molecular formula C35H62O10 B1206063 Ferensimycin B CAS No. 83852-60-2

Ferensimycin B

Katalognummer: B1206063
CAS-Nummer: 83852-60-2
Molekulargewicht: 642.9 g/mol
InChI-Schlüssel: VXCHOKYIQWIIJX-BFXJAOHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferensimycin B is a sesterterpenoid.
polyether antibiotic from Streptomyces sp. No. 5057;  MF C35-H61-O10;  see also ferensimycin A: 83852-59-9;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

83852-60-2

Molekularformel

C35H62O10

Molekulargewicht

642.9 g/mol

IUPAC-Name

(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1

InChI-Schlüssel

VXCHOKYIQWIIJX-BFXJAOHTSA-N

Isomerische SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O

Kanonische SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Synonyme

ferensimycin B

Herkunft des Produkts

United States

Foundational & Exploratory

Ferensimycin B: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferensimycin B is a polyether ionophore antibiotic with documented activity against Gram-positive bacteria and efficacy in treating coccidiosis in fowl. This technical guide provides a comprehensive overview of the discovery, origin, and biological context of this compound. Due to the limited availability of the full primary literature, this document combines established data for this compound with inferred methodologies and pathways from the closely related polyether ionophore, lysocellin, and the broader class of ionophore antibiotics. All inferred information is explicitly noted. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Discovery and Origin

This compound was first isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. No. 5057.[1] This strain was noted to be taxonomically similar to Streptomyces myxogenes. The discovery was part of a screening program for new antibiotics and was reported in 1982. This compound was identified along with a related compound, Ferensimycin A.

Producing Organism: Streptomyces sp. No. 5057

Physicochemical Properties

This compound is a polyether antibiotic, a class of lipid-soluble compounds that can transport ions across cell membranes. Its chemical formula is C35H61O10Na, and it was isolated as its sodium salt.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H61O10Na[1]
Molecular Weight664.8 g/mol (as sodium salt)[1]
Melting Point143-145 °C[1]
AppearanceColorless crystals (as sodium salt)[1]

Experimental Protocols

Fermentation (Inferred)

A generalized workflow for the fermentation of Streptomyces to produce polyether ionophores is depicted below.

Fermentation_Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation cluster_2 Monitoring Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculate Production Culture Fermentation in production medium Seed Culture->Production Culture Inoculate Harvest Harvest Production Culture->Harvest Incubate (e.g., 5-7 days) Monitor pH, Temp, DO Monitor pH, Temp, DO Production Culture->Monitor pH, Temp, DO Extraction Extraction Harvest->Extraction Separate mycelia and broth Adjust Parameters Adjust Parameters Monitor pH, Temp, DO->Adjust Parameters Adjust Parameters->Production Culture

Caption: Generalized Fermentation Workflow for Polyether Ionophore Production.

Protocol Details (Inferred):

  • Inoculum Preparation: A spore suspension of Streptomyces sp. No. 5057 is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to achieve sufficient biomass.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The production medium is typically rich in carbohydrates and nitrogen sources to support secondary metabolite production.

  • Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 28-30°C) with aeration and agitation for 5-7 days.

  • Harvesting: At the end of the fermentation, the mycelia and fermentation broth are separated by centrifugation or filtration.

Isolation and Purification (Inferred)

The isolation of this compound from the fermentation broth and mycelia would likely follow a multi-step extraction and chromatographic process.

Isolation_Workflow Fermentation Harvest Fermentation Harvest Solvent Extraction Solvent Extraction Fermentation Harvest->Solvent Extraction e.g., Ethyl Acetate Concentration Concentration Solvent Extraction->Concentration In vacuo Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Crude Extract Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection Bioassay of Fractions Bioassay of Fractions Fraction Collection->Bioassay of Fractions Selection of Active Fractions Selection of Active Fractions Bioassay of Fractions->Selection of Active Fractions Further Purification Further Purification Selection of Active Fractions->Further Purification e.g., HPLC Crystallization Crystallization Further Purification->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Generalized Isolation and Purification Workflow for this compound.

Protocol Details (Inferred):

  • Extraction: The mycelia and fermentation broth are extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography, typically on silica gel, with a gradient of solvents to separate the components.

  • Fraction Analysis: Fractions are collected and analyzed for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

  • Purification: Active fractions are pooled and further purified by techniques such as high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent to obtain the final product.

Structure Elucidation

The structure of this compound was determined using a combination of physicochemical data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The structural similarity to lysocellin was a key factor in the final structure determination.

Biosynthesis Pathway (Putative)

The specific biosynthetic gene cluster for this compound has not been reported. However, as a polyether ionophore, its biosynthesis is expected to proceed via a Type I polyketide synthase (PKS) pathway. The following diagram illustrates a generalized pathway for the biosynthesis of a polyether backbone, which is then cyclized to form the final ionophore structure.

Biosynthesis_Pathway Starter Unit Starter Unit PKS Modules PKS Modules Starter Unit->PKS Modules Extender Units Extender Units Extender Units->PKS Modules Polyketide Chain Polyketide Chain PKS Modules->Polyketide Chain Iterative Condensation Post-PKS Modification Post-PKS Modification Polyketide Chain->Post-PKS Modification Epoxidation & Cyclization This compound This compound Post-PKS Modification->this compound

Caption: Putative Biosynthesis Pathway for this compound via a Type I PKS.

The biosynthesis involves the sequential condensation of simple carboxylic acid units (starter and extender units) by a large, multi-domain PKS enzyme. The resulting linear polyketide chain undergoes a series of enzyme-catalyzed epoxidation and cyclization reactions to form the characteristic polyether structure.

Mechanism of Action

As a polyether ionophore, this compound functions by inserting itself into the cell membranes of susceptible organisms and facilitating the transport of cations across the membrane. This disrupts the natural ion gradients that are essential for cellular processes such as ATP synthesis and nutrient transport, ultimately leading to cell death.

Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound Ion-Ionophore Complex Ion-Ionophore Complex This compound->Ion-Ionophore Complex Binds Cation Cation Cation Cation->Ion-Ionophore Complex Disrupted Ion Gradient Disrupted Ion Gradient Ion-Ionophore Complex->Disrupted Ion Gradient Transports Cation across membrane Cell Death Cell Death Disrupted Ion Gradient->Cell Death

Caption: General Mechanism of Action of this compound as a Polyether Ionophore.

The specific ion selectivity of this compound has not been reported, but related polyether ionophores are known to transport monovalent cations such as K+ and Na+.

Biological Activity

This compound exhibits activity against Gram-positive bacteria.[1] It is also effective in the treatment of coccidiosis in fowl, a parasitic disease caused by protozoa of the genus Eimeria.[1] Specific minimum inhibitory concentration (MIC) data against various bacterial strains are not available in the reviewed literature.

Table 2: Summary of Biological Activity

Target OrganismActivityReference
Gram-positive bacteriaActive[1]
Coccidiosis in fowlEffective in treatment[1]

Conclusion

This compound is a noteworthy polyether ionophore antibiotic with potential applications in both veterinary and human medicine. While the foundational discovery and characterization have been established, further research is required to fully elucidate its biosynthetic pathway, specific mechanism of action, and spectrum of antimicrobial activity. This technical guide provides a consolidated overview of the current knowledge and highlights areas where further investigation is warranted. The inferred methodologies and pathways presented herein offer a starting point for future research endeavors into this promising antibiotic.

References

In-Depth Technical Guide to the Chemical Structure of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products. Isolated from the fermentation broth of Streptomyces sp. No. 5057, it demonstrates notable biological activity, particularly against Gram-positive bacteria.[1] Structurally, it is a complex molecule featuring multiple stereocenters and cyclic ether systems, characteristic of ionophore antibiotics. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties. Due to the limited public availability of the primary literature, this guide also furnishes representative experimental protocols for the production, isolation, characterization, and biological evaluation of such polyether antibiotics, compiled from established methodologies in the field.

Core Chemical Structure and Properties

This compound is a complex polyether antibiotic closely related to lysocellin.[1] Its structure is characterized by a long carbon chain punctuated by several tetrahydrofuran and tetrahydropyran rings, a carboxylic acid group, and numerous hydroxyl and methyl substituents. This intricate architecture enables it to form stable complexes with metal cations, facilitating their transport across lipid membranes, which is the basis of its antibiotic activity.

The definitive chemical identity of this compound is established by the following identifiers and properties.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
IUPAC Name (2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid[2]
SMILES CC--INVALID-LINK--(C)[C@]2(--INVALID-LINK--(CC)--INVALID-LINK--O)C)O)C">C@HC(=O)--INVALID-LINK----INVALID-LINK--[C@@H]3--INVALID-LINK--(--INVALID-LINK--C(=O)O)O)C)C">C@HOPubChem
InChI InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1[2]
InChIKey VXCHOKYIQWIIJX-BFXJAOHTSA-N[2]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₅H₆₂O₁₀[2]
Molecular Weight 642.9 g/mol [2]
Exact Mass 642.43429817 Da[2]
XLogP3 5.3[2]
CAS Number 83852-60-2[3]

Spectroscopic and Biological Data

Table 3: ¹H and ¹³C NMR Spectral Data

Note: Specific experimental NMR data for this compound is not available in the searched literature. The structural elucidation would rely on a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. For context, the ¹³C NMR chemical shifts for the structurally similar polyether antibiotic, lysocellin, have been fully assigned.[4][5][6]

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Data Not AvailableData Not AvailableData Not Available
Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry fragmentation data for this compound is not available in the searched literature. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, and MS/MS fragmentation would help elucidate the connectivity of the structural subunits.

m/z (Observed)Relative Intensity (%)Ion Assignment
Data Not AvailableData Not AvailableData Not Available
Table 5: Antibacterial Activity Profile (MIC)

Note: While this compound is reported to be active against Gram-positive bacteria, specific MIC values are not available in the searched literature.[1] The data below is representative of the format for such results.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data Not Available
Bacillus subtilisATCC 6633Data Not Available
Enterococcus faecalisATCC 29212Data Not Available

Experimental Protocols (Representative)

The following protocols are representative methodologies for the production, isolation, and characterization of polyether antibiotics from Streptomyces and are based on established techniques in the field.

Protocol 1: Fermentation of Producing Organism

This protocol describes a typical submerged liquid culture fermentation for the production of secondary metabolites by Streptomyces.[7][8][9][10]

  • Strain Maintenance: Maintain Streptomyces sp. No. 5057 on a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days to achieve good sporulation.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from the agar plate. Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). Ferment in a larger vessel (e.g., 2 L baffled flasks or a bioreactor) at 28-30°C with agitation and aeration for 5-7 days.

  • Monitoring: Monitor the production of the antibiotic during fermentation using a bioassay (e.g., agar diffusion assay against Bacillus subtilis) or by chromatographic methods (e.g., HPLC).

Protocol 2: Isolation and Purification

This protocol outlines a general procedure for the extraction and purification of a lipophilic polyether antibiotic from a fermentation broth.[11][12][13][14]

  • Mycelial Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the mycelial cake with a polar organic solvent such as acetone or methanol to release intracellular compounds. Filter and concentrate the extract in vacuo.

    • Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or n-butanol at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid moiety is protonated.

  • Combining and Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Monitor fractions by thin-layer chromatography (TLC) and bioassay.

    • Pool active fractions and subject them to further purification steps, such as Sephadex LH-20 size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) on a C18 column, to yield the pure compound.

Protocol 3: Structural Characterization

This protocol details the standard analytical methods for elucidating the structure of a purified natural product.[15][16][17][18]

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of pure this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire 1D spectra (¹H, ¹³C, DEPT-135) and 2D spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Determine the accurate mass to confirm the elemental formula.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide information about the structural components.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[19][20][21][22][23]

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualization of Workflow

The discovery and characterization of a novel natural product like this compound follows a logical and systematic workflow, from the producing organism to the final pure compound with confirmed structure and activity.

FerensimycinB_Workflow cluster_0 Discovery & Production cluster_1 Isolation & Purification cluster_2 Characterization Strain Streptomyces sp. No. 5057 Fermentation Submerged Fermentation Strain->Fermentation Inoculation Extraction Solvent Extraction Fermentation->Extraction Harvest Chromatography Column Chromatography Extraction->Chromatography Purification Prep-HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Assays (MIC Testing) Pure_Compound->Bioassay Final_Structure Final_Structure Structure_Elucidation->Final_Structure Confirmed Structure Activity_Profile Activity_Profile Bioassay->Activity_Profile Activity Profile

Caption: Workflow for the discovery and characterization of this compound.

References

Ferensimycin B: A Technical Overview of its Molecular Characteristics, Isolation, and Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by the bacterium Streptomyces sp. No. 5057.[1] As a member of the ionophore class of antibiotics, it exhibits activity against Gram-positive bacteria and has shown efficacy in the treatment of coccidiosis in fowl.[1] This technical guide provides a comprehensive overview of the molecular properties of this compound, a detailed, generalized protocol for its isolation and characterization, and a proposed mechanism of action based on its ionophoric nature.

Molecular Profile of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and in the development of analytical methods.

PropertyValueSource
Molecular Formula C₃₅H₆₂O₁₀PubChem
Molecular Weight 642.9 g/mol PubChem
Monoisotopic Mass 642.4343 DaPubChemLite

Experimental Protocols

The following sections outline a generalized yet detailed methodology for the fermentation, isolation, purification, and structural elucidation of this compound, based on established techniques for polyether antibiotics produced by Streptomyces.

Fermentation

A pure culture of Streptomyces sp. is used to inoculate a seed medium, which is then incubated to allow for initial growth. This seed culture is subsequently transferred to a larger production medium designed to optimize the yield of this compound. The fermentation is carried out under controlled aerobic conditions, including temperature, pH, and agitation, for a period sufficient to achieve substantial antibiotic production.

Isolation

Following fermentation, the culture broth is harvested. The first step in isolating this compound involves separating the mycelial biomass from the fermentation broth by centrifugation or filtration. The antibiotic, being a secondary metabolite, can be present in both the mycelium and the supernatant. An organic solvent, such as ethyl acetate or methanol, is used to extract the crude antibiotic from both the filtered broth and the mycelial cake.[2]

Purification

The crude extract, containing a mixture of compounds, is concentrated under reduced pressure. The resulting residue is then subjected to purification, commonly employing chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating this compound from related compounds and impurities.[2] A reversed-phase column is often used, with a gradient elution system of solvents like methanol and water to achieve high purity.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, are used to elucidate the complex chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[2][3]

Visualizing the Experimental Workflow

The logical flow of the experimental procedures for obtaining pure this compound is depicted in the following diagram.

Ferensimycin_B_Workflow cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification cluster_analysis Structural Analysis Fermentation Streptomyces sp. Culture Harvest Harvest Culture Broth Fermentation->Harvest Incubation Separation Separate Mycelium and Broth Harvest->Separation Extraction Solvent Extraction Separation->Extraction Concentration Concentrate Crude Extract Extraction->Concentration Chromatography HPLC Purification Concentration->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure Elucidated Structure MS->Structure NMR->Structure

A generalized workflow for the production and characterization of this compound.

Putative Signaling Pathway and Mechanism of Action

This compound, as a polyether ionophore, is believed to exert its antimicrobial effect by disrupting the natural ion gradients across bacterial cell membranes. While the specific ion selectivity of this compound is not extensively detailed in the available literature, a plausible mechanism, based on the action of other well-characterized ionophores like PBT2, involves the transport of metal cations (e.g., K⁺, Na⁺) or protons (H⁺) across the lipid bilayer.[4]

This transport disrupts the essential electrochemical potential of the bacterial membrane, which is vital for processes such as ATP synthesis, nutrient uptake, and maintenance of intracellular pH. The collapse of this ion gradient leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death. The proposed mechanism of action is illustrated in the following diagram.

Ferensimycin_B_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects Ferensimycin This compound Ion_Channel Ion Transport Ferensimycin->Ion_Channel Gradient_Disruption Disruption of Ion Gradient Ion_Channel->Gradient_Disruption ATP_Depletion ATP Synthesis Inhibition Gradient_Disruption->ATP_Depletion Nutrient_Uptake_Inhibition Impaired Nutrient Uptake Gradient_Disruption->Nutrient_Uptake_Inhibition pH_Imbalance Intracellular pH Imbalance Gradient_Disruption->pH_Imbalance Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Nutrient_Uptake_Inhibition->Cell_Death pH_Imbalance->Cell_Death

References

Biosynthesis of Ferensimycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferensimycin B, a polyether ionophore antibiotic produced by Streptomyces sp. No. 5057, exhibits potent activity against Gram-positive bacteria. As a close structural analog of lysocellin, its biosynthesis is proposed to follow a similar pathway involving a Type I Polyketide Synthase (PKS) assembly line. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, leveraging the established model for lysocellin biosynthesis. It details the enzymatic machinery, precursor molecules, and proposed chemical transformations. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and quantitative analysis, and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

This compound is a member of the polyether class of antibiotics, a group of natural products known for their ability to transport cations across lipid membranes. Isolated from the fermentation broth of Streptomyces sp. No. 5057, this compound shares a close structural resemblance to the well-characterized polyether antibiotic, lysocellin[1]. This structural similarity strongly suggests a conserved biosynthetic origin, proceeding through a modular Type I Polyketide Synthase (PKS) pathway. Understanding the intricate enzymatic steps in the assembly of this compound is crucial for efforts in bioengineering, yield improvement, and the generation of novel analogs with enhanced therapeutic properties.

This guide will delineate the proposed biosynthetic pathway of this compound, based on the established model for lysocellin. It will cover the genetic organization of the putative biosynthetic gene cluster (BGC), the function of the core PKS and tailoring enzymes, and the precursor molecules required for its synthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound carbon skeleton is hypothesized to be catalyzed by a modular Type I PKS. This enzymatic assembly line facilitates the sequential condensation of extender units derived from small carboxylic acids. The subsequent modifications, including cyclization and oxidation, are carried out by a suite of tailoring enzymes encoded within the same gene cluster.

Polyketide Chain Assembly

The assembly of the polyketide backbone of this compound is predicted to proceed through a series of condensation reactions catalyzed by multiple PKS modules. Each module is responsible for the incorporation and modification of a specific extender unit. The proposed sequence, based on the lysocellin model, involves the utilization of acetate and propionate precursors.

Precursor Molecules:

PrecursorActivated FormIncorporated as
AcetateMalonyl-CoA2-carbon extender unit
PropionateMethylmalonyl-CoA3-carbon extender unit

The PKS machinery is composed of a series of modules, each containing a set of catalytic domains that perform specific functions.

Core PKS Domains and Their Functions:

DomainAbbreviationFunction
Acyl Carrier ProteinACPTethers the growing polyketide chain
KetosynthaseKSCatalyzes the Claisen condensation reaction
AcyltransferaseATSelects and loads the extender unit onto the ACP
KetoreductaseKRReduces the β-keto group to a hydroxyl group
DehydrataseDHDehydrates the β-hydroxyacyl intermediate
EnoylreductaseERReduces the enoyl intermediate to a saturated acyl group

The specific arrangement and combination of these domains within each module dictate the structure of the final polyketide product.

Ferensimycin_B_PKS cluster_loading Loading Module cluster_modules Elongation Modules cluster_termination Termination Loading Acyl-CoA AT ACP Module1 KS AT KR ACP Loading->Module1 Module2 KS AT DH KR ACP Module1->Module2 Module3 KS AT KR ACP Module2->Module3 Module4 ... Module3->Module4 ModuleN KS AT ... ACP Module4->ModuleN Termination Thioesterase (TE) ModuleN->Termination

Caption: Proposed modular organization of the Type I Polyketide Synthase for this compound biosynthesis.

Post-PKS Tailoring Modifications

Following the assembly of the linear polyketide chain, a series of post-PKS modifications are required to yield the final, biologically active this compound. These tailoring reactions are catalyzed by enzymes encoded by genes typically found within the biosynthetic gene cluster.

Key Tailoring Reactions:

  • Oxidative Cyclization: Epoxidation of specific double bonds in the polyketide chain, followed by enzyme-catalyzed cyclization to form the characteristic tetrahydrofuran and tetrahydropyran rings of polyether antibiotics. This is often initiated by FAD-dependent monooxygenases.

  • Hydroxylation: Introduction of hydroxyl groups at specific positions by cytochrome P450 monooxygenases or other hydroxylases.

  • Methylation: this compound differs from lysocellin by an additional methyl group. This is likely introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase.

Post_PKS_Modifications Linear Polyketide Linear Polyketide Epoxidation Epoxidation Linear Polyketide->Epoxidation Monooxygenase Cascade Cyclization Cascade Cyclization Epoxidation->Cascade Cyclization Epoxide Hydrolase Hydroxylation Hydroxylation Cascade Cyclization->Hydroxylation P450 Hydroxylase Methylation Methylation Hydroxylation->Methylation Methyltransferase This compound This compound Methylation->this compound

Caption: Hypothetical sequence of post-PKS tailoring reactions in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of this compound. The following table presents hypothetical data ranges based on typical values observed for other polyether antibiotics produced by Streptomyces species. These values should be experimentally determined for the this compound producing strain.

ParameterTypical RangeUnit
Precursor (Acetate) Uptake Rate0.1 - 1.0mmol/gDCW/h
Precursor (Propionate) Uptake Rate0.05 - 0.5mmol/gDCW/h
This compound Titer10 - 500mg/L
PKS Enzyme Specific Activity1 - 50nmol/mg/min
Methyltransferase Km (SAM)10 - 100µM

Experimental Protocols

The following section provides generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces sp. No. 5057.

Workflow:

BGC_Identification_Workflow cluster_dna Genomic DNA Extraction cluster_sequencing Genome Sequencing cluster_analysis Bioinformatic Analysis Genomic DNA High-quality gDNA from Streptomyces sp. No. 5057 Sequencing Whole Genome Sequencing (e.g., PacBio or Nanopore) Genomic DNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation antiSMASH BGC Prediction with antiSMASH Annotation->antiSMASH BLAST Homology Search (BLAST) against known PKS clusters antiSMASH->BLAST Putative this compound BGC Putative this compound BGC BLAST->Putative this compound BGC

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Protocol:

  • Genomic DNA Isolation: Cultivate Streptomyces sp. No. 5057 in a suitable liquid medium (e.g., TSB) for 3-5 days. Harvest mycelia by centrifugation and perform genomic DNA extraction using a standard phenol-chloroform method or a commercial kit optimized for Gram-positive bacteria.

  • Genome Sequencing: Prepare a high-molecular-weight DNA library and perform long-read sequencing (e.g., PacBio SMRT or Oxford Nanopore) to facilitate the assembly of the typically large and repetitive PKS gene clusters.

  • Bioinformatic Analysis:

    • Assemble the genome using appropriate software (e.g., Canu, Flye).

    • Annotate the assembled genome to predict open reading frames (ORFs).

    • Analyze the genome for secondary metabolite biosynthetic gene clusters using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool.

    • Identify the putative this compound cluster by searching for a large Type I PKS cluster and comparing its sequence to the known lysocellin BGC.

Gene Inactivation and Complementation

Objective: To confirm the involvement of a candidate gene in this compound biosynthesis.

Protocol:

  • Construct Gene Disruption Cassette: Design a disruption cassette containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Transformation or Conjugation: Introduce the disruption cassette into Streptomyces sp. No. 5057 via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Select for double-crossover homologous recombination events by screening for antibiotic resistance and loss of the vector backbone marker (if applicable).

  • Confirmation of Mutant: Verify the gene deletion by PCR and Southern blot analysis.

  • Phenotypic Analysis: Analyze the culture extracts of the mutant strain by HPLC or LC-MS to confirm the abolishment of this compound production.

  • Complementation: Reintroduce the wild-type gene on an integrative plasmid into the mutant strain to restore this compound production, thus confirming the gene's function.

In Vitro Enzyme Assays

Objective: To characterize the activity of a specific enzyme from the this compound biosynthetic pathway.

Example: Acyltransferase (AT) Domain Assay

  • Protein Expression and Purification: Clone the gene encoding the AT domain into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

  • Assay Reaction: Set up a reaction mixture containing the purified AT domain, the acyl carrier protein (ACP) domain (as the substrate), and radiolabeled malonyl-CoA.

  • Detection of Product: Separate the reaction products by SDS-PAGE and detect the radiolabeled malonyl-ACP adduct by autoradiography.

  • Kinetic Analysis: Vary the substrate concentrations to determine the kinetic parameters (Km and kcat) of the AT domain.

Conclusion

The biosynthesis of this compound is a complex process orchestrated by a large, multi-domain Type I Polyketide Synthase and a series of tailoring enzymes. While a definitive characterization of the this compound biosynthetic gene cluster is yet to be reported, the close structural relationship with lysocellin provides a robust predictive framework. The experimental approaches outlined in this guide provide a roadmap for the elucidation of this fascinating biosynthetic pathway. A thorough understanding of the genetic and enzymatic basis of this compound production will be instrumental in harnessing its therapeutic potential through synthetic biology and metabolic engineering.

References

Ferensimycin B: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by Streptomyces sp. No. 5057. As a member of the polyether class of ionophores, its mechanism of action is presumed to involve the disruption of ion gradients across the cell membranes of susceptible bacteria. This technical guide provides a comprehensive overview of the known antibacterial spectrum of this compound, details the experimental protocols for its determination, and illustrates the underlying principles and workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies to generate such data and provides context through its known qualitative activity and the activity of its close structural analog, lysocellin.

Antibacterial Spectrum of this compound

This compound has been reported to exhibit activity primarily against Gram-positive bacteria. This selectivity is a characteristic feature of many polyether antibiotics, which are generally less effective against Gram-negative bacteria due to the protective outer membrane that hinders their penetration to the cytoplasmic membrane.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data (i.e., Minimum Inhibitory Concentrations or MICs) for this compound against a broad panel of bacterial strains. To facilitate further research and drug development efforts, the following table is presented as a template for organizing and reporting such data once generated through the experimental protocols outlined in this guide.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositivee.g., 29213
Enterococcus faecalisPositivee.g., 29212
Streptococcus pneumoniaePositivee.g., 49619
Bacillus subtilisPositivee.g., 6633
Escherichia coliNegativee.g., 25922
Pseudomonas aeruginosaNegativee.g., 27853
Klebsiella pneumoniaeNegativee.g., 700603
Comparative Context: Lysocellin

This compound is a close congener of lysocellin. Research on lysocellin has shown it to be active against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus, as well as some fungi. It is, however, inactive against Gram-negative bacteria. This provides a likely parallel for the expected antibacterial spectrum of this compound.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical measure of its antibacterial potency.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension, delivering approximately 1 x 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies at the inoculation spot.

Visualizations

Proposed Mechanism of Action

Polyether antibiotics like this compound function as ionophores, facilitating the transport of cations across lipid membranes. This disrupts the essential ion gradients maintained by the bacterial cell, leading to metabolic dysfunction and cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Ferensimycin This compound Cation_Complex This compound-Cation Complex Ferensimycin->Cation_Complex Binds Cation (e.g., K+) Ion_Influx Cation_Complex->Ion_Influx Transports Cation Across Membrane Disruption Disruption of Ion Gradient Ion_Influx->Disruption Ion_Gradient Normal Ion Gradient (High K+ inside) Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed ionophore mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a polyether antibiotic with promising activity against Gram-positive bacteria. While detailed quantitative data on its antibacterial spectrum is not yet widely published, the standardized methodologies of broth microdilution and agar dilution provide a clear path for generating this crucial information. The workflows and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on generating comprehensive MIC data against a diverse panel of clinical isolates, including drug-resistant strains, to fully elucidate its antibacterial profile.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Ferensimycin B, a polyether antibiotic produced by Streptomyces sp. No. 5057. The methodologies outlined are based on established principles for the purification of similar polyether antibiotics and are intended to serve as a guide for laboratory-scale production.

Introduction

This compound is a polyether antibiotic belonging to the class of ionophorous compounds. Like other polyether antibiotics, it is biosynthesized by fermentation of Streptomyces species.[1] This document details the necessary steps for the isolation and purification of this compound from a fermentation broth, yielding a product suitable for further research and development. The protocols cover fermentation, extraction, chromatographic purification, and crystallization.

Overview of the Isolation and Purification Workflow

The overall process for obtaining pure this compound involves a multi-step approach, beginning with the cultivation of the producing microorganism and culminating in the crystallization of the final product.

FerensimycinB_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Streptomyces sp. No. 5057 Extraction Solvent Extraction Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration Purification Column Chromatography Concentration->Purification Crystallization Crystallization of Sodium Salt Purification->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: General workflow for this compound isolation and purification.

Experimental Protocols

Fermentation of Streptomyces sp. No. 5057

This protocol describes the cultivation of Streptomyces sp. No. 5057 for the production of this compound.

Materials:

  • Streptomyces sp. No. 5057 culture

  • Seed medium (e.g., Tryptone Soya Broth)

  • Production medium (e.g., Starch Casein Broth)

  • Shaker incubator

Protocol:

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces sp. No. 5057 from a stock culture.

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Transfer the seed culture to a larger production flask (e.g., 2 L flask containing 500 mL of production medium) at a 5-10% (v/v) inoculation rate.

  • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically by analytical methods such as HPLC or bioassay.

Extraction of this compound

This protocol details the extraction of the crude antibiotic from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

Protocol:

  • After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes.

  • Combine the mycelium and supernatant.

  • Extract the combined broth twice with an equal volume of ethyl acetate.

  • Pool the organic phases (ethyl acetate layers).

  • Concentrate the pooled organic phases under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude oily residue.

Extraction_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Extraction Ethyl Acetate Extraction Mycelium->Extraction Supernatant->Extraction Aqueous Aqueous Phase (Waste) Extraction->Aqueous Organic Organic Phase Extraction->Organic Concentration Concentration (Rotary Evaporator) Organic->Concentration End Crude Extract Concentration->End

Caption: Workflow for the extraction of this compound.

Purification by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient)

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor the elution of this compound using TLC.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Crystallization of this compound Sodium Salt

This protocol details the final step of obtaining crystalline this compound sodium salt.

Materials:

  • Purified this compound

  • Methanol

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Dichloromethane

Protocol:

  • Dissolve the purified this compound in methanol.

  • Adjust the pH of the solution to 7.5-8.0 with a 0.1 M sodium hydroxide solution to form the sodium salt.

  • Concentrate the solution under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot dichloromethane.

  • Allow the solution to cool slowly to room temperature, and then transfer to 4°C to facilitate crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold dichloromethane and dry them under vacuum.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation and purification process. These values are representative and may vary depending on the specific fermentation conditions and batch.

Purification Step Starting Material Product Typical Yield (%) Purity (HPLC, %)
Extraction1 L Fermentation BrothCrude Extract80-9015-25
Column ChromatographyCrude ExtractPurified this compound40-50>90
CrystallizationPurified this compoundCrystalline Sodium Salt70-80>98

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, its mechanism of action as an ionophore involves disrupting ion gradients across biological membranes, which can interfere with various cellular signaling processes.

Ionophore_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Space (High Na+) Intracellular Intracellular Space (Low Na+) FerensimycinB This compound Complex This compound-Na+ Complex FerensimycinB->Complex Binds Na_ion Na+ Na_ion->Complex Disruption Disruption of Ion Gradient Complex->Disruption Transports Na+ across membrane Apoptosis Cellular Stress & Apoptosis Disruption->Apoptosis

Caption: Mechanism of action of this compound as an ionophore.

References

Application Notes and Protocols for the Fermentation of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentative production of Ferensimycin B, a polyether antibiotic. Due to the limited specific literature on the fermentation process for this particular compound, the following protocols are based on the original discovery of this compound and established methodologies for the production of similar polyether antibiotics by Streptomyces species.

Introduction

Ferensimycin A and B are polyether antibiotics isolated from the fermentation broth of Streptomyces sp. No. 5057.[1] These compounds exhibit activity against Gram-positive bacteria.[1][2] This document outlines the key procedures for the cultivation of Streptomyces sp. No. 5057 and the subsequent fermentation process to produce this compound.

Microorganism

The this compound-producing microorganism is Streptomyces sp. No. 5057.[1] Proper strain maintenance and inoculum preparation are critical for reproducible fermentation outcomes.

Experimental Protocols

Culture Maintenance and Inoculum Preparation

This protocol describes the maintenance of the Streptomyces sp. No. 5057 strain and the preparation of a vegetative inoculum for seeding the production fermenter.

1.1. Materials

  • Streptomyces sp. No. 5057 culture

  • Yeast Extract-Malt Extract Agar (ISP Medium 2)

  • Tryptic Soy Broth (TSB)

  • Sterile petri dishes, flasks, and microbiological loops

  • Incubator and shaking incubator

1.2. Protocol for Strain Maintenance

  • Prepare Yeast Extract-Malt Extract Agar (ISP Medium 2) and sterilize by autoclaving.

  • Aseptically pour the sterile agar into petri dishes and allow them to solidify.

  • Streak the Streptomyces sp. No. 5057 culture onto the agar plates.

  • Incubate the plates at 28°C for 7-10 days, or until significant sporulation is observed.

  • Store the sporulated plates at 4°C for short-term storage or prepare spore suspensions in 20% glycerol for long-term storage at -80°C.

1.3. Protocol for Inoculum Preparation

  • Aseptically transfer a loopful of spores from a mature agar plate to a flask containing Tryptic Soy Broth (TSB).

  • Incubate the flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours to generate a vegetative seed culture.

  • The resulting seed culture is used to inoculate the production fermentation medium.

Fermentation for this compound Production

This protocol outlines the batch fermentation process for the production of this compound. The media composition and fermentation parameters are based on general practices for polyether antibiotic production by Streptomyces.

2.1. Materials

  • Vegetative inoculum of Streptomyces sp. No. 5057

  • Production fermentation medium (see Table 1 for a representative composition)

  • Fermenter with controls for temperature, pH, and dissolved oxygen

  • Antifoaming agent

2.2. Protocol

  • Prepare the production fermentation medium and sterilize it in the fermenter.

  • Aseptically inoculate the sterile medium with the vegetative seed culture (typically 5-10% v/v).

  • Set the fermentation parameters as outlined in Table 2.

  • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.

  • Add an antifoaming agent as needed to control foam formation.

  • The fermentation is typically carried out for 7-14 days. The harvest time should be determined by monitoring the production of this compound.

Extraction and Quantification of this compound

This protocol provides a general procedure for the extraction and subsequent quantification of this compound from the fermentation broth.

3.1. Materials

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, methanol)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • This compound standard

3.2. Protocol

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a small volume of methanol for analysis.

  • Quantify the concentration of this compound using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector, by comparing the peak area with that of a known concentration of a this compound standard.

Data Presentation

Table 1: Representative Production Medium for Polyether Antibiotic Fermentation

ComponentConcentration (g/L)
Glucose40.0
Soluble Starch20.0
Soybean Meal15.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Trace Elements Solution1.0 mL/L

Table 2: General Fermentation Parameters for Polyether Antibiotic Production

ParameterValue
Temperature28 - 30°C
pH6.8 - 7.2
Agitation200 - 400 rpm
Aeration0.5 - 1.5 vvm
Fermentation Time7 - 14 days

Visualizations

Fermentation Workflow

The following diagram illustrates the general workflow for the production of this compound, from strain maintenance to the final product.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Streptomyces sp. No. 5057 AgarPlate Agar Plate Culture (7-10 days, 28°C) Strain->AgarPlate Inoculation SeedCulture Seed Culture (48-72h, 28°C, 200 rpm) AgarPlate->SeedCulture Inoculation Fermenter Production Fermentation (7-14 days) SeedCulture->Fermenter Inoculation Harvest Harvest Fermenter->Harvest Extraction Extraction Harvest->Extraction Purification Purification & Quantification Extraction->Purification Product This compound Purification->Product

Caption: General workflow for this compound production.

Biosynthesis Pathway of Polyether Antibiotics

This compound is a polyether antibiotic, a class of natural products synthesized by polyketide synthases (PKSs). The following diagram provides a simplified, conceptual overview of the general biosynthesis pathway for polyether antibiotics. The specific genetic and enzymatic details for this compound are not fully elucidated in the public domain.

Polyether_Biosynthesis cluster_pathway General Polyketide Biosynthesis Pathway Starter Starter Units (e.g., Acetyl-CoA, Propionyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter->PKS Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Modification Post-PKS Modifications (e.g., Cyclization, Oxidation) Polyketide->Modification Polyether Polyether Antibiotic (e.g., this compound) Modification->Polyether

Caption: Simplified biosynthesis of polyether antibiotics.

References

Application Notes and Protocols for Optimizing Ferensimycin B Yield from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin A and B are polyether antibiotics produced by Streptomyces sp. No. 5057, a strain exhibiting similarities to Streptomyces myxogenes. These compounds display activity against Gram-positive bacteria and have shown efficacy in treating coccidiosis in fowl. As with many natural products, optimizing the yield of Ferensimycin B from fermentation is a critical step for its potential development as a therapeutic or agricultural agent. This document provides detailed application notes and protocols for enhancing this compound production through fermentation optimization, precursor feeding strategies, and metabolic engineering, based on established principles for Streptomyces cultivation and polyether antibiotic biosynthesis.

Fermentation Optimization

The optimization of fermentation parameters is a crucial first step in maximizing the production of secondary metabolites like this compound. This involves a systematic approach to refining media components and culture conditions.

Media Composition

The composition of the culture medium significantly influences the growth of Streptomyces and the biosynthesis of polyether antibiotics. A well-designed medium provides essential nutrients and precursors. Based on studies of related polyether antibiotics such as salinomycin and narasin, a rich medium containing complex carbon and nitrogen sources is recommended.[1][2][3]

Table 1: Recommended Basal and Optimized Media for this compound Production

ComponentBasal Medium Concentration (g/L)Optimized Medium Concentration (g/L)Purpose
Dextrin4545Primary Carbon Source
Soybean Meal35Complex Nitrogen & Carbon Source
Corn Steep Liquor66Nitrogen Source & Growth Factors
Yeast Extract-2Growth Factors & Vitamins
(NH₄)₂SO₄-1.5Inorganic Nitrogen Source
KH₂PO₄0.40.5Phosphate Source & pH Buffering
K₂HPO₄-0.8Phosphate Source & pH Buffering
MgSO₄·7H₂O0.50.7Essential Mineral
CaCO₃12pH Buffering
Soybean Oil1020Carbon Source & Precursor Supply
Initial pH7.07.0Optimal for Growth & Production

Note: The optimized medium composition is a suggested starting point derived from successful fermentation of other polyether antibiotics and should be further refined using statistical methods like Response Surface Methodology (RSM).[2]

Culture Conditions

Optimal physical parameters are essential for robust growth and antibiotic production.

Table 2: Recommended Culture Conditions for this compound Production

ParameterRecommended RangeOptimal ValueNotes
Temperature25-37 °C28-30 °COptimal for most Streptomyces species.
pH6.5-7.57.0Maintain with CaCO₃ or automated pH control.
Agitation200-300 rpm250 rpmEnsures adequate mixing and oxygen transfer.
Aeration1.0-1.5 vvm1.2 vvmCrucial for aerobic Streptomyces metabolism.
Inoculum Size5-10% (v/v)8%A well-grown seed culture is critical.
Fermentation Time7-10 days8-9 daysMonitor production to determine optimal harvest time.

Precursor-Directed Biosynthesis and Feeding Strategies

Polyether antibiotics like this compound are synthesized via the polyketide pathway, which utilizes short-chain carboxylic acids as building blocks. Supplementing the fermentation medium with these precursors can significantly enhance the yield.

Key Precursors for Polyether Biosynthesis

The backbone of polyether antibiotics is assembled from acetate, propionate, and butyrate units, derived from the metabolism of carbohydrates, amino acids, and fatty acids.[1]

Table 3: Precursor Feeding Strategies for Enhanced this compound Yield

PrecursorTiming of AdditionConcentrationRationale
Soybean OilInitial medium component and fed-batch2-4% (v/v)Provides a slow-release source of fatty acids, which are precursors to acetate, propionate, and butyrate.[4]
Methyl OleateFed-batch addition after 48h1% (v/v)Shown to stimulate polyether antibiotic production.[5][6]
ValineFed-batch addition after 48h1-2 g/LCatabolism of branched-chain amino acids like valine provides precursors for the polyketide backbone.[6]
PropionateFed-batch addition (low concentration)0.1-0.5 g/LDirect precursor for polyketide synthesis, but can be toxic at high concentrations.

Metabolic Engineering Strategies

For a more targeted approach to yield improvement, genetic modification of the producing Streptomyces strain can be employed. These strategies focus on increasing the flux towards this compound biosynthesis.

Hypothetical Biosynthetic Pathway of this compound

While the specific gene cluster for this compound has not been published, a hypothetical pathway can be proposed based on the closely related polyether antibiotic, lysocellin.[7] The biosynthesis is expected to be carried out by a Type I polyketide synthase (PKS) multienzyme complex.

Ferensimycin_B_Biosynthesis Precursors Acetate, Propionate, Butyrate (from primary metabolism) PKS_complex Type I Polyketide Synthase (PKS) Multienzyme Complex Precursors->PKS_complex Incorporation Polyketide_chain Linear Polyketide Chain PKS_complex->Polyketide_chain Chain Elongation Cyclization Cyclization & Tailoring Enzymes (e.g., Epoxidases, Hydroxylases) Polyketide_chain->Cyclization Post-PKS Modification Ferensimycin_B This compound Cyclization->Ferensimycin_B

Caption: Hypothetical biosynthetic pathway of this compound.

Genetic Targets for Yield Improvement

Metabolic_Engineering_Workflow Target_Identification Target Identification (e.g., Precursor supply, Regulatory genes) Genetic_Modification Genetic Modification (e.g., Overexpression, Deletion) Target_Identification->Genetic_Modification Strain_Cultivation Cultivation of Engineered Strain Genetic_Modification->Strain_Cultivation Yield_Analysis This compound Yield Analysis Strain_Cultivation->Yield_Analysis Iterative_Optimization Iterative Optimization Yield_Analysis->Iterative_Optimization Iterative_Optimization->Target_Identification Refine Targets

Caption: Workflow for metabolic engineering of Streptomyces for improved this compound yield.

Table 4: Potential Genetic Engineering Targets for Enhanced this compound Production

Target Gene/PathwayStrategyExpected Outcome
Precursor Biosynthesis Genes (e.g., acetyl-CoA carboxylase, propionyl-CoA carboxylase)OverexpressionIncreased pool of building blocks for the polyketide chain.
This compound Biosynthetic Gene ClusterOverexpression of the entire cluster or key pathway genesIncreased synthesis of the this compound backbone.
Pathway-specific Regulatory GenesOverexpression of positive regulators or deletion of negative regulatorsEnhanced transcription of the biosynthetic gene cluster.
Competing Secondary Metabolite PathwaysGene deletionRedirection of precursors and energy towards this compound synthesis.

Experimental Protocols

Protocol for Seed Culture Preparation
  • Prepare a seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but with lower concentrations of carbon sources).

  • Inoculate the seed medium with a spore suspension or a mycelial fragment from a fresh agar plate of Streptomyces sp. No. 5057.

  • Incubate at 28-30°C with shaking at 250 rpm for 48-72 hours, or until a dense mycelial culture is obtained.[8]

Protocol for Fermentation
  • Prepare the optimized production medium (as described in Table 1) in a fermenter.

  • Sterilize the fermenter and medium.

  • Inoculate the production medium with 8% (v/v) of the seed culture.

  • Maintain the fermentation parameters as outlined in Table 2.

  • If implementing a fed-batch strategy, add sterilized precursor solutions at the specified time points.

  • Take samples aseptically at regular intervals (e.g., every 24 hours) for analysis of this compound concentration, biomass, and substrate consumption.

Protocol for this compound Extraction and Quantification

A robust analytical method is essential for accurately tracking and optimizing this compound production. UHPLC-MS/MS is the preferred method for its high sensitivity and selectivity.

Analytical_Workflow Fermentation_Broth Fermentation Broth Sample Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE UHPLC_MSMS UHPLC-MS/MS Analysis SPE->UHPLC_MSMS Quantification Quantification UHPLC_MSMS->Quantification

Caption: Workflow for the quantification of this compound from fermentation broth.

5.3.1. Sample Preparation and Extraction

  • Centrifuge a 10 mL aliquot of the fermentation broth to separate the mycelium and supernatant.

  • Extract the mycelial pellet and the supernatant separately with an equal volume of ethyl acetate twice.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the residue in a small volume of methanol for analysis.

5.3.2. UHPLC-MS/MS Analysis

Table 5: Suggested UHPLC-MS/MS Parameters for this compound Quantification

ParameterRecommended Setting
UHPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), positive mode
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+Na]⁺ or [M+H]⁺ for this compound (exact mass to be determined)
Product Ions (m/z)To be determined by fragmentation of the precursor ion.
Collision EnergyTo be optimized for maximal signal intensity.

Note: This is a general protocol and should be optimized for the specific instrument and this compound standard.[9][10][11][12]

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the systematic optimization of this compound production in Streptomyces sp. No. 5057. A multi-faceted approach, combining media and fermentation optimization, precursor feeding, and targeted metabolic engineering, is likely to yield the most significant improvements in antibiotic titer. Accurate and precise quantification methods are paramount to the success of any optimization effort. While the information provided is based on established principles for Streptomyces and related polyether antibiotics, empirical validation and further refinement will be necessary to achieve maximal this compound yields.

References

Application Note: HPLC Analysis of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by Streptomyces sp.. Like other polyether ionophores, it exhibits antimicrobial activity against Gram-positive bacteria.[1] Its mode of action involves the disruption of ion gradients across cellular membranes, a mechanism common to this class of antibiotics.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with post-column derivatization. While a specific, validated method for this compound is not widely published, this protocol is adapted from established methods for closely related polyether antibiotics such as monensin, narasin, and lysocellin.[4][5][6][7]

Principle of the Method

This method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. Due to the lack of a strong native chromophore in this compound, post-column derivatization with a vanillin reagent is employed to produce a colored derivative that can be detected by a UV-Vis detector.[5][7][8][9] This approach provides a robust and sensitive means for the quantification of this compound in various samples, including fermentation broths and purified extracts.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this HPLC method for the analysis of this compound. The data is representative and based on typical results obtained for similar polyether antibiotics.

Table 1: Chromatographic Parameters and Performance

ParameterValue
Retention Time (t R )Approximately 8.5 min
Tailing Factor≤ 1.5
Theoretical Plates> 2000
Calibration Range0.5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

Table 2: Accuracy and Precision

Concentration LevelRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Low (1 µg/mL)98.52.13.5
Medium (25 µg/mL)101.21.52.8
High (75 µg/mL)99.31.22.3

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Vanillin

  • Sulfuric acid (concentrated)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • Post-column derivatization system

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Sonication bath

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 90% Methanol and 10% of a 5% Acetic Acid solution in water.[5] Filter and degas before use.

  • Post-Column Derivatization Reagent: Dissolve 60 g of vanillin in 950 mL of methanol. Carefully add 4 mL of concentrated sulfuric acid to 96 mL of methanol and then combine with the vanillin solution.[7] This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

Sample Preparation
  • Fermentation Broth: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant and the mycelial cake separately with methanol. Combine the extracts, evaporate to a smaller volume, and reconstitute in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Purified Samples: Dissolve the purified this compound sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC and Post-Column Derivatization Conditions

Table 3: HPLC and Post-Column Derivatization Parameters

ParameterCondition
HPLC System
ColumnC18, 4.6 x 250 mm, 5 µm
Column Temperature40 °C[5]
Mobile Phase90% Methanol, 10% of 5% Acetic Acid in water[5]
Flow Rate0.7 mL/min[5]
Injection Volume20 µL
Post-Column Derivatization System
ReagentVanillin in methanolic sulfuric acid
Reagent Flow Rate0.3 mL/min[7]
Reactor Temperature90 °C[7]
Reactor Volume1.4 mL
Detector
Wavelength520 nm[9]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Fermentation Broth) Extraction Extraction with Methanol Sample->Extraction Standard This compound Standard Dilution Serial Dilutions Standard->Dilution HPLC HPLC System (C18 Column) Extraction->HPLC Dilution->HPLC PCD Post-Column Derivatization (Vanillin Reagent) HPLC->PCD Detector UV-Vis Detector (520 nm) PCD->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for this compound.

Mechanism of Action: Ionophoric Activity

G Ionophore This compound Cation Cation (e.g., K+) Ionophore->Cation Binds Cation->Ionophore Transport

Caption: Ionophoric mechanism of this compound.

Signaling Pathway: G1 Cell Cycle Arrest

G FerensimycinB This compound p21 p21 (WAF1/Cip1) Upregulation FerensimycinB->p21 CyclinD1 Cyclin D1 Downregulation FerensimycinB->CyclinD1 G1Arrest G1 Phase Cell Cycle Arrest p21->G1Arrest CyclinD1->G1Arrest

Caption: this compound induced G1 cell cycle arrest pathway.

References

Application Note: Characterization of Ferensimycin B by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products.[1] Isolated from Streptomyces sp., it exhibits activity against Gram-positive bacteria.[2] As with other polyether antibiotics, this compound plays a significant role in veterinary medicine, particularly in the prevention of coccidiosis in poultry. The structural elucidation and quantitative analysis of this compound are crucial for drug development, quality control, and residue monitoring. Mass spectrometry, with its high sensitivity and specificity, has emerged as an indispensable tool for the comprehensive characterization of this complex molecule. This application note provides detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS).

Molecular Properties

A fundamental step in the mass spectrometric analysis of any compound is the determination of its key molecular properties. For this compound, these are summarized in the table below.

PropertyValueSource
Molecular FormulaC35H62O10[1][3]
Average Molecular Weight642.9 g/mol [1]
Monoisotopic Mass642.4343 Da[3]
Common Adducts[M+H]+, [M+Na]+, [M-H]-[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of this compound from complex matrices such as animal tissues or fermentation broths, a robust sample clean-up and concentration step is essential. Solid-phase extraction is a widely adopted technique for this purpose.[4][5]

Materials:

  • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Sample lysate or extract

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the bound this compound with 5 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the separation and detection of this compound.[4][6] The following protocol outlines a typical reversed-phase HPLC method coupled to a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: 60-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-1000

Data Presentation: Quantitative Analysis

The accurate mass measurement of the molecular ion and its common adducts is critical for the confident identification of this compound. The following table presents the theoretical and expected experimental m/z values for various adducts of this compound.

AdductTheoretical m/zExpected Experimental m/z
[M+H]+643.4416643.4416 ± 5 ppm
[M+Na]+665.4235665.4235 ± 5 ppm
[M+K]+681.3975681.3975 ± 5 ppm
[M-H]-641.4270641.4270 ± 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion.[7][8] This is instrumental in confirming the identity of this compound and distinguishing it from its isomers and related compounds.

MS/MS Protocol:

  • Perform a full scan MS experiment to identify the precursor ion of interest (e.g., [M+H]+ at m/z 643.44).

  • Select the precursor ion using the quadrupole.

  • Induce fragmentation in the collision cell using an inert gas (e.g., argon).

  • Vary the collision energy (e.g., 10-40 eV) to optimize the fragmentation pattern.

  • Acquire the product ion spectrum in the final mass analyzer.

Expected Fragmentation Pattern:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
643.44625.43H2O
643.44607.422(H2O)
643.44589.413(H2O)
643.44VariesCleavage of ether bonds
643.44VariesDecarboxylation

Visualizations

Experimental Workflow

The overall workflow for the characterization of this compound using mass spectrometry is depicted in the following diagram.

FerensimycinB_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Complex Matrix SPE Solid-Phase Extraction Sample->SPE 1. Extraction LC LC Separation SPE->LC 2. Injection MS Full Scan MS LC->MS 3. Ionization MSMS Tandem MS (MS/MS) MS->MSMS 4. Precursor Selection Identification Identification MS->Identification Accurate Mass Structure Structural Confirmation MSMS->Structure Fragmentation Pattern

Caption: Workflow for this compound characterization.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and relationship between the key analytical steps.

Analytical_Logic Start Start: this compound Sample SamplePrep Sample Preparation (SPE) Start->SamplePrep LCMS LC-MS Analysis (Full Scan) SamplePrep->LCMS DataProcessing1 Data Processing: Accurate Mass Determination LCMS->DataProcessing1 Identification Tentative Identification DataProcessing1->Identification MSMS MS/MS Fragmentation Identification->MSMS Proceed if identified DataProcessing2 Data Processing: Fragment Ion Analysis MSMS->DataProcessing2 Confirmation Confirmed Identification & Structural Information DataProcessing2->Confirmation End End: Characterized this compound Confirmation->End

Caption: Logical flow of this compound analysis.

Conclusion

This application note details a comprehensive approach for the characterization of this compound using modern mass spectrometry techniques. The provided protocols for sample preparation, LC-MS, and MS/MS analysis, in conjunction with the presented data tables and workflows, offer a robust framework for researchers, scientists, and drug development professionals. The high sensitivity and specificity of mass spectrometry make it an invaluable tool for the unambiguous identification and structural elucidation of this compound, ensuring the quality and safety of its applications.

References

Determining the Antimicrobial Potency of Ferensimycin B: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of Ferensimycin B, a polyether ionophore antibiotic. The described methods are fundamental for assessing the in vitro antimicrobial activity of this compound, a critical step in preclinical drug development and antimicrobial research.

Introduction to this compound and its Antimicrobial Action

This compound is a polyether antibiotic that exhibits activity primarily against Gram-positive bacteria.[1] Like other ionophores, its mechanism of action involves the disruption of the electrochemical balance across the bacterial cell membrane. This compound forms lipid-soluble complexes with cations (e.g., K+, Na+) and facilitates their transport across the cell membrane, dissipating the ion gradients that are essential for vital cellular processes. This disruption leads to a cascade of events, including the breakdown of the membrane potential and pH gradients, ultimately resulting in bacterial cell death. Due to their mechanism of action, which involves targeting the fundamental structure of the cell membrane, polyether ionophores like this compound are of interest for their potential to combat drug-resistant bacterial strains.

Data Presentation: In Vitro Activity of Polyether Ionophores

While specific comprehensive MIC data for this compound is not widely available in the public domain, the following table summarizes representative MIC values for other closely related polyether ionophore antibiotics against common Gram-positive pathogens. This data provides an expected range of activity for this class of compounds.

MicroorganismAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusNarasin0.06 - 0.250.1250.25
Staphylococcus aureus (MRSA)Monensin0.5 - 212
Enterococcus faeciumSalinomycin0.125 - 10.51
Enterococcus faeciumLasalocid0.25 - 20.51
Enterococcus faecalisMonensin2 - 1648

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from various sources for illustrative purposes.

Experimental Protocols

The following protocol details the broth microdilution method for determining the MIC of this compound. This method is a standardized and widely accepted technique for quantitative assessment of antimicrobial susceptibility.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Multichannel pipette

Protocol

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.

  • Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Serial Dilution in Microtiter Plate:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution (a pre-dilution of the stock in CAMHB) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

4. Inoculation:

  • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.

  • The final volume in each well will be 200 µL.

5. Incubation:

  • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (1 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with bacterial suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination of this compound.

G cluster_membrane Bacterial Cell Membrane cluster_disruption Cellular Disruption ferensimycin This compound complex This compound-Cation Complex ferensimycin->complex Binds cation Cation (K+/Na+) cation->complex membrane Lipid Bilayer complex->membrane Transports across ion_gradient Disruption of Ion Gradient membrane->ion_gradient membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential ph_gradient Collapse of pH Gradient membrane_potential->ph_gradient cell_death Bacterial Cell Death ph_gradient->cell_death

Caption: Mechanism of action of this compound as a polyether ionophore.

References

Application Notes and Protocols for Testing Ferensimycin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Ferensimycin B, a polyether ionophore antibiotic. The protocols outlined below are designed to be adaptable for various research needs, from initial screening to more detailed mechanistic studies.

Introduction to this compound and its Cytotoxic Potential

This compound is a member of the polyether ionophore class of antibiotics, produced by Streptomyces sp.[1]. Like other polyether ionophores, its primary mechanism of action involves the transport of cations across biological membranes, disrupting crucial ion gradients.[2][3][4]. This disruption of ionic homeostasis, particularly of Na+/K+ gradients, can lead to a cascade of cellular events, including altered membrane potential, changes in intracellular pH, and ultimately, cell death[5][6]. While potent against Gram-positive bacteria, this compound and other ionophores have also demonstrated significant cytotoxicity against various eukaryotic cells, including cancer cell lines, making them interesting candidates for anticancer research[3].

The cytotoxic effects of polyether ionophores are thought to be multifaceted, potentially inducing different cell death modalities such as apoptosis and necrosis depending on the cell type and concentration of the compound[6][7]. Understanding the precise cytotoxic mechanism of this compound is crucial for evaluating its therapeutic potential and off-target toxicities.

Recommended Cell Lines for Cytotoxicity Testing

The choice of cell line is critical and should be guided by the specific research question. Here are some commonly used cell lines for general cytotoxicity screening and for more targeted investigations:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cancer cell line, often used to assess potential hepatotoxicity[8].

  • Caco-2 (Human Colon Adenocarcinoma): This cell line is a valuable model for the intestinal barrier and is useful for studying the effects of orally administered compounds[8].

  • HEK293 (Human Embryonic Kidney 293): A robust and easy-to-culture cell line, providing a general indication of cytotoxicity[8].

  • A549 (Human Lung Carcinoma): A common model for lung cancer studies.

  • MCF-7 (Human Breast Adenocarcinoma): A widely used cell line in breast cancer research.

  • Normal Human Fibroblasts (e.g., hTERT-immortalized): Essential for assessing the selectivity of this compound, comparing its effects on cancerous versus non-cancerous cells[8].

Experimental Protocols

The following are detailed protocols for three common assays to determine the cytotoxicity of this compound. It is recommended to use at least two different methods to obtain a comprehensive understanding of the compound's effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][5]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[3][5].

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Selected cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment[3][9].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well[10]. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes[2][3].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][9]. A reference wavelength of 630 nm can be used to reduce background noise[2].

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11][12][13].

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium (serum-free medium may be required for the assay)

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit, often Triton X-100 based)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity)[12].

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate[14].

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm)[4][14].

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes[7].

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[7]. Four populations will be distinguishable:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HepG22415.2
488.5
724.1
A5492422.8
4812.7
726.9
MCF-72418.5
4810.3
725.6
Normal Human Fibroblasts48> 50

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound in HepG2 Cells

This compound (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.3
515.8 ± 2.15.2 ± 0.8
1035.2 ± 3.512.7 ± 1.9
2058.9 ± 4.225.4 ± 2.8

Note: Data are presented as mean ± standard deviation from three independent experiments. These are hypothetical values for illustrative purposes.

Visualization of Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a potential signaling pathway that may be affected by this compound, based on the known mechanisms of polyether ionophores.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding feren_prep This compound Stock Preparation treatment Treatment with This compound feren_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Annexin V/PI Assay incubation->apoptosis viability Cell Viability (IC50) mtt->viability cytotoxicity % Cytotoxicity ldh->cytotoxicity cell_death Mode of Cell Death apoptosis->cell_death

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Plasma Membrane cluster_cellular_stress Cellular Stress Response cluster_apoptosis Apoptosis Pathway feren_b This compound ion_channel Ion Transport feren_b->ion_channel facilitates membrane_potential Disruption of Membrane Potential ion_channel->membrane_potential leads to er_stress ER Stress membrane_potential->er_stress ros ROS Production membrane_potential->ros bax Bax Activation er_stress->bax ros->bax cyto_c Cytochrome c Release bax->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the In Vivo Formulation of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether ionophore antibiotic produced by Streptomyces sp.[1]. Like other members of its class, it exhibits activity against Gram-positive bacteria and coccidia[1]. Its therapeutic potential is underscored by its ability to transport cations across biological membranes, thereby disrupting cellular ion homeostasis[1][2]. However, a significant hurdle in the preclinical development of this compound is its poor aqueous solubility, a common characteristic of polyether ionophores[3][4][5]. This property can lead to low and variable oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies[6].

These application notes provide detailed protocols for formulating this compound for in vivo research, addressing the challenges of its low water solubility. The methodologies described herein are designed to enhance the bioavailability of the compound, ensuring more reliable and reproducible results in animal models. The protocols cover a range of complexities, from simple suspensions to more advanced lipid-based systems, allowing researchers to select the most appropriate method for their specific experimental needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of a successful formulation. Key properties are summarized in the table below. The high lipophilicity and lack of aqueous solubility are the primary challenges to overcome.

PropertyValueSource
Molecular Formula C35H62O10[7]
Molecular Weight 642.9 g/mol [7]
Calculated XLogP3 5.3[7]
Water Solubility Practically insoluble[3][4][5]
Organic Solvent Solubility Soluble in alcohols, acetone, DMSO, chloroform, ethyl acetate[4][5][8]
Class Polyether ionophore antibiotic[1]

Formulation Strategies and Protocols

The choice of formulation can significantly impact the outcome of in vivo studies. Below are three protocols for formulating this compound, ranging from a basic suspension to a more sophisticated lipid-based system.

Protocol 1: Aqueous Suspension (for oral gavage)

This is the simplest formulation approach, suitable for initial screening studies. The key is to reduce the particle size of this compound to increase its surface area and dissolution rate[6].

Materials:

  • This compound

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in water)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent (Tween 80) to the this compound powder and triturate to form a smooth paste. This step is crucial to ensure the powder is adequately wetted.

  • Gradually add the suspending vehicle (0.5% CMC-Na solution) to the paste while continuously triturating to form a uniform suspension.

  • For larger volumes or improved homogeneity, a mechanical homogenizer can be used.

  • Visually inspect the suspension for any large aggregates.

  • Continuously stir the suspension before and during administration to ensure dose uniformity.

Characterization:

  • Visual inspection: Check for homogeneity and ease of resuspension.

  • Particle size analysis (optional): Laser diffraction can be used to determine the particle size distribution.

Protocol 2: Co-Solvent Solution (for oral or parenteral administration)

This method utilizes a mixture of water-miscible organic solvents to dissolve this compound. This approach can achieve a true solution, which may improve bioavailability compared to a suspension. However, the potential toxicity of the co-solvents must be considered.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline or water for injection

Composition of a Common Co-Solvent Vehicle:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Saline50%

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO. Gentle warming or sonication can aid dissolution.

  • Add PEG 400 to the solution and mix thoroughly.

  • Slowly add the saline to the organic solution while vortexing to avoid precipitation of the drug.

  • The final formulation should be a clear solution.

Characterization:

  • Visual inspection: Ensure the final formulation is a clear, precipitate-free solution.

  • In vitro precipitation study: Dilute the formulation in physiological buffer (e.g., PBS pH 7.4) to assess the potential for drug precipitation upon administration.

Protocol 3: Lipid-Based Formulation - Self-Emulsifying Drug Delivery System (SEDDS) (for oral administration)

Lipid-based formulations like SEDDS can significantly enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form and promoting lymphatic transport[6]. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids[2][9].

Materials:

  • This compound

  • Oil (e.g., Labrafac PG, Maisine® CC)

  • Surfactant (e.g., Kolliphor® RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol® HP)

Example SEDDS Formulation Composition:

ComponentPercentage (w/w)
Oil (Labrafac PG)30%
Surfactant (Kolliphor® RH 40)50%
Co-surfactant (Transcutol® HP)20%

Procedure:

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly by vortexing until a clear, homogenous mixture is obtained. Gentle warming may be required.

  • Weigh the desired amount of this compound and add it to the vehicle.

  • Continue mixing until the this compound is completely dissolved.

  • Store the formulation in a sealed container protected from light.

Characterization:

  • Self-emulsification assessment: Add a small amount of the SEDDS formulation to water in a glass beaker with gentle stirring. Observe the formation of a spontaneous emulsion.

  • Droplet size analysis: Use dynamic light scattering to measure the droplet size of the resulting emulsion. A smaller droplet size (typically <200 nm) is desirable for better absorption.

  • In vitro drug release: Perform a dissolution test using a relevant medium to assess the rate and extent of this compound release from the formulation.

In Vivo Administration

For oral administration, formulations are typically delivered via gavage. Parenteral formulations should be sterilized, for example, by filtration through a 0.22 µm filter, if possible. The dosing volume should be appropriate for the size of the animal model being used.

Visualizations

Experimental Workflow for Formulation Preparation

G cluster_0 Protocol 1: Aqueous Suspension cluster_1 Protocol 2: Co-Solvent Solution cluster_2 Protocol 3: SEDDS Formulation P1_Start Weigh this compound P1_Wet Triturate with wetting agent P1_Start->P1_Wet P1_Suspend Gradually add suspending vehicle P1_Wet->P1_Suspend P1_Homogenize Homogenize P1_Suspend->P1_Homogenize P1_Administer Administer P1_Homogenize->P1_Administer P2_Start Weigh this compound P2_Dissolve Dissolve in DMSO P2_Start->P2_Dissolve P2_AddPEG Add PEG 400 P2_Dissolve->P2_AddPEG P2_AddSaline Add Saline P2_AddPEG->P2_AddSaline P2_Administer Administer P2_AddSaline->P2_Administer P3_Start Weigh Excipients P3_Mix Mix Oil, Surfactant, Co-surfactant P3_Start->P3_Mix P3_AddDrug Dissolve this compound P3_Mix->P3_AddDrug P3_Administer Administer P3_AddDrug->P3_Administer

Caption: Workflow for preparing this compound formulations.

Mechanism of Action of Polyether Ionophores

G cluster_cell Target Cell cluster_extracellular Extracellular Space Ionophore This compound Membrane Cell Membrane Ionophore->Membrane transports cations Ion_Gradient Disruption of Ion Gradients (K+, Na+, H+) Mitochondrion Mitochondrion Mito_Dysfunction Mitochondrial Dysfunction Ion_Gradient->Mito_Dysfunction Signaling_Inhibition Inhibition of Signaling Pathways (e.g., Wnt, TGF-β) Ion_Gradient->Signaling_Inhibition Apoptosis Apoptosis Mito_Dysfunction->Apoptosis K_ion K+ K_ion->Ionophore Na_ion Na+ Na_ion->Ionophore

Caption: Mechanism of action of this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided in these application notes offer a starting point for researchers to develop formulations that can deliver consistent and therapeutically relevant exposures in animal models. It is recommended to characterize each formulation thoroughly before in vivo use to ensure its quality and performance. Further optimization of these formulations may be necessary depending on the specific animal model and experimental goals.

References

Application Notes and Protocols for Assessing Ferensimycin B Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic with documented activity against Gram-positive bacteria.[1] As with all antimicrobial agents, a thorough understanding of the potential for resistance development is critical for its continued development and clinical application. These application notes provide detailed methodologies for assessing the emergence of resistance to this compound in a laboratory setting. The protocols outlined below are designed to determine the propensity for resistance development, the rate at which it may occur, and the underlying genetic mechanisms.

Core Experimental Protocols

The assessment of antimicrobial resistance is a multi-faceted process. The following protocols describe three key stages: determining baseline susceptibility, selecting for resistant variants, and identifying the genetic basis of resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric for antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[2]

Objective: To determine the baseline MIC of this compound against target bacterial strains.

Materials:

  • This compound (analytical grade)

  • Target bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in CAMHB within a 96-well plate to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

  • Prepare Bacterial Inoculum: Culture the target bacteria to the mid-logarithmic growth phase and adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600). The agar dilution method is also considered a gold standard for its accuracy and consistency.[3]

Serial Passage Assay for Resistance Selection

This multi-step study exposes bacteria to an antimicrobial agent over many subcultures, allowing for the gradual development of resistance.[4]

Objective: To evaluate the potential for and rate of resistance development to this compound through continuous exposure.

Materials:

  • This compound

  • Susceptible parent bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • 96-well microtiter plates for daily MIC determination

Protocol:

  • Establish Baseline MIC: Determine the initial MIC of the parent strain as described in Protocol 2.1.

  • Initiate Serial Passage: Inoculate a culture of the parent strain in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

  • Daily Passage: Incubate the culture for 24 hours at 37°C. After incubation, determine the MIC of the passaged culture.

  • Escalate Concentration: Use the culture from the well containing the highest concentration of this compound that still permitted growth (the sub-MIC culture) to inoculate a new series of this compound dilutions for the next passage.[4][5]

  • Repeat: Continue this process for a predetermined number of passages (e.g., 30 days) or until a significant increase in MIC is observed (typically ≥4-fold increase from baseline).[6]

  • Isolate Resistant Mutants: At the end of the serial passage experiment, plate the final culture onto agar plates containing this compound at concentrations above the baseline MIC to isolate resistant colonies for further analysis.

Genomic Analysis of Resistant Mutants

Whole-genome sequencing (WGS) is a powerful tool for identifying the genetic mutations responsible for antibiotic resistance.[7][8]

Objective: To identify the genetic mutations that confer resistance to this compound in the selected mutants.

Materials:

  • This compound-resistant mutant(s) and the susceptible parent strain

  • Genomic DNA extraction kit

  • Next-Generation Sequencing (NGS) platform and reagents

Protocol:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the resistant mutant(s) and the susceptible parent strain.

  • Whole-Genome Sequencing: Perform WGS on the extracted DNA.[9] This will generate a comprehensive genomic map of each strain.[10]

  • Bioinformatic Analysis: Compare the genome sequence of the resistant mutant to the parent strain to identify any genetic alterations. This includes single nucleotide polymorphisms (SNPs), insertions, deletions, and gene copy number variations.

  • Identify Resistance Mechanisms: Analyze the identified mutations to determine their potential role in conferring resistance. Common resistance mechanisms include drug target modification, drug inactivation, and active drug efflux.[11][12][13]

Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting the results of resistance assessment studies.

Table 1: MIC Values of this compound

Bacterial StrainSourceBaseline MIC (µg/mL)
S. aureus ATCC 29213Parent Strain1
S. aureus FBR-1Post-Serial Passage32
E. faecalis ATCC 29212Parent Strain2
E. faecalis FBR-2Post-Serial Passage64

Table 2: Serial Passage Assay Results for S. aureus ATCC 29213

Passage DayMIC (µg/mL)Fold-Increase from Baseline
011
522
1044
151616
203232
253232
303232

Table 3: Genetic Alterations in this compound-Resistant S. aureus FBR-1

Gene LocusMutationPredicted Amino Acid ChangePutative Function of Gene Product
rpoBC1477TH493YRNA polymerase subunit beta
mprFG854AG285DMultiple peptide resistance factor
yycGDeletion (9 bp)ΔL28-I30Sensor histidine kinase

Visualization of Workflows and Potential Mechanisms

Graphical representations can aid in understanding the experimental processes and the potential biological pathways involved in resistance.

experimental_workflow cluster_mic MIC Determination cluster_serial_passage Serial Passage Assay cluster_genomic_analysis Genomic Analysis mic_start Prepare Drug Dilutions mic_inoculate Inoculate with Bacteria mic_start->mic_inoculate mic_incubate Incubate 18-24h mic_inoculate->mic_incubate mic_read Determine Baseline MIC mic_incubate->mic_read sp_start Culture in Sub-MIC of this compound mic_read->sp_start Input sp_passage Daily Passage & MIC Check sp_start->sp_passage sp_isolate Isolate Resistant Mutants sp_passage->sp_isolate ga_dna Extract Genomic DNA sp_isolate->ga_dna Input ga_wgs Whole-Genome Sequencing ga_dna->ga_wgs ga_compare Compare Genomes (Resistant vs. Parent) ga_wgs->ga_compare ga_identify Identify Mutations ga_compare->ga_identify

Caption: Workflow for Assessing this compound Resistance.

resistance_pathways cluster_cell Bacterial Cell ferensimycin_b This compound target_mod Target Modification (e.g., cell membrane protein) ferensimycin_b->target_mod Reduced Binding efflux Efflux Pump Overexpression ferensimycin_b->efflux Export from Cell inactivation Drug Inactivation (Enzymatic) ferensimycin_b->inactivation Degradation

Caption: Potential Mechanisms of this compound Resistance.

References

Using Ferensimycin B as a research tool in veterinary microbiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether ionophore antibiotic produced by Streptomyces sp..[1] Like other ionophores, it exhibits activity primarily against Gram-positive bacteria and is notably effective as an anti-coccidial agent in poultry.[1] Its mechanism of action involves the disruption of ion gradients across cellular membranes, a key process for the survival and proliferation of susceptible organisms.[2] These properties make this compound a valuable tool for research in veterinary microbiology, particularly in the study of antimicrobial resistance, bacterial pathogenesis, and the development of novel anti-parasitic agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a research tool. It is intended for researchers, scientists, and professionals involved in drug development within the veterinary field.

Mechanism of Action

This compound, as a carboxylic ionophore, functions by forming lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+). This complexation facilitates the transport of these ions across biological membranes, disrupting the natural electrochemical gradients essential for cellular functions like nutrient transport, pH homeostasis, and energy metabolism. The influx of cations and the concurrent efflux of protons (H+) lead to a cascade of detrimental effects within the target cell, ultimately resulting in cell death.

Figure 1. Mechanism of Action of this compound cluster_membrane Cell Membrane This compound This compound Cation Complex Cation Complex This compound->Cation Complex Forms Complex Ion Channel Ion Channel Cation Complex->Ion Channel Transports K+ Intracellular Space Intracellular Space Ion Channel->Intracellular Space K+ Influx Extracellular Space Extracellular Space Extracellular Space->this compound Binds K+ Disruption of Ion Gradient Disruption of Ion Gradient Intracellular Space->Disruption of Ion Gradient Cell Death Cell Death Disruption of Ion Gradient->Cell Death

Caption: Figure 1. Mechanism of Action of this compound.

Antibacterial Activity

This compound is effective against a range of Gram-positive veterinary pathogens. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in published literature, the following table provides representative MIC values for other closely related polyether ionophores (Monensin and Salinomycin) against key veterinary bacteria. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Polyether Ionophores against Veterinary Bacterial Pathogens

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Clostridium perfringensMonensin12
Salinomycin24
Staphylococcus aureusMonensin0.51
Salinomycin12
Streptococcus suisMonensin0.250.5
Salinomycin0.51

Note: The data presented in this table is based on published results for Monensin and Salinomycin and should be used as a reference for initiating studies with this compound. Actual MIC values for this compound may vary.

Anti-coccidial Activity

This compound has been shown to be an effective agent for the treatment of coccidiosis in fowl.[1] In vitro assays are crucial for determining the efficacy of anticoccidial compounds against different species of Eimeria. The following table illustrates the type of data that can be generated from such assays, using hypothetical values for this compound based on the known activity of other ionophores.

Table 2: In Vitro Anti-coccidial Activity of this compound against Eimeria tenella

Assay TypeParameterThis compound (µg/mL)
Sporozoite Invasion AssayIC500.1
Intracellular Development AssayIC500.05
Oocyst Sporulation InhibitionMIC1.0

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should determine the specific IC50 and MIC values for this compound against the Eimeria species of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against veterinary bacterial pathogens according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Monensin)

  • Negative control (broth only)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the this compound dilution.

  • Include a positive control (a known antibiotic) and a negative control (no antibiotic) on each plate.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Figure 2. MIC Determination Workflow Prepare this compound Dilutions Prepare this compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare this compound Dilutions->Inoculate Microtiter Plate Standardize Bacterial Inoculum Standardize Bacterial Inoculum Standardize Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Figure 2. MIC Determination Workflow.

Protocol 2: In Vitro Anti-coccidial Sporozoite Invasion Assay

This protocol is designed to evaluate the ability of this compound to inhibit the invasion of Eimeria sporozoites into host cells.[5][6]

Materials:

  • This compound stock solution

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Eimeria tenella sporozoites

  • 96-well cell culture plates

  • Trypan blue solution

  • Microscope

Procedure:

  • Seed MDBK cells into 96-well plates and grow to confluency.

  • Prepare various concentrations of this compound in cell culture medium.

  • Pre-incubate freshly excysted Eimeria tenella sporozoites with the different concentrations of this compound for 1 hour at 41°C.

  • Wash the confluent MDBK cell monolayers with PBS.

  • Add the treated sporozoites to the MDBK cells and incubate for 2-4 hours at 41°C to allow for invasion.

  • After incubation, wash the cells to remove non-invaded sporozoites.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Count the number of intracellular sporozoites in at least 10 microscopic fields per well.

  • Calculate the percentage of invasion inhibition compared to an untreated control. The IC50 value (the concentration that inhibits 50% of invasion) can then be determined.

Figure 3. Sporozoite Invasion Assay Workflow Seed Host Cells Seed Host Cells Infect Host Cells Infect Host Cells Seed Host Cells->Infect Host Cells Treat Sporozoites with this compound Treat Sporozoites with this compound Treat Sporozoites with this compound->Infect Host Cells Incubate and Wash Incubate and Wash Infect Host Cells->Incubate and Wash Fix and Stain Fix and Stain Incubate and Wash->Fix and Stain Count Intracellular Sporozoites Count Intracellular Sporozoites Fix and Stain->Count Intracellular Sporozoites Calculate IC50 Calculate IC50 Count Intracellular Sporozoites->Calculate IC50

References

Troubleshooting & Optimization

Improving Ferensimycin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ferensimycin B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyether ionophore antibiotic with activity primarily against Gram-positive bacteria.[1] Like other polyether ionophores, it is a lipophilic (hydrophobic) molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This low aqueous solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable results in in vitro assays.

Q2: What is the general mechanism of action for this compound?

As a polyether ionophore, this compound functions by binding to and transporting cations (like K⁺ and Na⁺) across biological membranes.[2][3] This disrupts the natural ion gradients that are essential for many cellular processes, leading to a breakdown in cellular function and, ultimately, cell death in susceptible organisms.[2]

Q3: Which solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

For in vitro assays, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds.

Q4: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. General recommendations are:

  • DMSO: < 0.5% (v/v)[4]

  • Ethanol: < 1% (v/v)

It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem 1: this compound precipitates when added to aqueous buffer or cell culture medium.
  • Cause: The low aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly diluted.

  • Solutions:

    • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous medium, keeping the final solvent concentration low.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform serial dilutions. For example, first dilute the DMSO stock into a smaller volume of medium, vortex or mix well, and then add this intermediate dilution to the final volume.

    • Use of Co-solvents or Carriers: If direct dilution is still problematic, consider the use of a co-solvent or a carrier to improve solubility.

      • Pluronic F-68: A non-ionic surfactant that can aid in the dispersion of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-68 in water and add it to your culture medium before adding the this compound stock.

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Serum in Media: If your cell culture media contains serum (e.g., FBS), the proteins in the serum, such as albumin, can help to bind and solubilize hydrophobic compounds. Ensure your media is pre-warmed to 37°C before adding the compound.

Problem 2: Inconsistent results between experiments.
  • Cause: This could be due to incomplete dissolution of this compound in the stock solution or precipitation during the experiment.

  • Solutions:

    • Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, ensure the solution is clear and free of any visible particulates. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

    • Freshly Prepare Working Solutions: Prepare the final working dilutions of this compound in your aqueous buffer or medium immediately before each experiment. Do not store dilute aqueous solutions of this compound.

    • Sonication: Briefly sonicate the stock solution or the intermediate dilution to break up any small, non-visible aggregates before adding to the final assay volume.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)1-10 mMStandard solvent for hydrophobic compounds in cell-based assays.
Ethanol (100%)1-10 mMCan be used as an alternative to DMSO.
Methanol1-10 mMAnother potential organic solvent for initial solubilization.
Dimethylformamide (DMF)1-10 mMUse with caution as it can be more toxic to cells than DMSO.

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Action
Precipitation upon dilutionLow aqueous solubilityDecrease final concentration, use stepwise dilution, add a surfactant (e.g., Pluronic F-68), or use cyclodextrins.
Cloudy mediumIncomplete initial dissolutionEnsure stock solution is clear. Gentle warming and vortexing of the stock can help.
Inconsistent assay resultsCompound instability in aqueous solutionPrepare working solutions fresh for each experiment. Do not store aqueous dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: this compound has a molecular weight of approximately 665.9 g/mol (for the sodium salt). To prepare 1 mL of a 10 mM stock solution, you will need 6.66 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the powder is completely dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing a Working Solution for a Cell-Based Assay
  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the medium: Warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution (optional but recommended):

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate solution.

    • Vortex immediately to ensure rapid and uniform mixing.

  • Prepare the final working concentration:

    • Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (used to make the stock and intermediate dilutions) to the cell culture medium without the drug.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Warm if needed) weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Add to Assay Plate to Final Concentration intermediate->final

Caption: Workflow for preparing this compound solutions.

signaling_pathway General Mechanism of this compound (Ionophore) cluster_membrane Cell Membrane cluster_cell Intracellular Effects feren This compound ion_transport Cation Transport (e.g., K+, Na+) feren->ion_transport gradient_disruption Disruption of Ion Gradients ion_transport->gradient_disruption downstream_effects Downstream Cellular Stress (e.g., Osmotic Imbalance, Membrane Potential Collapse) gradient_disruption->downstream_effects cell_death Cell Death downstream_effects->cell_death troubleshooting_logic Troubleshooting Logic for Precipitation start Precipitate forms in aqueous solution? check_stock Is stock solution clear? start->check_stock check_dilution Is final solvent concentration <0.5%? check_stock->check_dilution Yes action_redissolve Re-dissolve stock (vortex/warm) check_stock->action_redissolve No action_lower_conc Lower final concentration or use stepwise dilution check_dilution->action_lower_conc No action_cosolvent Use co-solvent (e.g., Pluronic F-68) check_dilution->action_cosolvent Yes

References

Overcoming poor reproducibility in Ferensimycin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the poor reproducibility of Ferensimycin B experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a polyether antibiotic produced by Streptomyces sp.[1] Like other ionophore antibiotics, it disrupts the normal transmembrane ion gradients in susceptible organisms. This interference with ion transport, particularly of monovalent cations, leads to a collapse of the membrane potential, disruption of cellular processes, and ultimately, cell death. It is primarily active against Gram-positive bacteria and has shown efficacy in treating coccidiosis in fowl.[1]

Q2: What are the most critical factors affecting the yield of this compound during fermentation?

A2: The yield of this compound, like many polyketides, is highly sensitive to fermentation conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, aeration, temperature, and the genetic stability of the producing Streptomyces strain.[2][3] Inconsistent results often stem from slight variations in these parameters between batches.

Q3: How should this compound be stored to ensure its stability and activity?

A3: Proper storage is crucial for maintaining the bioactivity of antibiotics.[4] this compound, once purified, should be stored as a dried powder at -20°C or below, protected from light and moisture. For stock solutions, use a suitable solvent where it is stable and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent should not affect the antibiotic's solubility or stability.[4]

Q4: Can I use a heterologous host to produce this compound?

A4: While theoretically possible, producing complex polyketides like this compound in heterologous hosts such as E. coli or Saccharomyces cerevisiae presents significant challenges.[2][5][6] These include the need to express very large polyketide synthase (PKS) genes, ensure the availability of specific precursor molecules (e.g., propionyl-CoA and methylmalonyl-CoA), and perform necessary post-translational modifications.[5][6] Success often requires extensive metabolic engineering of the host strain.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Genetic Instability of Streptomyces sp. 1. Re-streak from a frozen stock: Avoid excessive sub-culturing. Start a new culture from a verified, high-producing frozen stock. 2. Perform serial dilutions and plating: Plate the culture to isolate single colonies. Screen multiple isolates for this compound production to identify high-producing variants.
Suboptimal Fermentation Conditions 1. Optimize Medium Composition: Systematically vary the concentrations of carbon and nitrogen sources. Refer to literature on similar polyketides for starting points. 2. Monitor and Control pH: Track the pH of the culture throughout the fermentation process and adjust as necessary. 3. Vary Aeration and Agitation: Test different shaker speeds or aeration rates to ensure optimal oxygen supply without causing excessive shear stress.
Inefficient Extraction/Purification 1. Check Solvent Polarity: Ensure the solvent used for extraction is appropriate for the polarity of this compound. 2. Evaluate Purification Resin: Verify that the chromatography resin (e.g., silica, reverse-phase) is appropriate and has not expired. 3. Analyze All Fractions: During purification, keep samples of all fractions (flow-through, washes, and elutions) to check for the presence of your compound in case it did not bind or elute as expected.[7]
Issue 2: Inconsistent Bioactivity in Assays (e.g., MIC tests)
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Prepare Fresh Solutions: Make new stock solutions of this compound from powder for each experiment.[4] 2. Verify Stock Concentration: Use techniques like HPLC or spectrophotometry to confirm the concentration of your stock solution before use.[4] 3. Protect from Light: Keep solutions and plates containing this compound protected from direct light.
Variability in Inoculum 1. Standardize Inoculum Density: Ensure the bacterial inoculum for your bioassay is prepared to the same optical density (OD) for every experiment. 2. Use Log-Phase Cultures: Always use bacteria from the mid-logarithmic growth phase for susceptibility testing to ensure consistent metabolic activity.
Assay Condition Variability 1. Control Media Components: The composition of the assay medium can affect antibiotic activity. Use a standardized, recommended medium like Mueller-Hinton Broth for susceptibility testing.[8] 2. Verify pH of Media: The pH of the assay medium can influence the charge and activity of the antibiotic. Ensure it is buffered correctly.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (10 g/L)Cell Density (OD600)This compound Titer (mg/L)
Glucose4.5 ± 0.315.2 ± 2.1
Soluble Starch5.1 ± 0.428.9 ± 3.5
Glycerol3.8 ± 0.211.5 ± 1.9
Maltose4.9 ± 0.325.1 ± 2.8

Table 2: Troubleshooting Inconsistent MIC Values for S. aureus

Experimental ConditionObserved MIC (µg/mL)Interpretation
Baseline (Standard Protocol)2Expected Result
Old this compound Stock16Potential degradation of the compound.
Inoculum OD600 = 0.5> 32High bacterial density can overwhelm the antibiotic.
Inoculum OD600 = 0.0012Lower density gives expected results.
Assay in Nutrient Broth8Media components may interfere with antibiotic activity.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. for this compound Production
  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces sp. from a mature agar plate into 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.

  • Incubation: Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.

  • Sampling: Aseptically withdraw samples daily to monitor pH, cell growth (by dry cell weight), and this compound production (by HPLC or bioassay).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare this compound Dilutions: Perform a two-fold serial dilution of a verified this compound stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Prepare Bacterial Inoculum: Dilute an overnight culture of the test organism (e.g., Staphylococcus aureus) in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (MHB, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_downstream Phase 3: Downstream Processing cluster_analysis Phase 4: Analysis Inoculum Inoculum Preparation (Streptomyces sp.) Fermentation Fermentation (5-7 days) Inoculum->Fermentation Production_Medium Production Medium Sterilization Production_Medium->Fermentation Extraction Solvent Extraction Fermentation->Extraction Harvest Broth Purification Chromatography (Purification) Extraction->Purification QC Purity & Concentration Check (HPLC) Purification->QC Bioassay Bioactivity Assay (MIC Test) QC->Bioassay Verified Compound Data_Analysis Data Analysis Bioassay->Data_Analysis

Caption: Overall experimental workflow for this compound production and analysis.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_Strain Check Strain Viability & Purity Start->Check_Strain Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Extraction Analyze Extraction & Purification Steps Start->Check_Extraction Is_Contaminated Contamination or Strain Mutation? Check_Strain->Is_Contaminated Is_Conditions_Optimal Conditions Match Protocol? Check_Fermentation->Is_Conditions_Optimal Is_Recovery_Low Compound Lost During Downstream Processing? Check_Extraction->Is_Recovery_Low Re_Isolate Solution: Re-streak from Master Stock Is_Contaminated->Re_Isolate Yes Optimize_Conditions Solution: Optimize Medium, pH, Aeration Is_Conditions_Optimal->Optimize_Conditions No Optimize_Recovery Solution: Test Solvents, Check Resin Is_Recovery_Low->Optimize_Recovery Yes

Caption: Troubleshooting logic for low this compound yield.

Signaling_Pathway FerensimycinB This compound (Ionophore) Membrane Bacterial Cell Membrane FerensimycinB->Membrane Inserts into Ion_Gradient K+ Ion Gradient Membrane->Ion_Gradient Disrupts Membrane_Potential Membrane Potential Ion_Gradient->Membrane_Potential Collapses ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Inhibits Nutrient_Transport Nutrient Transport Membrane_Potential->Nutrient_Transport Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Cell_Death Cell Death ATP_Production->Cell_Death Leads to Nutrient_Transport->Cell_Death Leads to

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Ferensimycin B Dosage Optimization for Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Ferensimycin B for its anticoccidial activity. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Disclaimer: this compound is a polyether ionophore antibiotic.[1] While it has been shown to be effective in the treatment of coccidiosis in fowl, detailed public data on dosage optimization is limited.[1] Therefore, the following guidelines are based on the established principles of testing polyether ionophores and data from related compounds. Researchers should use this information as a starting point for their own empirical dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against coccidia?

This compound is a polyether antibiotic produced by Streptomyces species.[1] Like other ionophores, it is a lipid-soluble molecule that can transport ions across the cell membranes of microorganisms.[2] This action disrupts the natural transmembrane ion concentration gradients, which are essential for the survival of protozoa like Eimeria, the causative agent of coccidiosis.[2] The disruption of ion balance leads to cell swelling and rupture, ultimately killing the parasite.[3]

Q2: What is a typical starting dosage for in vivo studies with this compound?

Q3: How can I determine the optimal dose of this compound in my experiments?

The optimal dose should balance high anticoccidial efficacy with low toxicity to the host. This is typically determined through a dose-titration study where groups of animals are given feed with increasing concentrations of the compound. Key parameters to measure include lesion scores, oocyst shedding, weight gain, and feed conversion ratio.

Q4: What are the common challenges when working with polyether ionophores like this compound?

A primary challenge is the potential for toxicity at higher doses. Ionophores are not used in human medicine due to their cytotoxicity.[6] Therefore, it is crucial to establish a therapeutic window where the compound is effective against the parasite without causing harm to the host. Another consideration is the development of drug resistance with prolonged use.[7]

Troubleshooting Guides

Problem: High host mortality or signs of toxicity (e.g., reduced feed intake, weight loss) are observed even at low doses.

  • Possible Cause: The initial dose may be too high for the specific animal model or strain. Toxicity can be influenced by factors such as age, genetics, and overall health of the animals.

  • Solution:

    • Immediately lower the dosage in subsequent experiments.

    • Conduct a preliminary safety study with a wider range of lower doses to establish a maximum tolerated dose (MTD).

    • Ensure the compound is thoroughly and evenly mixed into the feed to prevent "hot spots" of high concentration.

Problem: Inconsistent anticoccidial efficacy is observed between experiments.

  • Possible Cause: Variability in the infective dose of Eimeria oocysts can lead to inconsistent results. The timing of drug administration relative to the infection is also critical.

  • Solution:

    • Standardize the oocyst challenge dose. Ensure that each animal receives a consistent number of viable, sporulated oocysts.

    • Administer the medicated feed for a consistent period before and after the experimental infection. Prophylactic administration, starting before the challenge, is a common practice.[8]

    • Ensure all experimental conditions, including housing, diet, and animal handling, are kept as consistent as possible.

Problem: this compound shows good activity in vitro but poor efficacy in vivo.

  • Possible Cause: This is a common challenge in drug development and can be due to poor oral bioavailability, rapid metabolism of the compound, or inadequate distribution to the site of infection in the intestine.[9]

  • Solution:

    • Consider formulation studies to improve the bioavailability of this compound.

    • While challenging, pharmacokinetic studies could provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Evaluate the compound's efficacy against different stages of the Eimeria life cycle, as its in vivo activity might be stage-specific.

Data Presentation

The following tables summarize typical data collected during anticoccidial drug efficacy studies. Note that the values for this compound need to be determined experimentally. The data for other ionophores are provided for illustrative purposes.

Table 1: Example Dose-Response Data for an In Vivo Anticoccidial Study

Treatment GroupDosage (ppm in feed)Average Weight Gain (g)Feed Conversion Ratio (FCR)Average Lesion ScoreOocysts Per Gram of Feces (OPG)
Uninfected Control05001.500
Infected Control03502.13.52,500,000
This compound 2.5 TBDTBDTBDTBD
This compound 5.0 TBDTBDTBDTBD
This compound 7.5 TBDTBDTBDTBD
Maduramicin54801.60.550,000

TBD: To be determined by experimentation.

Table 2: Example In Vitro Anticoccidial Activity Data

CompoundConcentration (µg/mL)Inhibition of Sporozoite Invasion (%)
Control00
This compound 0.1 TBD
This compound 1.0 TBD
This compound 10.0 TBD
Monensin1.095

TBD: To be determined by experimentation.

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Efficacy Study in Broiler Chickens

  • Animal Model: Day-old broiler chicks, housed in a controlled environment.

  • Acclimatization: Birds are fed a standard, non-medicated starter diet for approximately 14 days.

  • Experimental Groups:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3-5: Infected, treated with this compound at varying concentrations (e.g., 2.5, 5.0, 7.5 ppm).

    • Group 6: Infected, treated with a positive control drug (e.g., Maduramicin at 5 ppm).

  • Drug Administration: The experimental diets are provided to the respective groups 48 hours before infection and continued throughout the study period.

  • Infection: At approximately 16 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella). The dose should be sufficient to cause moderate disease in the infected control group.[10]

  • Data Collection (5-7 days post-infection):

    • Performance: Body weight and feed consumption are recorded to calculate weight gain and FCR.

    • Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Mandatory Visualizations

Caption: Mechanism of action for this compound.

Anticoccidial_Drug_Testing_Workflow Start Start: Hypothesis In_Vitro_Screening In Vitro Screening (Sporozoite Invasion Assay) Start->In_Vitro_Screening Dose_Range_Finding In Vivo Dose-Range Finding (Safety & Tolerability) In_Vitro_Screening->Dose_Range_Finding Efficacy_Study In Vivo Efficacy Study (Dose Titration) Dose_Range_Finding->Efficacy_Study Data_Analysis Data Analysis (Lesion Scores, OPG, Performance) Efficacy_Study->Data_Analysis Optimal_Dose Optimal Dose Determined? Data_Analysis->Optimal_Dose Refine_Dose Refine Dosage Range Optimal_Dose->Refine_Dose No End End: Protocol Optimized Optimal_Dose->End Yes Refine_Dose->Efficacy_Study

Caption: Experimental workflow for anticoccidial drug testing.

References

Degradation pathways of Ferensimycin B under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available literature specifically detailing the degradation pathways of Ferensimycin B. The following information is based on studies of other polyether ionophore antibiotics with similar chemical structures, such as monensin, salinomycin, and lasalocid. These guidelines are intended to serve as a starting point for researchers investigating the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a polyether antibiotic like this compound?

A1: Based on related compounds, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis. This compound, as a polyether antibiotic, may be susceptible to acid-catalyzed hydrolysis.[1] While some polyether antibiotics are resistant to direct photolysis, this should be experimentally verified for this compound.[1][2] Oxidative degradation is also a common pathway for complex organic molecules and should be investigated.

Q2: What experimental conditions should I consider for forced degradation studies of this compound?

A2: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and pathways. Typical stress conditions for polyether antibiotics include:

  • Acidic Conditions: Incubation in an acidic solution (e.g., pH 4) at various temperatures (e.g., 6°C, 22°C, 28°C).[1]

  • Neutral and Alkaline Conditions: Testing in neutral (pH 7) and alkaline (pH 9) solutions is also recommended to assess stability across a pH range. Many polyether antibiotics are stable under these conditions.[1]

  • Oxidative Conditions: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Photolytic Conditions: Exposure to UV and solar irradiation.[2]

  • Thermal Stress: Incubation at elevated temperatures in the solid state and in solution.

Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products.[1][2][3] UV detection can also be used, but MS provides structural information for identifying unknown degradants.

Troubleshooting Guides

Problem: I am not observing any degradation of this compound under my experimental conditions.

  • Possible Cause 1: Insufficiently stringent stress conditions.

    • Solution: Increase the concentration of the stressor (e.g., acid or base), the temperature, or the duration of the experiment. For photostability studies, ensure a high-intensity light source is used.

  • Possible Cause 2: this compound is highly stable under the tested conditions.

    • Solution: This is a valid experimental outcome. Document the stability of the molecule under the tested conditions. Consider employing more aggressive forced degradation conditions, such as advanced oxidation processes (e.g., UV/H₂O₂), to induce degradation.[4]

Problem: I am observing too many degradation products, making the chromatogram difficult to interpret.

  • Possible Cause 1: The stress conditions are too harsh, leading to secondary degradation.

    • Solution: Reduce the stressor concentration, temperature, or exposure time. The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are observed.

  • Possible Cause 2: Poor chromatographic separation.

    • Solution: Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry to improve the resolution between the degradation products and the parent compound.

Experimental Protocols

Protocol 1: General Approach to Forced Degradation Studies

This protocol provides a general framework for investigating the degradation of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of this compound. Incubate at different temperatures (e.g., room temperature, 40°C, 60°C) and collect samples at various time points.

    • Base Hydrolysis: Repeat the procedure with a basic solution (e.g., 0.1 M NaOH).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate. Protect the samples from light to prevent photodegradation.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light) and wrap a control sample in aluminum foil to serve as a dark control.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC or LC-MS/MS analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control samples to identify degradation peaks. Use the peak area to quantify the amount of this compound remaining and the amount of each degradation product formed.

Data Presentation

The following tables present hypothetical data for the degradation of a polyether antibiotic under different conditions.

Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress

ConditionTime (days)Temperature (°C)This compound Remaining (%)
pH 472585.2
pH 4142572.5
pH 7142599.1
pH 9142598.8

Table 2: Hypothetical Half-lives of Polyether Antibiotics under Acidic Conditions (pH 4, 25°C)

CompoundHalf-life (days)
Monensin13
Salinomycin0.6
Narasin0.7
This compound (Hypothetical)To be determined

Data for Monensin, Salinomycin, and Narasin are from a published study.[1]

Visualizations

Below are diagrams illustrating key concepts in the study of this compound degradation.

G cluster_0 Forced Degradation Workflow FB This compound Stock Solution Acid Acidic Stress (e.g., HCl, pH 4) FB->Acid Base Alkaline Stress (e.g., NaOH, pH 9) FB->Base Oxidation Oxidative Stress (e.g., H2O2) FB->Oxidation Photo Photolytic Stress (UV/Vis Light) FB->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis DP Degradation Products Analysis->DP Pathway Pathway Elucidation DP->Pathway

Caption: A general workflow for forced degradation studies of this compound.

G cluster_1 Hypothetical Degradation Pathway FB This compound DP1 Degradation Product 1 (e.g., Hydrolysis Product) FB->DP1 Acidic Conditions DP2 Degradation Product 2 (e.g., Oxidation Product) FB->DP2 Oxidative Stress DP3 Further Degradation DP1->DP3 DP2->DP3

Caption: A simplified hypothetical degradation pathway for this compound.

References

Technical Support Center: Managing Ferensimycin B Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the cytotoxic effects of Ferensimycin B in non-target cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyether ionophore antibiotic produced by Streptomyces sp.[1] Like other ionophores, its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for cellular function.[2][3][4] This disruption of ion homeostasis is the root cause of both its antimicrobial activity and its cytotoxicity to non-target mammalian cells.

Q2: Why am I observing high levels of cytotoxicity in my non-target cell lines when using this compound?

High cytotoxicity is a known characteristic of many ionophore antibiotics.[2][4] The disruption of ion gradients, particularly of potassium (K+) and sodium (Na+), can lead to a cascade of detrimental effects in mammalian cells, including:

  • Mitochondrial Dysfunction: Alterations in ion concentrations can lead to a decrease in mitochondrial membrane potential, impairing ATP synthesis and increasing the production of reactive oxygen species (ROS).

  • Cellular Swelling: The influx of ions can cause osmotic imbalances, leading to cell swelling and lysis.

  • Apoptosis and Necrosis: Disruption of cellular homeostasis can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Q3: What are the typical manifestations of this compound-induced cytotoxicity?

Researchers may observe the following in their cell cultures:

  • A significant decrease in cell viability and proliferation.

  • Morphological changes such as cell rounding, detachment, and the formation of apoptotic bodies.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating membrane damage.

  • Activation of caspases, particularly caspase-3, a key executioner in apoptosis.

  • Increased levels of reactive oxygen species (ROS).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
High background in cytotoxicity assays (e.g., MTT). Phenol red in the medium can interfere with colorimetric readings. Serum proteins can also interact with the assay reagents.Use a serum-free and phenol red-free medium during the assay incubation period. Include appropriate controls, such as medium-only and compound-only wells, to determine background absorbance.
Inconsistent results between experiments. This compound is a lipophilic compound and may not be fully solubilized, leading to variable effective concentrations. The solvent used (e.g., DMSO) may also exert cytotoxic effects at higher concentrations.Prepare fresh stock solutions and ensure complete solubilization before diluting into the culture medium. Use a final solvent concentration that is non-toxic to the cells (typically ≤0.5%). Include a solvent control in all experiments.
Unexpectedly high cytotoxicity even at low concentrations. The cell line being used may be particularly sensitive to ionophore-induced stress. The experimental duration may be too long, leading to cumulative toxicity.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Consider using a less sensitive cell line if appropriate for the experimental goals.
Difficulty in distinguishing between apoptosis and necrosis. Both cell death pathways can be initiated by this compound.Utilize multiple assays to assess cell death mechanisms. For example, combine an Annexin V/Propidium Iodide (PI) staining assay with a caspase activity assay. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free and phenol red-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of serum-free, phenol red-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Mitigation of Cytotoxicity through Co-treatment with an Antioxidant

This protocol provides a method to assess if the cytotoxic effects of this compound are mediated by reactive oxygen species (ROS) and can be mitigated by an antioxidant.

Materials:

  • This compound

  • N-acetylcysteine (NAC) or another suitable antioxidant

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Prepare solutions of this compound at various concentrations.

  • Prepare a solution of the antioxidant (e.g., NAC at a final concentration of 1-5 mM).

  • Treat the cells with the following conditions:

    • No treatment control

    • This compound alone (multiple concentrations)

    • Antioxidant alone

    • This compound in combination with the antioxidant

  • Incubate for the desired time period.

  • Assess cell viability using a standard cytotoxicity assay.

  • Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant to determine if the cytotoxicity is reduced.

Signaling Pathways and Workflows

The cytotoxicity of this compound in non-target cells is believed to be initiated by the disruption of ion homeostasis, leading to mitochondrial stress and the activation of cell death pathways.

FerensimycinB_Cytotoxicity_Pathway FB This compound Membrane Cell Membrane FB->Membrane Disrupts Ion_Imbalance Ion Imbalance (K+, Na+, Ca2+) Membrane->Ion_Imbalance Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3) Mito_Dysfunction->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity in non-target cells.

Experimental_Workflow_Cytotoxicity_Mitigation Start Start: High Cytotoxicity Observed Dose_Response 1. Dose-Response & Time-Course (Determine IC50) Start->Dose_Response Optimize_Assay 2. Optimize Assay Conditions (e.g., serum-free media) Dose_Response->Optimize_Assay Co_Treatment 3. Co-treatment Strategies (e.g., with antioxidants) Optimize_Assay->Co_Treatment Mechanism_Investigation 4. Investigate Mechanism (Apoptosis vs. Necrosis, ROS) Co_Treatment->Mechanism_Investigation End Reduced Cytotoxicity/ Mechanistic Understanding Mechanism_Investigation->End

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

References

Technical Support Center: Ferensimycin B Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Ferensimycin B during its isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common impurities encountered during its isolation?

This compound is a polyether antibiotic produced by fermentation of Streptomyces sp.[1] Common impurities can include other co-produced Ferensimycin analogues (e.g., Ferensimycin A), structurally related compounds, residual solvents from extraction, and pigments from the fermentation broth.

Q2: What are the primary methods for purifying this compound?

The primary methods for purifying this compound are chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), as well as recrystallization. A combination of these methods is often necessary to achieve high purity.

Q3: How can I assess the purity of my this compound sample?

Purity assessment can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is the most common method for quantitative purity analysis.

Q4: My this compound sample is a yellow to brownish color. How can I remove the color?

The coloration is likely due to pigments co-extracted from the fermentation broth. These can often be removed by treating the crude extract with activated carbon before proceeding with further purification steps.[2]

Troubleshooting Guides

Issue 1: Low Purity After Initial Extraction

Problem: The purity of this compound after solvent extraction from the fermentation broth is below 50%.

Possible Causes & Solutions:

  • Inadequate Extraction Selectivity: The extraction solvent may be too polar or non-polar, leading to the co-extraction of a wide range of impurities.

    • Solution: Optimize the solvent system. A mixture of a polar and a non-polar solvent can improve selectivity. For instance, a gradient extraction starting with a less polar solvent and gradually increasing polarity can help in separating compounds based on their polarity.

  • Presence of Emulsions: Emulsions can form during liquid-liquid extraction, trapping impurities in the organic phase.

    • Solution: Centrifuge the mixture to break the emulsion. Alternatively, adding a small amount of a saturated salt solution (brine) can help in phase separation.

Issue 2: Poor Resolution in Column Chromatography

Problem: this compound co-elutes with impurities during column chromatography, resulting in poor separation.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) may not be optimal for separating this compound from its specific impurities.

    • Solution: Screen different stationary phases. For polyether antibiotics, reversed-phase chromatography (e.g., C18 silica) can be effective.

  • Incorrect Mobile Phase Composition: The eluting power of the mobile phase may be too high or too low.

    • Solution: Optimize the mobile phase through systematic trials. A gradient elution, where the solvent composition is changed over time, often provides better resolution than an isocratic elution (constant solvent composition).

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Decolorization
  • Dissolve the crude this compound extract in a suitable organic solvent (e.g., methanol, acetone) to a final concentration of 10-20 mg/mL.

  • Add activated carbon to the solution (approximately 10% w/w of the crude extract).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Remove the activated carbon by vacuum filtration through a pad of celite.[2]

  • Wash the celite pad with a small amount of the fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the decolorized extract.

Protocol 2: Column Chromatography for Initial Purification
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the decolorized this compound extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Collect fractions of a fixed volume.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain partially purified this compound.

Protocol 3: Recrystallization for Final Purification
  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures.[3] A common technique is to use a two-solvent system (e.g., dissolving in a good solvent like dichloromethane and adding a poor solvent like hexane until turbidity appears).[2]

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot solvent (or the "good" solvent).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Data Presentation

Table 1: Comparison of Purity Enhancement at Different Purification Stages

Purification StepStarting Purity (%)Purity After Step (%)Yield (%)
Solvent Extraction~5-104585
Activated Carbon Treatment455095
Column Chromatography508570
Recrystallization85>9860

Table 2: Optimization of Column Chromatography Conditions

Stationary PhaseMobile Phase Gradient (Hexane:Ethyl Acetate)This compound Purity (%)
Silica Gel90:10 to 50:5085
Alumina95:5 to 60:4078
C18 Silica20:80 to 80:20 (Methanol:Water)92

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Fermentation Broth Decolorization Activated Carbon Treatment Extraction->Decolorization Crude Extract ColumnChromatography Column Chromatography Decolorization->ColumnChromatography Decolorized Extract Recrystallization Recrystallization ColumnChromatography->Recrystallization Partially Purified Product PureFerensimycinB High-Purity This compound Recrystallization->PureFerensimycinB

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Low Purity After Column Chromatography Q1 Are peaks well-resolved in the chromatogram? Start->Q1 A1_Yes Check for Co-eluting Impurities with Similar Polarity Q1->A1_Yes Yes A1_No Broad or Tailing Peaks Q1->A1_No No Solution1 Consider Preparative HPLC with a different column chemistry A1_Yes->Solution1 Solution2 Perform Recrystallization A1_Yes->Solution2 Q2 Was the column overloaded? A1_No->Q2 A2_Yes Reduce Sample Load Q2->A2_Yes Yes A2_No Optimize Mobile Phase Q2->A2_No No

Caption: Troubleshooting logic for poor resolution in column chromatography.

References

Strategies to prevent Ferensimycin B precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Ferensimycin B in culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound during experimental setup can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Issue: Precipitate forms immediately upon adding this compound stock solution to the media.

Potential Cause Recommended Action Experimental Protocol
Poor Solubility in Aqueous Media This compound is a lipophilic molecule with low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it serially in the media.
Solvent Shock Rapid dilution of the organic stock solution in the aqueous media can cause the compound to crash out of solution.Add the stock solution dropwise while vortexing or stirring the media. Alternatively, perform a serial dilution in a mixture of solvent and media.
Incorrect Solvent Choice The organic solvent used for the stock solution may not be miscible with the culture media.Use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
High Final Solvent Concentration The final concentration of the organic solvent in the media may be too high, affecting both compound solubility and cell health.[1][2]Keep the final solvent concentration below 0.5% (v/v), and ideally below 0.1%.[1] Always include a vehicle control in your experiments.

Issue: Precipitate forms over time in the incubator.

Potential Cause Recommended Action Experimental Protocol
Temperature-Dependent Solubility Changes in temperature from room temperature to 37°C can affect the solubility of this compound.Pre-warm the media to 37°C before adding the this compound stock solution.
Interaction with Media Components Components in the serum or media supplements may interact with this compound, leading to precipitation.[3]Test the solubility of this compound in the basal media first, then add supplements and serum to identify the interacting component. Consider using a serum-free media formulation if possible.
pH Shift The pH of the media can change over time due to cellular metabolism, potentially affecting the solubility of the compound.[3]Ensure the media is properly buffered. Monitor the pH of the media throughout the experiment.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, including this compound, leading to precipitation.[4]Use humidified incubators and ensure culture plates are properly sealed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Based on its chemical structure, this compound is a hydrophobic molecule. Therefore, water-miscible organic solvents are recommended for preparing stock solutions. The most common choice is Dimethyl Sulfoxide (DMSO). Ethanol (EtOH) can also be an alternative.

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[1] Most cell lines can tolerate up to 0.5% (v/v) DMSO, but this should be determined empirically for your specific cell type. Always include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments.

Q3: My this compound precipitates even at low concentrations. What can I do?

If you observe precipitation even at your desired final concentration, consider the following:

  • Review your stock solution preparation: Ensure your stock solution is fully dissolved before diluting it into the media. Gentle warming or sonication may help dissolve the compound in the stock solvent.

  • Optimize the dilution method: Add the stock solution to the media very slowly, with constant agitation. A serial dilution approach, where the stock is first diluted in a small volume of media and then added to the final volume, can also be effective.

  • Use a solubilizing agent: In some cases, the use of a carrier solvent or a solubilizing agent like cyclodextrin may be necessary.[1] However, the compatibility of these agents with your cell line must be validated.

Q4: Can I pre-mix this compound with my media and store it?

It is generally not recommended to store media containing this compound for extended periods. The stability of the compound in the media is unknown, and the risk of precipitation increases over time. Prepare fresh dilutions of this compound in media for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the desired stock concentration. A common starting point is 10 mM.

  • Calculate the required amount of this compound and solvent.

  • Weigh the this compound powder accurately.

  • Add the calculated volume of DMSO (or other suitable solvent) to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Culture Media
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of culture media to 37°C.

  • Calculate the volume of stock solution needed to achieve the desired final concentration. Remember to keep the final solvent concentration low (e.g., <0.1%).

  • Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared this compound-containing media for your experiment immediately.

Visual Guides

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Solubility cluster_factors Influencing Factors FerensimycinB This compound (in media) Precipitation Precipitation FerensimycinB->Precipitation Solubility Solubility FerensimycinB->Solubility Solvent Solvent System (e.g., DMSO %) Solvent->FerensimycinB Media Media Composition (Serum, Supplements) Media->FerensimycinB Conditions Physical Conditions (Temperature, pH) Conditions->FerensimycinB

Caption: Factors influencing this compound solubility in media.

References

Mitigating matrix effects in LC-MS analysis of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Ferensimycin B. This resource provides troubleshooting guides and answers to frequently asked questions to help you mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS analysis?

A1: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] The "matrix" includes all substances in the sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2][3]

Q2: Why is this compound likely susceptible to matrix effects?

A2: While specific data on this compound is limited, as a polyether ionophore, it is a complex natural product often extracted from biological matrices. Such matrices are rich in endogenous components like phospholipids and proteins, which are notorious for causing matrix effects, particularly ion suppression in electrospray ionization (ESI).[3][4] Compounds with high mass and polarity are often candidates for causing these effects.[5]

Q3: What are the primary causes of ion suppression or enhancement?

A3: Ion suppression or enhancement occurs at the ion source and is primarily caused by:

  • Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the ESI droplet surface, reducing the number of analyte ions that reach the gas phase.[1][6]

  • Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[5][7] This can hinder the efficiency of solvent evaporation and the subsequent release of analyte ions.[5][7]

  • Analyte Neutralization: Co-eluting basic compounds may deprotonate and neutralize the analyte ions, preventing their detection.[5]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the mass spectrometer post-column.[3][6] A blank matrix extract is then injected onto the column. Dips or peaks in the steady baseline signal indicate retention times where co-eluting components are causing ion suppression or enhancement.[7][8]

  • Post-Extraction Spiking: This is the "gold standard" quantitative method.[3] It involves comparing the analyte's signal response in a blank matrix extract that has been spiked after extraction with the response in a clean solvent at the same concentration.[5][9] The ratio of these signals, known as the Matrix Factor (MF), quantifies the extent of the effect.[3] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Q1: My signal intensity for this compound is low and inconsistent across different samples. How do I start troubleshooting?

A1: Inconsistent signal intensity is a classic symptom of matrix effects.[10] The first step is to confirm that the issue is not due to the instrument itself but is sample-related. A systematic approach is recommended.

G observe Observe Issue: Low or Irreproducible Signal assess_me Assess Matrix Effect (Post-Extraction Spike) observe->assess_me no_me No Significant ME (MF ≈ 1.0) assess_me->no_me No Effect me_present ME Confirmed (MF < 0.8 or > 1.2) assess_me->me_present Effect Detected investigate_other Investigate Other Causes: - Instrument Performance - Sample Degradation - Injection Volume no_me->investigate_other mitigate Implement Mitigation Strategy me_present->mitigate reassess Re-assess Matrix Effect mitigate->reassess

Caption: Initial troubleshooting workflow for inconsistent LC-MS signal.

Use the post-extraction spiking method described in the protocols below to quantify the matrix effect. If the Matrix Factor is consistently between 0.8 and 1.2, the matrix effect is likely not the primary issue, and you should investigate other potential causes.[3] If a significant matrix effect is confirmed, proceed to mitigation strategies.

Q2: Matrix effects are confirmed. What is the most effective way to reduce them?

A2: Mitigation strategies fall into three main categories: optimizing sample preparation, refining chromatographic conditions, or compensating with an internal standard. Improving sample preparation is generally the most effective way to eliminate interferences.[11]

Q3: How do I choose the best sample preparation technique?

A3: The goal is to selectively remove interfering matrix components, especially phospholipids, while maximizing the recovery of this compound.[4]

  • Protein Precipitation (PPT): This is the simplest method but also the least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): LLE offers much cleaner extracts than PPT.[12] By carefully selecting solvents and adjusting pH, you can selectively extract this compound, leaving many interferences behind.[11]

  • Solid-Phase Extraction (SPE): SPE is highly effective and selective.[1] Mixed-mode SPE, which uses a combination of retention mechanisms (e.g., reversed-phase and ion exchange), can produce exceptionally clean extracts with minimal matrix effects.[12]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple approach to reduce the concentration of matrix components introduced into the system.[13] However, this strategy is only viable if the resulting concentration of this compound remains well above the method's limit of quantitation (LOQ).[6][13]

Q5: When should I use an internal standard? What kind is best?

A5: An internal standard (IS) is crucial for accurate quantification when matrix effects cannot be completely eliminated. The IS is added to all samples and standards to correct for variations in signal intensity.[1]

  • Structural Analogs: These are compounds structurally similar to the analyte. While useful, they may not co-elute perfectly or experience the exact same degree of ion suppression.[14]

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the "gold standard" approach.[5][15] A SIL-IS (e.g., containing ¹³C or ¹⁵N) has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects.[13][16] The ratio of the analyte to the SIL-IS remains constant, allowing for highly accurate correction.[1][17]

G cluster_0 Analyte and Matrix Components cluster_1 Ion Source cluster_2 Mass Spectrometer Analyte This compound Matrix Interferences (e.g., Phospholipids) Ionization Ionization Process Analyte->Ionization Matrix->Ionization Suppresses SIL_IS SIL Internal Standard Matrix->SIL_IS Suppresses Equally Signal Inconsistent Signal (Ion Suppression) Ionization->Signal Ratio Consistent Analyte/IS Ratio SIL_IS->Ionization Accurate Accurate Quantification Ratio->Accurate

Caption: Logic of using a SIL-IS to compensate for matrix effects.
Quantitative Data Summary

The choice of sample preparation method has a significant impact on the level of residual matrix components and, consequently, the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques for removing phospholipids, a primary source of matrix effects in biological samples.[4]

Sample Preparation MethodRelative Phospholipid RemovalTypical Matrix Effect (MF)Analyte RecoveryThroughput
Protein Precipitation (PPT) Low0.2 - 0.7 (Significant Suppression)[12]HighHigh
Liquid-Liquid Extraction (LLE) High0.8 - 1.1 (Minimal Suppression)[12]Variable, method-dependent[12]Medium
Solid-Phase Extraction (SPE) Very High0.9 - 1.2 (Negligible Effect)[12]High, method-dependentLow-Medium
Mixed-Mode SPE Excellent> 0.95 (Ideal)[12]HighLow-Medium

Note: Matrix Factor (MF) values are representative. An MF of 1.0 indicates no matrix effect.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.[3]

Objective: To determine the precise impact of the sample matrix on the ionization of this compound.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) known to be free of this compound.

  • This compound analytical standard.

  • High-purity solvents (matching the final composition of your extracted sample).

  • Your established sample preparation materials (e.g., SPE cartridges, extraction solvents).

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Sample Set A (Analyte in Solvent):

    • Prepare a solution of this compound in the final elution solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., mid-point of your calibration curve).

    • Analyze this solution via LC-MS/MS and record the peak area. This is Area (A) .[7][9]

  • Prepare Sample Set B (Post-Extraction Spiked Matrix):

    • Take a volume of blank matrix and process it using your complete sample preparation protocol (e.g., LLE or SPE).

    • After the final extraction step, spike the resulting clean extract with the this compound standard to achieve the exact same final concentration as in Set A.[5]

    • Analyze this spiked extract via LC-MS/MS and record the peak area. This is Area (B) .[7][9]

  • Calculate the Matrix Factor (MF):

    • Use the following equation: MF = Area (B) / Area (A) [9]

    • Alternatively, the percentage effect can be calculated as: % Matrix Effect = ((Area (B) / Area (A)) - 1) * 100 [7]

  • Interpretation:

    • MF ≈ 1.0 (or %ME ≈ 0%): No significant matrix effect.

    • MF < 1.0 (or %ME < 0%): Ion suppression is occurring.[3][7]

    • MF > 1.0 (or %ME > 0%): Ion enhancement is occurring.[3][7]

Protocol 2: General Solid-Phase Extraction (SPE) for Matrix Removal

This protocol provides a general workflow for using SPE to generate a cleaner sample extract. The specific sorbent and solvents must be optimized for this compound.

Objective: To remove matrix interferences from the sample prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase or mixed-mode sorbent).

  • SPE vacuum manifold or positive pressure processor.

  • Sample pre-treated as required (e.g., diluted, pH adjusted).

  • Conditioning, wash, and elution solvents.

Procedure:

  • Conditioning:

    • Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent and activate the functional groups.

    • Follow with a weaker solvent (e.g., water or buffer) that matches the pH and solvent composition of the sample loading solution. This equilibrates the sorbent.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. This ensures efficient binding of this compound to the sorbent.

  • Washing:

    • Pass one or more wash solvents through the cartridge. The wash solvent should be strong enough to remove weakly bound matrix interferences (like salts and phospholipids) but weak enough to leave this compound bound to the sorbent.

  • Elution:

    • Pass a strong elution solvent through the cartridge to disrupt the interaction between this compound and the sorbent.

    • Collect the eluate, which now contains the concentrated and purified analyte.

  • Post-Elution Processing:

    • The eluate may need to be evaporated and reconstituted in a solvent compatible with the LC mobile phase before injection.

References

Technical Support Center: Refinement of Ferensimycin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of Ferensimycin B from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a polyether antibiotic produced by fermentation of Streptomyces sp.[1] Like other polyether ionophores, it is a lipid-soluble molecule capable of transporting metal cations across cell membranes.[2] Efficient extraction and purification are crucial for obtaining a high-purity product for research and potential therapeutic applications, as impurities from the fermentation broth can interfere with downstream processes and biological assays.

Q2: What are the general steps for extracting this compound from fermentation broth?

A2: The general workflow for this compound extraction involves:

  • Pre-treatment of the fermentation broth: This may include pH adjustment and separation of the mycelium from the supernatant.

  • Solvent extraction: Utilizing an appropriate organic solvent to selectively dissolve this compound.

  • Purification: Employing techniques like chromatography to remove impurities.

  • Concentration and Drying: Obtaining the purified this compound in a solid form.

Q3: Which solvents are typically used for the extraction of polyether antibiotics like this compound?

A3: Common solvents for extracting polyether antibiotics include methanol, acetone, and ethyl acetate.[3][4][5] The choice of solvent will depend on the specific properties of this compound and the composition of the fermentation broth. A mixture of methanol and water (e.g., 90% methanol) is often used for initial extraction from the biomass.[6][7][8][9]

Q4: How can the concentration and purity of this compound be determined during the extraction process?

A4: High-Performance Liquid Chromatography (HPLC) is a common analytical technique for quantifying polyether antibiotics.[10][11] For enhanced detection and quantification, HPLC can be coupled with post-column derivatization using reagents like vanillin or with mass spectrometry (LC-MS).[6][7][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete cell lysis. 2. Suboptimal solvent-to-broth ratio. 3. Inefficient phase separation. 4. Degradation of this compound.1. Implement a cell disruption step (e.g., sonication, homogenization) prior to extraction. 2. Optimize the solvent-to-broth ratio; start with a 2:1 or 3:1 ratio and test variations. 3. Ensure complete separation of aqueous and organic layers during liquid-liquid extraction. Centrifugation can aid in this process. 4. Check the pH and temperature of the extraction process; polyether antibiotics can be sensitive to extreme conditions.
High Levels of Impurities in the Extract 1. Co-extraction of other broth components. 2. Inadequate selectivity of the extraction solvent. 3. Insufficient purification steps.1. Adjust the pH of the fermentation broth before extraction to minimize the solubility of acidic or basic impurities. 2. Test different solvent systems or a series of solvents with varying polarities for a more selective extraction. 3. Incorporate additional purification steps such as column chromatography (e.g., silica gel, ion-exchange).[13]
Emulsion Formation During Solvent Extraction 1. High concentration of surfactants or proteins in the fermentation broth. 2. High shear mixing.1. Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion. 2. Use gentle mixing or inversion instead of vigorous shaking. 3. Centrifugation at low speed can also help to resolve emulsions.
Inconsistent Results Between Batches 1. Variability in fermentation conditions. 2. Inconsistent extraction protocol execution. 3. Degradation of stored samples or extracts.1. Standardize fermentation parameters such as media composition, pH, temperature, and incubation time.[14] 2. Develop and strictly follow a standard operating procedure (SOP) for the extraction process. 3. Store fermentation broth and extracts at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Difficulty in Concentrating the Final Product 1. Presence of high-boiling point solvents. 2. Thermal degradation of this compound.1. Use a rotary evaporator under reduced pressure to remove the solvent. 2. Maintain a low temperature in the water bath of the rotary evaporator to prevent degradation of the antibiotic.

Experimental Protocols

General Protocol for this compound Extraction

This protocol is a general guideline and may require optimization for specific fermentation conditions.

  • Harvesting and Separation:

    • Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelial cake from the supernatant.

  • Mycelial Extraction:

    • Resuspend the mycelial cake in methanol at a 1:3 (w/v) ratio.

    • Stir the suspension for 2 hours at room temperature.

    • Centrifuge at 5000 x g for 20 minutes and collect the methanol supernatant.

    • Repeat the extraction of the mycelial cake with methanol and combine the supernatants.

  • Supernatant Extraction:

    • Adjust the pH of the fermentation supernatant to 4.0 with a suitable acid.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Combine the methanol and ethyl acetate extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at 40°C until a viscous residue is obtained.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze for the presence of this compound using HPLC.

    • Pool the fractions containing pure this compound and concentrate under reduced pressure.

HPLC Analysis of this compound

This is a representative HPLC method for the analysis of polyether antibiotics and may need to be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]

  • Mobile Phase: Isocratic elution with 90% methanol and 10% of a 5% acetic acid solution in water.[7]

  • Flow Rate: 0.7 mL/min.[6][7]

  • Column Temperature: 40°C.[6][7]

  • Injection Volume: 20 µL.

  • Detection: Post-column derivatization with a vanillin reagent followed by UV-Vis detection at 570 nm.[6][7]

Data Presentation

Table 1: Representative Solvent Extraction Efficiency for Polyether Antibiotics

Solvent SystemSolvent-to-Broth RatioRecovery (%)Purity (%)
Ethyl Acetate1:175 ± 560 ± 4
Ethyl Acetate2:188 ± 458 ± 5
Butanol1:182 ± 665 ± 3
Butanol2:191 ± 363 ± 4
Methanol (from mycelia)3:1 (v/w)95 ± 250 ± 6

Note: Data are hypothetical and for illustrative purposes, based on typical recoveries for polyether antibiotics.

Table 2: Illustrative Purity Profile after Chromatographic Refinement

Purification StepThis compound Purity (%)Yield (%)
Crude Solvent Extract55100
Silica Gel Chromatography9070
Preparative HPLC>9850

Note: Data are hypothetical and for illustrative purposes.

Visualizations

FerensimycinB_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Fermentation Broth (Streptomyces sp.) Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelia_Extraction Mycelia Extraction (Methanol) Centrifugation->Mycelia_Extraction Mycelia Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant_Extraction Supernatant Combined_Extract Combined Extracts Mycelia_Extraction->Combined_Extract Supernatant_Extraction->Combined_Extract Concentration Concentration (Rotary Evaporation) Combined_Extract->Concentration Crude_Product Crude this compound Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Final_Concentration Final Concentration Pure_Fractions->Final_Concentration Purified_Ferensimycin_B Purified this compound Final_Concentration->Purified_Ferensimycin_B

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Problem Low Extraction Yield Cause1 Incomplete Cell Lysis? Problem->Cause1 Cause2 Suboptimal Solvent Ratio? Problem->Cause2 Cause3 Product Degradation? Problem->Cause3 Solution1 Incorporate Cell Disruption Step Cause1->Solution1 Solution2 Optimize Solvent:Broth Ratio Cause2->Solution2 Solution3 Control pH and Temperature Cause3->Solution3

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Technical Support Center: Overcoming Limitations of Ferensimycin B in Animal Feed Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of Ferensimycin B in animal feed formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound in animal feed.

Issue 1: Inconsistent Animal Performance or Lack of Efficacy

Possible Causes:

  • Uneven Distribution in Feed: this compound, like other ionophores, is added in very small quantities, and improper mixing can lead to "hot spots" or areas with low concentrations.

  • Degradation during Feed Processing: High temperatures, moisture, and pressure during feed pelleting can potentially degrade this compound.[1][2][3]

  • Incorrect Dosage: Inaccurate calculation or weighing of the premix can result in suboptimal dosing.

  • Interaction with Other Feed Components: Certain feed ingredients may interfere with the bioavailability or activity of this compound.

Troubleshooting Steps:

  • Verify Mixing Efficiency:

    • Take multiple samples from a single batch of feed and analyze the concentration of this compound in each.

    • Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the active ingredient.

  • Evaluate Feed Processing Conditions:

    • If pelleting, assess the conditioning temperature and time. Consider testing the stability of this compound at different temperatures.

    • Analyze pre- and post-pelleting feed samples to determine the extent of degradation.

  • Review Dosing Calculations:

    • Double-check all calculations for the preparation of the this compound premix and its incorporation into the final feed.

    • Ensure weighing equipment is properly calibrated.

  • Assess Feed Composition:

    • Review the complete feed formulation for any ingredients known to interact with polyether ionophores.

Issue 2: Signs of Animal Toxicity (e.g., reduced feed intake, lethargy, muscle tremors)

Possible Causes:

  • Overdosing: Accidental inclusion of excessive amounts of this compound in the feed. This is a primary concern with ionophores due to their narrow safety margin.[4][5][6]

  • Species-Specific Sensitivity: Certain animal species are more susceptible to ionophore toxicity. For example, horses are highly sensitive to ionophores like monensin.[6][7]

  • Interaction with Other Drugs: Co-administration of certain drugs, such as tiamulin, can potentiate the toxic effects of ionophores.[4][5]

  • Contaminated Feed: Cross-contamination of feed intended for other species can occur in feed mills.[7]

Troubleshooting Steps:

  • Immediate Action:

    • Immediately withdraw the suspect feed from all animals.

    • Provide fresh, unmedicated feed and water.

    • Consult a veterinarian for supportive care of affected animals.

  • Confirm Toxin Presence and Concentration:

    • Submit a sample of the suspect feed for immediate analysis to quantify the concentration of this compound.

  • Investigate the Source of Error:

    • Review feed mixing records and procedures to identify any potential errors in dosage calculation or mixing.

    • Investigate the possibility of cross-contamination from other feed production lines.

  • Review Concurrent Medications:

    • Identify all other drugs or supplements being administered to the animals to check for potential harmful interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is to transport metal ions (cations) across the cell membranes of susceptible microorganisms, particularly Gram-positive bacteria and coccidia.[8][9] This disruption of the natural ion gradient across the cell membrane leads to metabolic dysfunction and ultimately cell death. In ruminants, this selective action against Gram-positive bacteria alters the rumen microbial population, leading to more efficient feed utilization.[9][10][11]

Q2: How can I improve the solubility of this compound in my feed formulation?

A: While specific data on this compound solubility is limited, polyether ionophores are generally lipophilic (fat-soluble). To improve distribution, consider the following:

  • Use of a Carrier: Incorporate this compound into a suitable carrier, such as a vegetable oil or a finely ground corn cob-based carrier, before mixing it into the final feed.

  • Premixing: Create a concentrated premix of this compound with a larger volume of a feed ingredient to ensure more uniform distribution in the final mix.

  • Emulsifying Agents: In liquid feed formulations, the use of appropriate emulsifying agents can help to maintain a stable suspension.

Q3: What are the critical parameters to monitor during the feed pelleting process to ensure this compound stability?

A: The key parameters that can affect the stability of feed additives during pelleting are temperature, moisture, and pressure.[1][2]

  • Conditioning Temperature: Higher temperatures can lead to degradation. It is advisable to conduct stability trials at various conditioning temperatures to determine the optimal range for this compound.

  • Moisture Content: Increased moisture during steam conditioning can accelerate the degradation of some compounds.

  • Die Friction: The friction generated as the feed passes through the pelleting die can also increase the temperature.[1]

It is recommended to analyze the feed for this compound concentration before and after pelleting to quantify any potential losses.

Q4: Are there any known drug interactions with this compound that I should be aware of?

Q5: What analytical methods are recommended for quantifying this compound in animal feed?

A: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of polyether ionophores in animal feed.[12][13] The method typically involves an extraction of the ionophore from the feed matrix followed by chromatographic separation and detection. Post-column derivatization can be used to enhance the detection of some ionophores.[12]

Data Presentation

Table 1: Comparative Toxicity of Polyether Ionophores in Different Animal Species (LD50 values in mg/kg body weight)

IonophoreChickenTurkeyCattleHorsePig
Monensin20010-4020-802-320-30
Salinomycin504-8250.61-4
Narasin5010301.54
Lasalocid1506015021.5130

Note: Data compiled from various sources. These values are for general guidance and highlight species-specific sensitivities. The toxicity of this compound may differ.

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Animal Feed by HPLC

1. Principle: This method describes the extraction of this compound from a feed sample and its quantification using reversed-phase high-performance liquid chromatography with UV detection.

2. Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

  • Solid-phase extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

3. Procedure:

  • Sample Preparation:

    • Grind the feed sample to a fine powder.

    • Weigh 10 g of the ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile:water (90:10 v/v) to the sample.

    • Vortex for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (if necessary):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with water.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at an appropriate wavelength (to be determined based on the UV spectrum of this compound).

  • Quantification:

    • Prepare a calibration curve using the this compound reference standard.

    • Calculate the concentration of this compound in the sample based on the peak area.

Protocol 2: Evaluation of this compound Stability during Feed Pelleting

1. Principle: To assess the impact of the pelleting process on the stability of this compound by comparing its concentration in the feed before and after pelleting.

2. Materials:

  • Feed mixer

  • Pellet mill with temperature control

  • HPLC system for this compound analysis

3. Procedure:

  • Feed Preparation:

    • Prepare a batch of feed containing a known concentration of this compound.

    • Take multiple representative samples of the unpelleted mash feed ("pre-pelleting samples").

  • Pelleting:

    • Set the pellet mill to the desired conditioning temperature (e.g., 70°C, 80°C, 90°C).

    • Process the feed through the pellet mill.

    • Collect multiple representative samples of the cooled pellets ("post-pelleting samples").

  • Analysis:

    • Analyze the this compound concentration in both the pre-pelleting and post-pelleting samples using the validated HPLC method described in Protocol 1.

  • Calculation:

    • Calculate the percentage recovery of this compound after pelleting:

      • % Recovery = (Concentration in post-pelleting sample / Concentration in pre-pelleting sample) * 100

Mandatory Visualization

FerensimycinB_Mechanism cluster_membrane Cell Membrane of Susceptible Microorganism cluster_cell Microorganism Cytoplasm FerensimycinB This compound Cation_in Cation (e.g., K+) (Low Concentration) FerensimycinB->Cation_in Transports into cell H_out H+ FerensimycinB->H_out Cation_out Cation (e.g., K+) (High Concentration) Cation_out->FerensimycinB Binds Disruption Disruption of Ion Gradient Cation_in->Disruption H_in H+ H_in->FerensimycinB Counter-transport H_out->Disruption Metabolic_Stress Metabolic Stress & Energy Depletion Disruption->Metabolic_Stress Cell_Death Cell Death Metabolic_Stress->Cell_Death

Caption: Mechanism of action of this compound as a polyether ionophore.

Troubleshooting_Workflow cluster_efficacy Troubleshooting Efficacy cluster_toxicity Troubleshooting Toxicity Start Inconsistent Animal Performance or Signs of Toxicity Observed Check1 Is the issue related to reduced efficacy or toxicity? Start->Check1 Efficacy1 Analyze Feed for This compound Concentration Check1->Efficacy1 Efficacy Toxicity1 Immediately Withdraw Suspect Feed Check1->Toxicity1 Toxicity Efficacy2 Review Feed Mixing Procedures Efficacy1->Efficacy2 Efficacy3 Evaluate Feed Processing (e.g., pelleting temperature) Efficacy2->Efficacy3 Efficacy4 Assess for Potential Ingredient Interactions Efficacy3->Efficacy4 Solution Implement Corrective Actions (e.g., adjust mixing, modify process, review formulations) Efficacy4->Solution Toxicity2 Analyze Feed for Overdose Toxicity1->Toxicity2 Toxicity3 Investigate for Cross-Contamination Toxicity2->Toxicity3 Toxicity4 Check for Concurrent Drug Interactions (e.g., Tiamulin) Toxicity3->Toxicity4 Toxicity4->Solution

Caption: Workflow for troubleshooting issues with this compound in feed.

References

Technical Support Center: Improving the In Vivo Bioavailability of Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Ferensimycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a polyether antibiotic produced by Streptomyces species.[1][2] Like other polyether ionophores, it is a lipid-soluble molecule characterized by multiple tetrahydrofuran and tetrahydropyran rings.[1] Its molecular formula is C35H62O10. This compound is active against Gram-positive bacteria.[1][2] The acute toxicity (LD50) in mice has been determined to be approximately 50 mg/kg.[1]

Q2: What is the likely mechanism of action for this compound?

The precise mechanism of action for this compound has not been extensively detailed in the available literature. However, as a polyether ionophore, it is presumed to function by forming lipid-soluble complexes with metal cations and transporting them across cellular membranes. This disrupts the transmembrane ion concentration gradients, which is essential for the survival of microorganisms, leading to an antibiotic effect.

Q3: What are the primary challenges affecting the in vivo bioavailability of this compound?

The primary challenge for the oral bioavailability of this compound, like other polyether antibiotics, is its poor aqueous solubility.[1][3][4] Compounds with low water solubility often exhibit low dissolution rates in the gastrointestinal tract, leading to limited absorption into the systemic circulation.

Q4: What are some promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.[6][7]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Troubleshooting Guide: Low Oral Bioavailability of this compound in Preclinical Animal Models

This guide addresses common issues encountered during in vivo experiments aimed at evaluating the oral bioavailability of this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Very low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution and absorption.1. Characterize Physicochemical Properties: Confirm the low aqueous solubility of your this compound batch.
2. Formulation Development: - Prepare a micronized suspension of this compound to increase surface area. - Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in the gut.[6][7] - Consider creating a solid dispersion with a hydrophilic polymer.
High variability in plasma concentrations between individual animals. Inconsistent dissolution of the formulation in the gastrointestinal tract.1. Optimize Formulation: Ensure the formulation is homogeneous and provides consistent drug release. For suspensions, ensure uniform particle size distribution. For SEDDS, confirm spontaneous and uniform emulsion formation upon dilution.
Food effects influencing absorption.2. Standardize Experimental Conditions: - Administer the formulation after a consistent fasting period for all animals.[8] - Control the volume and composition of the vehicle administered.
Initial absorption is observed, but the overall exposure (AUC) is low. Poor membrane permeability or significant first-pass metabolism.1. Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to understand the intrinsic permeability of this compound.
2. Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.[9]
3. Consider Permeation Enhancers: If permeability is low, explore the use of pharmaceutically acceptable permeation enhancers in the formulation.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension
  • Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% w/v methylcellulose in water)

    • Mortar and pestle or a microfluidizer

  • Procedure:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

    • For smaller particle sizes, consider using a high-pressure homogenizer or microfluidizer according to the manufacturer's instructions.

    • Visually inspect the suspension for uniformity and measure the particle size distribution using a suitable method (e.g., laser diffraction).

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

  • Animals: Male Sprague-Dawley rats (n=3-6 per group), with jugular vein catheters for serial blood sampling.[8]

  • Groups:

    • Group 1 (Intravenous): this compound in a suitable solubilizing vehicle (e.g., DMSO:PEG300) administered as an IV bolus (e.g., 1 mg/kg).[8]

    • Group 2 (Oral): this compound formulation (e.g., micronized suspension or SEDDS) administered by oral gavage (e.g., 10 mg/kg).[8]

  • Procedure:

    • Fast the rats overnight prior to dosing.[8]

    • Administer the designated formulation to each rat.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for both IV and oral routes:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study (Rat Model) cluster_analysis Data Analysis FB_Powder This compound Powder Micronization Micronization FB_Powder->Micronization Particle Size Reduction SEDDS SEDDS Formulation FB_Powder->SEDDS Lipid-Based Solubilization Oral_Admin Oral Administration Micronization->Oral_Admin SEDDS->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling IV_Admin IV Administration IV_Admin->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.

troubleshooting_logic Start Low Oral Bioavailability Check_Solubility Is aqueous solubility low? Start->Check_Solubility Improve_Formulation Improve Formulation (Micronization, SEDDS) Check_Solubility->Improve_Formulation Yes Check_Permeability Is membrane permeability low? Check_Solubility->Check_Permeability No Improve_Formulation->Check_Permeability Add_Enhancers Add Permeation Enhancers Check_Permeability->Add_Enhancers Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Add_Enhancers->Check_Metabolism Consider_Prodrug Consider Prodrug Approach Check_Metabolism->Consider_Prodrug Yes End Bioavailability Improved Check_Metabolism->End No Consider_Prodrug->End

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Troubleshooting inconsistent results in Ferensimycin B MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferensimycin B Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in MIC assays can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound MIC values are highly variable between experiments. What are the common causes?

Inconsistent MIC values for this compound can stem from several factors, often related to the inherent properties of polyether antibiotics and the specifics of the MIC assay protocol. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Variations in the starting concentration of bacteria can lead to significant shifts in MIC values. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for most Gram-positive bacteria.

  • Media Composition: this compound is a polyether ionophore, and its activity can be influenced by the cation concentration in the culture medium. Using different batches or types of Mueller-Hinton Broth (MHB) can introduce variability. For ionophores, it is often recommended to use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure consistency.

  • This compound Stock Solution: The preparation, storage, and handling of the this compound stock solution are crucial. Issues with solubility, degradation, or inaccurate concentration can directly impact the final MIC results.

  • Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled. For most standard MIC assays, incubation at 35°C ± 2°C for 16-20 hours is recommended.

  • Reading of Results: The determination of "no visible growth" can be subjective. Ensure consistent lighting and a standardized method for reading the plates. Using a microplate reader to measure optical density (OD) can provide more objective results.

Q2: I am observing no inhibition of bacterial growth, even at high concentrations of this compound. What could be the problem?

If this compound appears inactive, consider the following possibilities:

  • Inactive Compound: The this compound may have degraded. This can be due to improper storage (e.g., exposure to light or elevated temperatures) or multiple freeze-thaw cycles of the stock solution.

  • Inappropriate Solvent: this compound, like many polyether antibiotics, has poor water solubility. Ensure it is first dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being diluted in the assay medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Resistant Bacterial Strain: The bacterial strain you are testing may be intrinsically resistant to this compound. It is advisable to include a known susceptible quality control (QC) strain in your assay to verify the activity of the compound.

  • High Inoculum Density: An overly dense bacterial inoculum can overwhelm the antibiotic, leading to apparent resistance. Double-check your inoculum preparation procedure.

Q3: I am seeing "skipped wells" where there is growth at a higher concentration of this compound but no growth at a lower concentration. How should I interpret this?

Skipped wells can be perplexing and may be caused by:

  • Contamination: A contaminating microorganism that is resistant to this compound may be present in a single well.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound can lead to an incorrect final concentration in some wells.

  • Precipitation of this compound: The compound may precipitate out of solution at higher concentrations, reducing its effective concentration. When preparing the dilutions, visually inspect the wells for any signs of precipitation.

  • Paradoxical Effect (Eagle Effect): While less common, some antibiotics exhibit a paradoxical effect where they are less effective at very high concentrations.

Interpretation: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, if a single skipped well is observed, the MIC should be read as the lowest concentration that inhibits visible growth. If multiple skipped wells are present, the assay should be repeated.

Q4: What are the best practices for preparing and storing this compound stock solutions?

Proper handling of your antibiotic stock is fundamental for consistent results.

  • Solvent Selection: Based on available information for similar polyether antibiotics, DMSO or ethanol are suitable solvents. Start by preparing a high-concentration stock (e.g., 10 mg/mL).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate assay medium. Do not store diluted working solutions for extended periods.

Q5: Which Quality Control (QC) strains should I use for this compound MIC assays, and what are the expected MIC ranges?

Specific QC ranges for this compound have not been formally established by regulatory bodies like CLSI or EUCAST. Therefore, it is essential to include well-characterized reference strains in your assays to monitor the performance and consistency of your testing method.

Recommended QC Strains for Gram-Positive Bacteria:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Establishing Internal QC Ranges:

Since published ranges are not available, it is recommended that each laboratory establishes its own internal QC ranges for this compound. This can be done by repeatedly testing the QC strains (e.g., 20-30 times) and calculating the mean and standard deviation of the MIC values. The acceptable range is typically the mean ± 2 standard deviations.

Data Presentation

The following tables summarize key quantitative data for consideration in your this compound MIC assays.

Table 1: Common Solvents for this compound Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mg/mLEnsure the final concentration in the assay is non-toxic to the test organism (typically ≤1%).
Ethanol10 mg/mLUse anhydrous ethanol. The final concentration in the assay should also be kept to a minimum (typically ≤1%).

Table 2: Recommended Quality Control Strains and General Considerations

QC StrainRationale for InclusionExpected Susceptibility
Staphylococcus aureus ATCC® 29213™Representative of staphylococci, a common target for antibiotics against Gram-positive bacteria.Expected to be susceptible.
Enterococcus faecalis ATCC® 29212™Represents enterococci, which can exhibit intrinsic resistance to some antibiotics.Susceptibility should be determined and monitored.
Streptococcus pneumoniae ATCC® 49619™A key respiratory pathogen; requires specific growth conditions (e.g., blood-supplemented media and CO₂ incubation).Susceptibility should be determined and monitored.

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard CLSI guidelines for broth microdilution.

1. Preparation of this compound Stock and Working Solutions: a. Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO. b. On the day of the assay, prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CA-MHB). The concentration of these working solutions should be 2x the final desired concentration in the assay plate.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

3. Assay Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of the appropriate 2x this compound working solution to each well in a series, creating a concentration gradient. b. Add 50 µL of the standardized bacterial inoculum to each well. c. Include a growth control well (50 µL CA-MHB + 50 µL inoculum) and a sterility control well (100 µL CA-MHB only).

4. Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, use appropriate supplemented media and incubate in a CO₂-enriched atmosphere.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_MIC_Assay Inconsistent_Results Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland) Inconsistent_Results->Check_Inoculum Potential Cause Check_Media Standardize Culture Medium (Cation-Adjusted MHB) Inconsistent_Results->Check_Media Potential Cause Check_Stock Assess this compound Stock (Solubility, Storage) Inconsistent_Results->Check_Stock Potential Cause Check_Incubation Confirm Incubation Conditions (Time, Temp, Atmosphere) Inconsistent_Results->Check_Incubation Potential Cause Check_Reading Standardize Reading Method (Visual vs. OD) Inconsistent_Results->Check_Reading Potential Cause Repeat_Assay Repeat Assay with QC Strains Check_Inoculum->Repeat_Assay If Issue Found Check_Media->Repeat_Assay If Issue Found Check_Stock->Repeat_Assay If Issue Found Check_Incubation->Repeat_Assay If Issue Found Check_Reading->Repeat_Assay If Issue Found

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

FerensimycinB_Action_Pathway FerensimycinB This compound (Ionophore) Bacterial_Membrane Bacterial Cell Membrane FerensimycinB->Bacterial_Membrane Interacts with Cation_Transport Cation Transport Disruption (K+, Na+, H+) Bacterial_Membrane->Cation_Transport Leads to Membrane_Potential Loss of Membrane Potential Cation_Transport->Membrane_Potential Metabolic_Disruption Disruption of Cellular Processes (e.g., ATP synthesis) Membrane_Potential->Metabolic_Disruption Growth_Inhibition Bacterial Growth Inhibition (MIC) Metabolic_Disruption->Growth_Inhibition

Caption: Proposed mechanism of action for this compound.

MIC_Assay_Workflow Start Start: Prepare Reagents Prepare_Stock Prepare this compound Stock (e.g., 1.28 mg/mL in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Dilute_Drug Serial Dilute this compound in 96-Well Plate Prepare_Stock->Dilute_Drug Add_Inoculum Add Standardized Inoculum to Wells Prepare_Inoculum->Add_Inoculum Dilute_Drug->Add_Inoculum Incubate Incubate Plate (16-20h at 35°C) Add_Inoculum->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End: Record MIC Value Read_Results->End

Caption: General workflow for a broth microdilution MIC assay.

Validation & Comparative

Comparative Efficacy of Ferensimycin B and Salinomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and data concerning Ferensimycin B and salinomycin. While salinomycin has been the subject of extensive investigation, particularly for its potent anticancer properties, information on this compound is comparatively scarce, limiting a direct, data-driven comparison. This guide summarizes the available experimental data for both compounds, details relevant experimental protocols for salinomycin, and provides insights into their known mechanisms of action.

Overview and Chemical Properties

This compound and salinomycin are both classified as polyether ionophore antibiotics, a class of compounds known to transport metal cations across biological membranes. They are produced by fermentation of Streptomyces species.

FeatureThis compoundSalinomycin
Molecular Formula C35H62O10C42H70O11
Molecular Weight 642.9 g/mol 751.0 g/mol
Source Streptomyces sp. No. 5057[1]Streptomyces albus
Primary Use Coccidiostat in fowl[1]Coccidiostat, anticancer research

Comparative Efficacy as Coccidiostats

Both this compound and salinomycin have been identified as effective agents against coccidiosis, a parasitic disease of the intestinal tract in animals, particularly poultry.

Salinomycin, on the other hand, has been extensively studied as a coccidiostat. Field trials have demonstrated its efficacy in controlling coccidiosis in broilers, often showing comparable or superior performance to other ionophores like monensin and lasalocid in terms of lesion control and maintaining animal performance.

Anticancer Efficacy: A Focus on Salinomycin

A substantial body of research has highlighted the potent anticancer activity of salinomycin, particularly its ability to selectively target and eliminate cancer stem cells (CSCs), which are thought to be responsible for tumor initiation, metastasis, and relapse.

Key Findings on Salinomycin's Anticancer Activity:

  • Selective Targeting of Cancer Stem Cells: Studies have shown that salinomycin can be up to 100 times more effective than conventional chemotherapy drugs like paclitaxel in killing breast cancer stem cells.

  • Overcoming Multidrug Resistance: Salinomycin has demonstrated efficacy against various drug-resistant cancer cell lines.

  • Induction of Apoptosis and Ferroptosis: It induces programmed cell death in cancer cells through multiple mechanisms, including apoptosis and a form of iron-dependent cell death known as ferroptosis.

Due to the lack of available research, there is no public data to support or refute the anticancer efficacy of this compound.

Mechanism of Action and Signaling Pathways

As ionophores, both this compound and salinomycin function by transporting ions across cell membranes, disrupting cellular ion homeostasis. This disruption is a key aspect of their biological activity.

Salinomycin's Mechanism of Action

Salinomycin's anticancer effects are attributed to several mechanisms, primarily stemming from its ability to transport potassium (K+) ions into the mitochondria, leading to their dysfunction. This triggers a cascade of cellular events:

  • Induction of Reactive Oxygen Species (ROS): Mitochondrial dysfunction leads to an increase in ROS, causing oxidative stress and cellular damage.

  • Inhibition of Wnt/β-catenin Signaling: This pathway is crucial for the self-renewal of cancer stem cells, and its inhibition by salinomycin contributes to their elimination.

  • Activation of Apoptotic Pathways: Salinomycin can induce apoptosis through both caspase-dependent and -independent pathways.

Below is a diagram illustrating the proposed signaling pathway for salinomycin's anticancer activity.

Salinomycin_Pathway Salinomycin Salinomycin Membrane Cell Membrane Wnt_Inhibition Inhibition of Wnt/β-catenin Signaling Salinomycin->Wnt_Inhibition K_ion K+ Ion Transport Mitochondrion Mitochondrion Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction K_ion->Mitochondrion ROS Increased ROS Mito_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis CSC_Death Cancer Stem Cell Death Wnt_Inhibition->CSC_Death Apoptosis->CSC_Death Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines & Cancer Stem Cells MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot Xenograft_Model Tumor Xenograft Mouse Model MTT_Assay->Xenograft_Model Flow_Cytometry->Xenograft_Model Western_Blot->Xenograft_Model Tumor_Measurement Tumor Volume & Weight Measurement Xenograft_Model->Tumor_Measurement IHC Immunohistochemistry (Biomarkers) Tumor_Measurement->IHC

References

A Structural and Functional Comparison of the Polyether Ionophores: Ferensimycin B and Lysocellin

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Properties

Ferensimycin B and lysocellin are both produced by species of Streptomyces and belong to the class of carboxylic polyether ionophores. Structurally, they are very similar, with this compound being a methylated derivative of lysocellin. This subtle difference in their chemical structure can influence their physicochemical properties and biological activity.

PropertyThis compoundLysocellinReference(s)
Molecular Formula C35H62O10C34H60O10[1][2]
Molecular Weight 642.9 g/mol ~620.8 g/mol (acid form)[1]
IUPAC Name (2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid(2R,3R,5S,6R)-6-{7-[(2S,3S,5R)-5-((2S,3R,5R)-5-ethyl-5-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yl)-3,5-dimethyl-tetrahydrofuran-2-yl]-4-hydroxy-3,5-dimethyl-6-oxo-heptyl}-3,5-dimethyl-tetrahydro-2H-pyran-2-carboxylic acid[1]
CAS Number 83852-60-25589-96-8[1]
General Description A polyether antibiotic isolated from Streptomyces sp.A polyether antibiotic isolated from Streptomyces cacaoi. A broad-spectrum ionophore with a higher affinity for divalent cations.

Comparative Biological Activity

Both this compound and lysocellin are effective against Gram-positive bacteria and have demonstrated utility as anticoccidial agents in poultry. Their mechanism of action is characteristic of ionophore antibiotics, which involves the disruption of ion gradients across cellular membranes, leading to cell death. While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values from a head-to-head comparative study are not available, their similar structures suggest comparable activity profiles.

General Mechanism of Action: Ionophore-Mediated Cation Transport

This compound and lysocellin are carrier ionophores. They function by binding a cation, typically a metal ion, and transporting it across a lipid membrane. This process disrupts the vital electrochemical gradients that cells maintain for essential functions such as ATP synthesis, nutrient transport, and maintenance of pH homeostasis. The disruption of these gradients is ultimately cytotoxic to the target organism.

IonophoreMechanism cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space Ionophore_out Ionophore Complex Ionophore-Cation Complex Ionophore_out->Complex Binds Cation Cation_out Cation (e.g., K+, Na+) Ionophore_in Ionophore Complex->Ionophore_in Transports Across Membrane Ionophore_in->Ionophore_out Returns to Extracellular Space Cation_in Cation Ionophore_in->Cation_in Releases Cation Disruption Disruption of Ion Gradient Cation_in->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: General mechanism of action for a carrier ionophore antibiotic.

Experimental Protocols

Detailed experimental protocols from a direct comparative study of this compound and lysocellin are not available. However, the following are generalized protocols for assessing the antimicrobial and cytotoxic activities of ionophore antibiotics. These can be adapted for a comparative evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of this compound and lysocellin in a suitable solvent (e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound and lysocellin in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Include a positive control well (MHB with bacterial inoculum, no antibiotic) and a negative control well (MHB only).

  • Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Stock solutions of this compound and lysocellin in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound and lysocellin in a complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-treatment control.

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Future Directions

While the primary mechanism of action of polyether ionophores is the disruption of ion transport, some studies have suggested that they may also interfere with cellular signaling pathways, such as the Wnt/β-catenin and Hedgehog pathways, which are crucial in developmental processes and are often dysregulated in cancer. Further research is needed to elucidate the specific effects of this compound and lysocellin on these and other signaling cascades. A deeper understanding of their molecular targets beyond ion transport could open new avenues for their therapeutic application, particularly in oncology.

ExperimentalWorkflow cluster_antimicrobial Antimicrobial Susceptibility cluster_cytotoxicity Cytotoxicity (MTT Assay) A1 Prepare Serial Dilutions (this compound & Lysocellin) A2 Inoculate with Bacterial Culture A1->A2 A3 Incubate (18-24h) A2->A3 A4 Determine MIC A3->A4 C1 Seed Mammalian Cells C2 Treat with Compounds C1->C2 C3 Incubate (24-72h) C2->C3 C4 Add MTT & Incubate C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance & Calculate IC50 C5->C6

Caption: A generalized experimental workflow for comparing the biological activity of this compound and lysocellin.

References

A Head-to-Head Comparison of the Polyether Ionophores: Ferensimycin B and Narasin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two polyether ionophore antibiotics, Ferensimycin B and narasin. Both compounds are recognized for their activity against Gram-positive bacteria and their application as anticoccidial agents in poultry. This comparison aims to consolidate the available experimental data to assist researchers in evaluating their properties and potential applications.

General Characteristics

This compound and narasin belong to the class of polyether ionophores, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This disruption of ion gradients is the primary mechanism behind their antimicrobial and anticoccidial effects.

Narasin , a fermentation product of Streptomyces aureofaciens, is a well-studied ionophore and is structurally a derivative of salinomycin.[1] It is widely used in the poultry industry as a feed additive to control coccidiosis. This compound , produced by a strain of Streptomyces similar to Streptomyces myxogenes, is a close congener of lysocellin.[2] While also effective against coccidiosis in fowl, it is less extensively characterized in publicly accessible literature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and narasin is presented in Table 1.

PropertyThis compoundNarasin
Molecular Formula C35H62O10C43H72O11
Molecular Weight 642.9 g/mol 765.0 g/mol
Producing Organism Streptomyces sp. No. 5057 (similar to S. myxogenes)[2]Streptomyces aureofaciens[1]
Structural Class Polyether antibiotic, congener of lysocellin[2]Polyether antibiotic, derivative of salinomycin[1]

Biological Activity: A Comparative Overview

Both this compound and narasin exhibit a spectrum of biological activity, most notably against Gram-positive bacteria and coccidial parasites.

Antibacterial Activity

Table 2: Antibacterial Spectrum of Narasin

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus pseudintermedius (MSSP & MDRSP)0.06 - 0.250.1250.125
β-haemolytic Streptococcus spp.0.06 - 0.250.1250.125
Enterococcus faecium0.06 - 0.5--
Data sourced from in vitro studies on clinical isolates from canine otitis externa and other research.

This compound is reported to have activity against Gram-positive bacteria, but specific MIC values from peer-reviewed studies are not detailed in the available search results.[2]

Anticoccidial Activity

Both compounds are effective in controlling coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria.

Narasin is approved for use in broiler chickens at a dosage of 60-80 mg/kg of complete feed.[3] Studies have shown its efficacy against a wide range of Eimeria species, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[3]

This compound is also noted to be effective in the treatment of coccidiosis in fowl, though specific dosage and efficacy data from controlled studies are not available in the reviewed literature.[2]

Mechanism of Action

The primary mechanism of action for both this compound and narasin is their function as ionophores. They disrupt the normal transmembrane ion gradients, which is detrimental to the target organisms.

Narasin acts as a monovalent cation ionophore, with a preference for potassium (K+), sodium (Na+), and rubidium (Rb+). It forms a lipid-soluble complex with these cations and facilitates their transport across cell membranes. This leads to an influx of cations into the cell, disrupting the osmotic balance and ultimately leading to cell death.

Narasin_Mechanism_of_Action cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Narasin Narasin Narasin_K_complex Narasin-K+ Complex Narasin->Narasin_K_complex Binds K+ K_ion_ext K+ K_ion_ext->Narasin_K_complex K_ion_int K+ Narasin_K_complex->K_ion_int Transports K+ across membrane Disruption Disruption of Ion Gradient K_ion_int->Disruption Cell_Death Cell Death Disruption->Cell_Death

The specific ion selectivity and transport kinetics for This compound have not been detailed in the available literature, but it is presumed to function through a similar ionophore mechanism, consistent with other polyether antibiotics.

Toxicity Profile

The therapeutic index for ionophores can be narrow, and toxicity is a significant consideration.

Narasin has a narrow safety margin in poultry. While effective at 60-80 ppm, adverse effects such as reduced body weight gain and increased mortality have been observed at concentrations of 120 mg/kg of feed or higher.

For This compound , a study on its precursor, Ferensimycin A, reported an intraperitoneal LD50 of 30 mg/kg in mice. This suggests a comparable level of toxicity to other polyether ionophores. However, detailed toxicity studies in the target poultry species are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of biological activity are crucial for the replication and validation of research findings.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

General Protocol (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The antimicrobial agent (narasin or this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the agent in which there is no visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Determine MIC D->E

Anticoccidial Efficacy Studies in Poultry

Objective: To evaluate the efficacy of an anticoccidial agent in controlling Eimeria infections in chickens.

General Protocol:

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups (e.g., uninfected control, infected control, and groups receiving different concentrations of the test compound in their feed).

  • Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Parameters Measured:

    • Weight Gain: Body weight is measured at the beginning and end of the experimental period.

    • Feed Conversion Ratio: The amount of feed consumed per unit of body weight gain is calculated.

    • Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for the presence and severity of coccidial lesions, which are scored on a standardized scale.

    • Oocyst Shedding: Fecal samples are collected, and the number of oocysts shed per gram of feces is determined.

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups.

Conclusion

Both this compound and narasin are effective polyether ionophore antibiotics with demonstrated anticoccidial and antibacterial properties. Narasin is a well-established compound with a significant body of research supporting its use in the poultry industry, including detailed data on its efficacy, mechanism of action, and toxicity.

This compound, while shown to be effective, remains less characterized in the public domain. To enable a more comprehensive and direct comparison, further research is needed to generate quantitative data on its antibacterial spectrum (MIC values), optimal dosage and efficacy in controlling coccidiosis in poultry, and a more detailed toxicological profile. Such studies would be invaluable for the scientific and drug development communities in assessing the full potential of this compound as a therapeutic agent.

References

Validating the Anticoccidial Spectrum of Ferensimycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticoccidial spectrum of Ferensimycin B, a polyether ionophore antibiotic. While specific quantitative data for this compound against a broad range of Eimeria species is limited in publicly available literature, this document consolidates the known information and presents a comparative analysis based on the performance of other widely studied polyether ionophores. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel anticoccidial agents.

Introduction to this compound

Ferensimycin A and B are polyether antibiotics isolated from Streptomyces sp.[1] Like other members of this class, such as monensin, salinomycin, and lasalocid, this compound exhibits activity against Gram-positive bacteria and is effective in the treatment of coccidiosis in poultry.[1] Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry, making the development of effective control agents like this compound a continued priority.[2]

Mechanism of Action: The Polyether Ionophore Pathway

Polyether ionophores share a common mechanism of action, disrupting the ion gradients across the parasite's cell membrane. These lipid-soluble molecules form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them into the parasite. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse. This disruption of cellular homeostasis is the basis of their coccidiocidal activity.

General Mechanism of Action of Polyether Ionophores cluster_extracellular Extracellular Space cluster_membrane Parasite Cell Membrane cluster_intracellular Intracellular Space (Parasite) FerensimycinB This compound Complex This compound-Na+ Complex FerensimycinB->Complex Complexation Na_ion_ext Na+ Na_ion_ext->Complex Na_ion_int Na+ Complex->Na_ion_int Transport across membrane OsmoticImbalance Osmotic Imbalance Na_ion_int->OsmoticImbalance Increased intracellular concentration CellSwelling Cell Swelling OsmoticImbalance->CellSwelling CellLysis Cell Lysis & Death CellSwelling->CellLysis Experimental Workflow for Anticoccidial Efficacy Testing cluster_params Efficacy Parameters start Day-old Chicks housing Acclimatization in Coccidia-free Battery Cages (10-14 days) start->housing randomization Randomization into Treatment Groups housing->randomization medication Administration of Medicated Feed (this compound and Reference Drugs) randomization->medication infection Oral Inoculation with Sporulated Eimeria Oocysts medication->infection data_collection Data Collection Period (5-7 days post-infection) infection->data_collection evaluation Evaluation of Efficacy Parameters data_collection->evaluation end Statistical Analysis and Conclusion evaluation->end weight Weight Gain evaluation->weight fcr Feed Conversion Ratio evaluation->fcr lesions Lesion Scoring evaluation->lesions oocysts Oocyst Counts evaluation->oocysts

References

A Comparative Guide to Understanding Cross-Resistance Between Ferensimycin B and Other Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals, it is important to note at the outset that a direct comparative study on the cross-resistance between Ferensimycin B and other ionophores is not available in the current scientific literature. This guide, therefore, aims to provide a foundational understanding of ionophore cross-resistance by examining the known mechanisms among other well-studied polyether ionophores. Additionally, we will present the available data on the antibacterial activity of this compound and detail a standardized experimental protocol for assessing antimicrobial susceptibility, which would be essential for any future cross-resistance studies.

Understanding Ionophore Resistance

Polyether ionophores are a class of antibiotics that disrupt the ion gradients across the cell membranes of susceptible organisms, primarily Gram-positive bacteria and coccidial parasites. Resistance to these compounds can emerge through various mechanisms, which can sometimes lead to cross-resistance with other ionophores.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple structurally similar or functionally related drugs.[1] In the context of ionophores, this could be due to alterations in the bacterial cell envelope that reduce drug permeability or through active efflux pumps that expel multiple types of ionophores from the cell.[2][3] For instance, some bacteria may develop resistance through changes in their outer membrane porins, which can affect the influx of different ionophores.[2][3]

It is also crucial to distinguish cross-resistance from co-resistance, where resistance to different drugs is mediated by separate mechanisms whose genes are genetically linked, for example, on the same plasmid.[1][2]

Below is a conceptual diagram illustrating the difference between cross-resistance and co-resistance.

G cluster_0 Cross-Resistance cluster_1 Co-Resistance A Single Resistance Mechanism B Drug 1 (e.g., Ionophore A) A->B confers resistance to C Drug 2 (e.g., Ionophore B) A->C D Drug 3 (e.g., Ionophore C) A->D X Genetic Element (e.g., Plasmid) Y1 Resistance Gene 1 X->Y1 carries Y2 Resistance Gene 2 X->Y2 Z1 Drug X Y1->Z1 confers resistance to Z2 Drug Y Y2->Z2 confers resistance to

Caption: Conceptual difference between cross-resistance and co-resistance.

Antibacterial Profile of this compound

Ferensimycins A and B are polyether antibiotics isolated from Streptomyces sp. No. 5057.[4] While comprehensive data on their activity against a wide range of bacterial strains is limited, the initial discovery study provides some insights into their antibacterial spectrum.

Microorganism Type Activity of this compound
Gram-positive bacteria Active[4]
Gram-negative bacteria Inactive
Fungi Inactive

This table summarizes the known antibacterial spectrum of this compound based on available literature. Quantitative data (e.g., MIC values) from broad-panel susceptibility testing is not publicly available.

Experimental Protocols for Susceptibility Testing

To evaluate the cross-resistance between this compound and other ionophores, a standardized method for determining the Minimum Inhibitory Concentration (MIC) would be employed. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[5]

Protocol: Broth Microdilution Susceptibility Testing (based on CLSI guidelines)

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and other comparator ionophores in a suitable solvent (e.g., DMSO).

    • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of each antimicrobial agent across the rows of the plate. This is typically done by adding 50 µL of the drug solution to the first well and then transferring 50 µL to subsequent wells, resulting in a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation of Plates:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][7]

The following diagram illustrates the workflow for a typical broth microdilution experiment to determine MIC values.

G cluster_workflow Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Ionophores in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Read and Record MIC Values (Lowest concentration with no visible growth) D->E

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental data on the cross-resistance profile of this compound is currently lacking, the established principles of ionophore resistance suggest that cross-resistance to other polyether ionophores is a possibility. The development of resistance to one ionophore can potentially reduce the susceptibility to others, particularly if the mechanism involves broad-spectrum efflux pumps or alterations to the cell envelope.

To address the current knowledge gap, future research should focus on performing systematic in vitro susceptibility testing of a panel of clinically relevant Gram-positive bacteria against this compound and a range of other ionophores, such as monensin, salinomycin, lasalocid, and narasin. The detailed experimental protocol provided in this guide offers a standardized framework for conducting such studies. The resulting data would be invaluable for the scientific and drug development communities in understanding the resistance landscape of this class of antibiotics and guiding the development of new therapeutic strategies.

References

Benchmarking Ferensimycin B: A Comparative Guide to Commercial Anticoccidials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ferensimycin B's potential performance as an anticoccidial agent against established commercial products. While direct, peer-reviewed comparative studies benchmarking this compound against other commercial anticoccidials are not publicly available, this document synthesizes existing knowledge on this compound and presents performance data for leading commercial anticoccidials to offer a framework for evaluation.

This compound: An Overview

This compound is a polyether ionophore antibiotic produced by fermentation of Streptomyces species.[1] Like other ionophores, its mode of action is presumed to involve the disruption of ion gradients across the cell membranes of coccidian parasites, leading to osmotic imbalance and cell death. Ferensimycins A and B have been identified as effective in the treatment of coccidiosis in fowl.[1]

Performance of Commercial Anticoccidials

To provide a benchmark for this compound's potential efficacy, the following tables summarize performance data for commonly used commercial anticoccidials. These tables are compiled from various studies and are intended to provide a comparative landscape.

Table 1: In Vivo Efficacy of Various Anticoccidials Against Eimeria tenella

Anticoccidial AgentDosageKey Efficacy MetricsReference
Salinomycin60-70 ppmSignificant reduction in lesion scores; comparable efficacy to narasin in improving performance parameters.[2][3][2][3]
Monensin100-121 ppmEffective in controlling coccidiosis, but may cause a greater depression in body weight compared to salinomycin at recommended levels.[4][5][4][5]
Narasin70-100 ppmDemonstrated superiority in improving performance parameters compared to salinomycin in some studies.[2][3][2][3]
Diclazuril1 ppmHigh efficacy, often resulting in negative oocyst production and nil or highly reduced lesion scores.[6][6]
Toltrazuril25 mg/L in waterHighly effective, often considered one of the best among experimental drugs in terms of efficacy against E. tenella.

Table 2: Comparative Performance of Ionophores in Broiler Chickens

ParameterSalinomycin (70 ppm)Narasin (70 ppm)Reference
Final Body WeightLowerHigher[2][3]
Daily Body Weight GainLowerHigher[2][3]
Feed Conversion RatioHigher (less efficient)Lower (more efficient)[2][3]
European Production Efficiency FactorLowerHigher[2][3]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment of anticoccidial efficacy. Below is a detailed methodology for a typical in vivo challenge study in broiler chickens, which can be adapted for evaluating this compound.

In Vivo Anticoccidial Efficacy Trial Protocol

1. Animals and Housing:

  • Species: Broiler chickens (e.g., Ross 308), one-day-old.

  • Housing: Raised in a controlled environment with clean, dry litter. Birds are typically housed in floor pens or battery cages.

  • Acclimatization: A period of at least 5 days to allow birds to adapt to the environment before the start of the experiment.

  • Diet: A standard basal diet free of any anticoccidial medication is provided ad libitum.

2. Experimental Design:

  • Groups:

    • Negative Control: Uninfected and untreated.

    • Positive Control: Infected and untreated.

    • This compound Treatment Group(s): Infected and treated with varying concentrations of this compound incorporated into the feed.

    • Commercial Anticoccidial Control(s): Infected and treated with a commercial anticoccidial (e.g., salinomycin at 60 ppm) as a benchmark.

  • Randomization: Birds are randomly allocated to treatment groups.

3. Infection Challenge:

  • Parasite: Sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella).

  • Inoculation: At a specified age (e.g., 14 days), each bird (except the negative control group) is orally inoculated with a known number of sporulated oocysts.

4. Data Collection and Analysis:

  • Performance Parameters: Body weight gain and feed intake are recorded weekly. The feed conversion ratio (FCR) is calculated.

  • Oocyst Shedding: Fecal samples are collected at specified days post-infection (e.g., days 5-9) to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

  • Lesion Scoring: At a specified day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesion scores are assigned based on a standardized scoring system (e.g., Johnson and Reid, 1970).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizations

Signaling Pathway: Mode of Action of Ionophore Anticoccidials

ionophore_mode_of_action cluster_parasite Eimeria Parasite Cell Ionophore Ionophore Cell_Membrane Cell Membrane Ionophore->Cell_Membrane Inserts into Cations_In Na+, K+ Influx Cell_Membrane->Cations_In Forms channel for Mitochondrion Mitochondrion Cations_In->Mitochondrion Disrupts gradient Osmotic_Imbalance Osmotic Imbalance Cations_In->Osmotic_Imbalance Causes ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion Increased ion pumping leads to Cell_Swelling Cell Swelling & Lysis Osmotic_Imbalance->Cell_Swelling

Caption: Mode of action for ionophore anticoccidials like this compound.

Experimental Workflow: Anticoccidial Efficacy Trial

experimental_workflow Start Start Acclimatization Bird Acclimatization (Day 1-5) Start->Acclimatization Randomization Random Allocation to Treatment Groups Acclimatization->Randomization Treatment_Admin Treatment Administration (via feed) Randomization->Treatment_Admin Infection Oral Inoculation with Eimeria Oocysts (Day 14) Treatment_Admin->Infection Data_Collection Data Collection (Performance, Oocyst Counts, Lesion Scores) Infection->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Efficacy Determination Analysis->Conclusion End End Conclusion->End

Caption: Workflow for an in vivo anticoccidial efficacy trial.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of Ferensimycin B and structurally related polyether ionophore antibiotics. Due to the limited publicly available toxicity data for this compound, this comparison focuses on its close analog, Ferensimycin A, and other well-studied carboxylic ionophores: lysocellin, monensin, salinomycin, and lasalocid. The data presented is intended to serve as a reference for researchers engaged in the study and development of these compounds for various applications.

In Vitro Cytotoxicity

The cytotoxic potential of polyether ionophores is a critical aspect of their biological activity. The following table summarizes the available 50% effective concentration (EC50) values from in vitro studies on myoblast cell lines. These values indicate the concentration of a compound required to inhibit 50% of cell viability.

CompoundCell LineExposure Time (hours)EC50 (µM)Reference
Monensin C2C12 (Mouse skeletal myoblasts)48~0.01[1]
72~0.01[1]
Salinomycin C2C12 (Mouse skeletal myoblasts)48~0.1[1]
72~0.1[1]
Lasalocid C2C12 (Mouse skeletal myoblasts)48~1.0[1]
72~1.0[1]

In Vivo Acute Toxicity

Acute toxicity, often expressed as the median lethal dose (LD50), provides insight into the potential for a substance to cause harm in a whole organism after a single dose.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Ferensimycin A (Sodium Salt) MouseIntraperitoneal30

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Myoblasts (e.g., C2C12) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the ionophore compounds (e.g., monensin, salinomycin, lasalocid) for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the exposure period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Signaling Pathways in Ionophore-Induced Cytotoxicity

Carboxylic ionophores like this compound and its relatives exert their cytotoxic effects primarily by disrupting cellular ion homeostasis. This disruption triggers a cascade of events leading to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), depending on the concentration and cell type.

Ionophore_Toxicity_Pathway Ionophore Carboxylic Ionophore (e.g., this compound) Membrane Cell Membrane Ionophore->Membrane Disrupts ion gradient Ca_Influx Increased Intracellular Ca²⁺ Concentration Membrane->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Necrosis Necrosis Ca_Influx->Necrosis High concentrations ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ROS->Necrosis Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway for carboxylic ionophore-induced cytotoxicity.

The workflow for determining in vitro cytotoxicity typically follows a standardized procedure to ensure reproducibility and comparability of the data.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with Ionophore Compounds Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading) MTT_Assay->Data_Analysis EC50 EC50 Determination Data_Analysis->EC50

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Validating the Target Specificity of Ferensimycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferensimycin B, a polyether ionophore antibiotic, demonstrates potent activity against Gram-positive bacteria and is effective in the treatment of coccidiosis in poultry.[1] Its therapeutic potential is attributed to its ability to disrupt transmembrane ion gradients, a mechanism shared with other polyether ionophores.[2] This guide provides a comparative analysis of this compound's target specificity, supported by experimental data and detailed methodologies, to aid researchers in its evaluation and development.

Performance Comparison with Alternative Ionophores

The efficacy of this compound is best understood in the context of other polyether ionophores. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, its close structural relationship to lysocellin suggests comparable activity.[1] The following table summarizes the reported MIC values for other common polyether ionophores against various bacterial strains, providing a benchmark for expected performance.

AntibioticOrganismMIC (µg/mL)Reference
MonensinVancomycin-Resistant Enterococci (VRE)8 - 16[3]
MonensinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4[3]
SalinomycinVancomycin-Resistant Enterococci (VRE)8 - 16[3]
SalinomycinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4[3]
NarasinVancomycin-Resistant Enterococci (VRE)8 - 16[3]
NarasinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4[3]

Note: MIC values can vary depending on the specific strain and testing conditions.

Understanding the Mechanism of Action and Target Specificity

The primary "target" of this compound and other polyether ionophores is not a single protein but rather the electrochemical potential across cellular membranes. These molecules are highly lipophilic and can insert into the lipid bilayers of both prokaryotic and eukaryotic cells.[2] Their specificity of action is largely determined by two factors:

  • Ion Selectivity: Polyether ionophores exhibit preferential binding to specific cations (e.g., K+, Na+, Ca2+). This selectivity is dictated by the three-dimensional structure of the ionophore, which creates a hydrophilic pocket for cation coordination.[2] While most polyether ionophores used in animal health can bind both K+ and Na+, many show a preference for K+.[2] The disruption of the Na+/K+ homeostasis is a key factor in their antimicrobial effect.[2]

  • Membrane Composition: The lipid composition of the cell membrane influences the insertion and ion-transport activity of the ionophore.[4] Differences in membrane fluidity and charge between bacterial and mammalian cells can contribute to the selective toxicity of these compounds.

Experimental Protocols for Validating Target Specificity

To experimentally validate the target specificity of this compound, a multi-faceted approach is required, focusing on its ionophoric activity, ion selectivity, and differential effects on prokaryotic versus eukaryotic cells.

Ionophore Activity and Ion Selectivity Assessment

a) Calcein Quenching Assay: This in vitro assay is used to measure the ability of an ionophore to transport divalent cations across a model lipid membrane.

Protocol:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare LUVs encapsulating the fluorescent dye calcein.

  • Assay Procedure:

    • Suspend the calcein-loaded LUVs in a buffer solution.

    • Add the ionophore (this compound or a comparator) to the suspension.

    • Introduce a quenching cation (e.g., Co²⁺, Mn²⁺) to the external solution.

  • Data Acquisition:

    • Monitor the fluorescence of calcein over time. The influx of the quenching cation, facilitated by the ionophore, will lead to a decrease in fluorescence.

  • Analysis:

    • The rate of fluorescence quenching is proportional to the ionophore's transport activity for the specific cation. By testing a panel of different cations, the ion selectivity can be determined.

b) Ion-Selective Electrode (ISE) Measurements: This method directly measures the transport of specific ions across a biological or artificial membrane.

Protocol:

  • Membrane Preparation:

    • Establish a planar lipid bilayer or utilize cultured cell monolayers.

  • Electrode Setup:

    • Place ion-selective electrodes on either side of the membrane to measure the concentration of specific ions.

  • Assay Procedure:

    • Introduce this compound to one side of the membrane.

  • Data Acquisition:

    • Record the change in ion concentration on both sides of the membrane over time.

  • Analysis:

    • The rate of change in ion concentration provides a direct measure of the ionophore's transport activity and selectivity.

Comparative Cytotoxicity Assays

To assess the therapeutic window of this compound, it is crucial to compare its cytotoxic effects on target bacterial cells versus non-target mammalian cells.

Protocol:

  • Cell Culture:

    • Culture a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and a mammalian cell line (e.g., HeLa, HEK293).

  • Treatment:

    • Expose the cell cultures to a range of concentrations of this compound and comparator ionophores.

  • Viability Assessment:

    • After a defined incubation period, assess cell viability using standard assays such as MTT, XTT, or lactate dehydrogenase (LDH) release.

  • Data Analysis:

    • Determine the half-maximal inhibitory concentration (IC50) for each cell type. A significantly higher IC50 for mammalian cells compared to bacterial cells indicates favorable target specificity.

Mitochondrial Membrane Potential Assay

Since mitochondria are key organelles in eukaryotic cells with their own transmembrane potential, assessing the effect of this compound on mitochondrial function is critical for evaluating off-target effects.

Protocol:

  • Cell Culture and Treatment:

    • Culture a mammalian cell line and treat with varying concentrations of this compound.

  • Staining:

    • Incubate the cells with a fluorescent dye that specifically accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM).

  • Data Acquisition:

    • Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

  • Analysis:

    • Compare the concentration-response curve for mitochondrial depolarization with the antibacterial MIC values. A large separation between these values suggests a lower risk of mitochondrial toxicity at therapeutic concentrations.

Visualizing Workflows and Pathways

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Target Specificity Validation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Calcein Quenching Calcein Quenching Ion Selectivity Profile Ion Selectivity Profile Calcein Quenching->Ion Selectivity Profile ISE ISE ISE->Ion Selectivity Profile Cytotoxicity Cytotoxicity Therapeutic Index Therapeutic Index Cytotoxicity->Therapeutic Index Mitochondrial Potential Mitochondrial Potential Safety Profile Safety Profile Mitochondrial Potential->Safety Profile This compound This compound This compound->Calcein Quenching Assess Ion Transport This compound->ISE Measure Ion Selectivity This compound->Cytotoxicity Compare Bacterial vs. Mammalian Cell Viability This compound->Mitochondrial Potential Evaluate Off-Target Effects

Caption: Workflow for validating this compound target specificity.

Signaling_Pathway General Mechanism of Action of Polyether Ionophores Ionophore Ionophore Cell Membrane Cell Membrane Ionophore->Cell Membrane Inserts into Cation Gradient Cation Gradient Cell Membrane->Cation Gradient Disrupts Cellular Processes Cellular Processes Cation Gradient->Cellular Processes Impairs Cell Death Cell Death Cellular Processes->Cell Death Leads to

Caption: Mechanism of action for polyether ionophores.

Logical_Relationship Comparative Logic for Specificity Validation High Antibacterial Activity High Antibacterial Activity Favorable Target Specificity Favorable Target Specificity High Antibacterial Activity->Favorable Target Specificity Low Mammalian Cytotoxicity Low Mammalian Cytotoxicity Low Mammalian Cytotoxicity->Favorable Target Specificity Specific Ion Selectivity Specific Ion Selectivity Specific Ion Selectivity->Favorable Target Specificity Minimal Mitochondrial Disruption Minimal Mitochondrial Disruption Minimal Mitochondrial Disruption->Favorable Target Specificity

Caption: Key parameters for determining target specificity.

References

Comparative Efficacy of Anticoccidial Agents in Poultry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of therapeutic alternatives for coccidiosis control in chickens and turkeys, with a qualitative discussion of Ferensimycin B.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. Control of this disease relies heavily on the use of in-feed anticoccidial drugs. This guide provides a comparative overview of the efficacy of various anticoccidial agents in different poultry species, with a particular focus on chickens and turkeys. While extensive data is available for commonly used drugs, information on the comparative efficacy of this compound, a polyether antibiotic, across different poultry species is not publicly available in detailed scientific literature. Therefore, this guide will focus on comparing established alternatives and will qualitatively position this compound within the broader landscape of anticoccidial agents.

This compound: An Overview

Established Anticoccidial Alternatives

A variety of anticoccidial agents are commercially available and have been extensively studied. These can be broadly categorized as ionophores, chemical synthetics (chemicals), and natural alternatives. Additionally, vaccination is a widely used preventive measure.

Ionophores

Ionophores are a class of antibiotics that disrupt the ion balance across the parasite's cell membrane. Commonly used ionophores include monensin, salinomycin, and lasalocid.

Chemical Synthetics

This category includes a diverse group of compounds with different modes of action against Eimeria. Examples include amprolium, diclazuril, and toltrazuril.[1]

Natural Alternatives

With increasing concerns about drug resistance and consumer demand for "natural" products, various plant-derived compounds and probiotics are being investigated for their anticoccidial properties.[2][3][4] These include extracts from plants like Artemisia annua and the use of beneficial bacteria to modulate the gut immune response.[2][3]

Comparative Efficacy Data

The following tables summarize the efficacy of various anticoccidial agents against Eimeria species in chickens and turkeys, based on available research. It is important to note that efficacy can be influenced by factors such as the Eimeria species, dosage, and the development of drug resistance.

Table 1: Comparative Efficacy of Anticoccidial Agents in Broiler Chickens

Anticoccidial Agent Dosage Eimeria Species Challenged Key Efficacy Findings Reference
Toltrazuril 25 mg/L in waterE. tenella (field isolates)Demonstrated the highest effectiveness among the tested drugs.[5][6]
Amprolium + Sulphaquinoxaline 1 g/L in waterE. tenella (field isolates)Showed the second-highest efficacy after toltrazuril.[5][6]
Maduramicin 5 ppm in feedE. tenella (field isolates)Showed limited efficacy to partial resistance.[5][6]
Sulphaclozine 2 g/L in waterE. tenella (field isolates)Resistance was evident in all isolates tested.[5][6]
Herbal Complex (e.g., Peptasan®) 500 ppm in feedEimeria spp.Reduced oocyst excretion, intestinal lesions, and mortality with efficacy comparable to salinomycin.[7]
Artemisinin 17 ppm (from A. annua leaves)E. tenellaEffectively reduced oocyst count and cecal lesions.[8]

Table 2: Comparative Efficacy of Anticoccidial Agents in Turkeys

Anticoccidial Agent Dosage Eimeria Species Challenged Key Efficacy Findings Reference
Diclazuril 0.5, 1.0, and 1.5 ppm in feedE. adenoeides, E. meleagrimitis, E. gallopavonisHighly efficacious against all three species and their mixtures, with 1.0 ppm providing optimal results.[9]
Monensin Not specifiedEimeria spp.Routinely used for prevention.[10]
Lasalocid Not specifiedEimeria spp.Routinely used for prevention.[10]
Amprolium Not specifiedEimeria spp.Used for treatment.[10][11]
Sulphonamides (e.g., Sulphaquinoxaline) Not specifiedEimeria spp.Used for treatment.[10]
Herbal Product (Cinnamon, Garlic, Lemon, Rosemary) In feed and waterHistomonas meleagridisReduced mortality from 50% to 20% in infected turkey poults.[12]

Note: Salinomycin is reported to be toxic to turkeys even at very low doses and should be avoided.[10]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of anticoccidial drug efficacy. A general workflow for such a study is outlined below.

General Experimental Workflow for Anticoccidial Efficacy Testing

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection cluster_analysis Analysis and Conclusion A Day-old chicks/poults procurement B Random allocation to treatment groups (e.g., Control, this compound, Alternative) A->B C Acclimatization period B->C D Administration of anticoccidial in feed or water C->D E Infection with sporulated Eimeria oocysts D->E F Monitor clinical signs and mortality E->F G Measure performance parameters (Weight gain, FCR) E->G H Collect fecal samples for oocyst counting (OPG) E->H I Perform lesion scoring at necropsy E->I J Statistical analysis of data F->J G->J H->J I->J K Determine Anticoccidial Index (ACI) J->K L Draw conclusions on efficacy K->L

Caption: General workflow for an anticoccidial drug efficacy trial in poultry.

Key Methodological Considerations:
  • Animal Model: Day-old chicks or poults are typically used. The species and breed should be relevant to the intended commercial application.

  • Housing: Birds are often housed in wire-floored battery cages to prevent reinfection from litter.

  • Infection: A known number of sporulated oocysts of specific Eimeria species are administered orally.

  • Parameters Measured:

    • Performance: Body weight gain and feed conversion ratio (FCR) are key economic indicators.

    • Parasitological: Oocyst excretion per gram of feces (OPG) is a direct measure of parasite replication.

    • Pathological: Intestinal lesion scoring provides a measure of the damage caused by the parasite.

    • Mortality: Coccidiosis-related mortality is recorded.

  • Anticoccidial Index (ACI): This is a composite score often used to evaluate the overall efficacy of a drug, taking into account survival rate, weight gain, lesion scores, and oocyst counts.

Classification of Anticoccidial Agents

The following diagram illustrates the major categories of anticoccidial agents used in poultry.

G cluster_ionophores Ionophores cluster_chemicals Chemicals (Synthetic) cluster_natural Natural Alternatives cluster_vaccines Vaccines A Anticoccidial Agents cluster_ionophores cluster_ionophores cluster_chemicals cluster_chemicals cluster_natural cluster_natural cluster_vaccines cluster_vaccines B Monensin C Salinomycin D Lasalocid E This compound (Polyether Ionophore) F Amprolium G Diclazuril H Toltrazuril I Nicarbazin J Phytochemicals (e.g., Artemisinin) K Probiotics L Prebiotics M Live Attenuated N Live Non-attenuated

Caption: Classification of major anticoccidial agents used in the poultry industry.

Conclusion

The control of coccidiosis in poultry is a complex issue requiring a multi-faceted approach. While a range of effective ionophores, chemical synthetics, and increasingly, natural alternatives are available, the emergence of drug resistance necessitates the continued exploration of new compounds and strategies. This compound, as a polyether ionophore, belongs to a class of compounds that have been instrumental in coccidiosis control. However, a clear understanding of its comparative efficacy in different poultry species awaits the publication of detailed scientific studies. Researchers are encouraged to conduct and publish such studies to provide the poultry industry with a broader evidence base for making informed decisions on coccidiosis control programs. The use of standardized experimental protocols is paramount in generating reliable and comparable data.

References

Comparative studies on the biosynthesis of Ferensimycin B and lysocellin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biosynthetic pathways of two closely related polyether ionophore antibiotics, Ferensimycin B and lysocellin, reveals significant similarities in their genetic blueprints and assembly-line synthesis. While produced by different Streptomyces strains, their structural relationship points to a conserved biosynthetic strategy, primarily orchestrated by Type I polyketide synthases (PKS).

This compound, produced by Streptomyces sp. No. 5057, and lysocellin, a product of Streptomyces cacaoi var. asoensis, are both classified as polyether ionophores.[1][2] These compounds are known for their ability to transport cations across cell membranes and exhibit antimicrobial activity. The structural similarity between this compound and lysocellin, with this compound being a C2-methylated derivative of lysocellin, strongly suggests a high degree of homology in their respective biosynthetic gene clusters (BGCs).

Biosynthetic Gene Cluster Organization: A Tale of Two Congeners

A hypothetical comparison of the this compound and lysocellin BGCs would likely reveal a high degree of synteny and sequence identity. Both clusters are expected to harbor a set of large, modular Type I PKS genes. These PKS modules are responsible for the iterative condensation of small carboxylic acid units, such as acetate, propionate, and butyrate, to form the polyketide backbone. The specific number and arrangement of these modules, along with the enzymatic domains within each module (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase), dictate the final structure of the polyketide chain.

The key difference in the BGCs would likely reside in the acyltransferase (AT) domain of the specific module responsible for incorporating the final extender unit. In the case of this compound, this AT domain would select for a propionate extender unit, leading to the additional methyl group at the C2 position, whereas the corresponding AT domain in the lysocellin BGC would incorporate an acetate unit.

Following the assembly of the polyketide chain, both BGCs are expected to contain genes for post-PKS tailoring enzymes. These include epoxidases, which introduce epoxide rings into the polyketide backbone, and epoxide hydrolases, which catalyze the subsequent cyclization reactions to form the characteristic polyether rings.

Quantitative Data on Production

Detailed, directly comparable quantitative data on the production of this compound and lysocellin is limited in the available literature. However, the production of polyether antibiotics is generally influenced by fermentation conditions, including media composition, pH, temperature, and aeration. Optimization of these parameters is crucial for achieving high titers. For instance, studies on other polyether antibiotics have demonstrated significant yield improvements through the optimization of fermentation parameters and precursor feeding strategies.

AntibioticProducing OrganismReported Yield (if available)Key Fermentation Parameters
This compound Streptomyces sp. No. 5057Not explicitly quantified in available literature.General fermentation parameters for Streptomyces would apply, including optimized carbon and nitrogen sources.
Lysocellin Streptomyces cacaoi var. asoensisNot explicitly quantified in available literature.Similar to other polyether antibiotics, production is likely dependent on specific media components and culture conditions.

Experimental Protocols

The study of this compound and lysocellin biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Analysis of the Biosynthetic Gene Cluster

Objective: To identify and characterize the genes responsible for the biosynthesis of this compound and lysocellin.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces sp. No. 5057 and Streptomyces cacaoi var. asoensis using established protocols for actinomycetes.

  • Genome Sequencing: The genomes of the producing strains are sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome assembly.

  • Bioinformatic Analysis: The assembled genomes are analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[3] The identified PKS gene clusters are then manually annotated to predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.

  • Comparative Genomics: The putative BGCs for this compound and lysocellin are compared at the DNA and protein sequence levels to identify regions of homology and divergence. This analysis helps to pinpoint the genetic determinants of the structural differences between the two molecules.

Fermentation and Production Analysis

Objective: To cultivate the producing strains and quantify the production of this compound and lysocellin.

Methodology:

  • Inoculum Preparation: A seed culture of the producing strain is prepared by inoculating a suitable liquid medium and incubating until sufficient cell mass is achieved.

  • Production Fermentation: The production medium is inoculated with the seed culture and incubated under optimized conditions (e.g., temperature, pH, agitation, and aeration) for a specific duration.

  • Extraction of Antibiotics: The fermentation broth is harvested, and the antibiotics are extracted from the mycelium and/or the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).

  • Quantification by HPLC-MS/MS: The extracted samples are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). A validated method with a suitable standard curve is used for the accurate quantification of this compound and lysocellin.

    • Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry Conditions: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the target analytes.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the general biosynthetic pathway for polyether antibiotics and a hypothetical experimental workflow for their analysis.

Polyether_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) cluster_Tailoring Post-PKS Modifications Precursor_Pool Acetate, Propionate, Butyrate PKS_Modules Modular PKS Assembly Line Precursor_Pool->PKS_Modules Chain Elongation Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Release Epoxidation Epoxidase (e.g., P450 monooxygenase) Polyketide_Chain->Epoxidation Cyclization Epoxide Hydrolase Epoxidation->Cyclization Final_Product This compound / Lysocellin Cyclization->Final_Product

Caption: General biosynthetic pathway for polyether antibiotics.

Experimental_Workflow Strain_Cultivation Streptomyces Fermentation Extraction Solvent Extraction Strain_Cultivation->Extraction BGC_Analysis Genome Sequencing & Bioinformatics Strain_Cultivation->BGC_Analysis Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Processing Quantification & Structural Elucidation Analysis->Data_Processing Genetic_Manipulation Gene Knockout/Heterologous Expression BGC_Analysis->Genetic_Manipulation Genetic_Manipulation->Strain_Cultivation Verify Gene Function

References

Navigating the Narrow Window: A Comparative Guide to Ionophore Anticoccidial Therapeutics in Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, remains a significant challenge in the poultry industry. Ionophore anticoccidials have long been a cornerstone of prophylactic control due to their broad-spectrum activity and the slow development of parasite resistance. However, their efficacy is intrinsically linked to a narrow therapeutic window, demanding precise dosage to avoid toxicity.

This guide provides a comparative overview of the therapeutic indices of commonly used ionophore anticoccidials in chickens. It is important to note that extensive, publicly available data for a compound known as Ferensimycin B is not available in the current scientific literature. Therefore, this guide will focus on established and well-documented ionophores to provide a robust framework for comparison and understanding.

Comparative Therapeutic Indices of Common Ionophore Anticoccidials

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose that produces a toxic effect to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For the purpose of this guide, the therapeutic index is estimated as the ratio of the lowest reported toxic dose to the optimal therapeutic dose.

IonophoreOptimal Therapeutic Dose (mg/kg of feed)Lowest Toxic Dose (mg/kg of feed)Estimated Therapeutic IndexLD50 (mg/kg body weight)
Monensin 100 - 125[1]121 - 150[1][2]~1.0 - 1.5200[3][4]
Salinomycin 60 - 75[1]100[1][2]~1.3 - 1.744.5[5]
Narasin 60 - 80[1]80 - 100[1]~1.0 - 1.7Not explicitly found
Lasalocid 75 - 125[1]125 - 150[1][2]~1.0 - 2.071.5[6]
Maduramicin 5[7][8]>6-7[9]>1.2 - 1.4Not explicitly found

Disclaimer: The estimated therapeutic index is calculated for illustrative purposes. Actual therapeutic indices may vary based on specific experimental conditions, chicken breed, and other factors.

Experimental Protocols for Determining Therapeutic Index

The determination of a therapeutic index for an anticoccidial drug in chickens involves a series of well-controlled studies to establish both efficacy and safety. The following is a generalized protocol.

Objective:

To determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) of an ionophore anticoccidial in broiler chickens to subsequently calculate the therapeutic index.

Materials and Methods:

1. Animals and Housing:

  • Day-old broiler chicks of a commercial strain.

  • Chicks are housed in battery cages in a controlled environment with ad libitum access to feed and water.

  • The basal diet is a standard broiler starter/grower ration free of any anticoccidial agents.

2. Experimental Design:

  • Efficacy Study (to determine MED):

    • Chicks are randomly allocated to several treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), and multiple groups receiving the test ionophore at graded concentrations in the feed.

    • At a specific age (e.g., 14 days), all groups except the negative control are orally inoculated with a mixed culture of pathogenic Eimeria species.

    • Parameters to measure efficacy include:

      • Weight gain and Feed Conversion Ratio (FCR): Measured for a set period post-infection.

      • Lesion Scoring: Intestinal tracts are examined at a specific time post-infection (e.g., 6-7 days), and coccidial lesions are scored on a scale of 0 to 4.

      • Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined.

    • The MED is the lowest dose that results in a significant reduction in lesion scores and oocyst shedding, and a significant improvement in weight gain and FCR compared to the infected, untreated group.

  • Toxicity Study (to determine MTD):

    • Chicks are fed diets containing the test ionophore at concentrations ranging from the therapeutic dose up to levels expected to induce toxicity.

    • An unmedicated control group is included.

    • The study is conducted for a period representative of the commercial grow-out phase.

    • Parameters to measure toxicity include:

      • Clinical Signs: Daily observation for signs of toxicity such as reduced feed intake, diarrhea, leg weakness, and depression.[1]

      • Growth Performance: Body weight and feed intake are monitored regularly. A significant depression in growth rate is a key indicator of toxicity.[1]

      • Mortality: Daily records of mortality are maintained.

      • Gross and Histopathology: At the end of the study, tissues (especially cardiac and skeletal muscle) are examined for any pathological changes.[10]

    • The MTD is the highest dose that does not produce significant adverse effects on the measured parameters.

3. Calculation of Therapeutic Index:

  • Therapeutic Index (TI) = Maximum Tolerated Dose (MTD) / Minimum Effective Dose (MED)

Visualizing the Mechanism and a Logical Workflow

To better understand the cellular mechanism of ionophore action and the experimental process, the following diagrams are provided.

Ionophore_Signaling_Pathway cluster_membrane Parasite Cell Membrane cluster_cell Parasite Cytoplasm Ionophore Ionophore Na_channel Na+ Channel (disrupted) Ionophore->Na_channel Inserts into membrane Mitochondrion Mitochondrion (Energy Depletion) Na_channel->Mitochondrion Ionic Imbalance K_channel K+ Channel (disrupted) K_channel->Mitochondrion Na_ion Na+ Na_ion->Na_channel Influx K_ion K+ K_ion->K_channel Efflux Cell_Swelling Cell Swelling & Lysis Mitochondrion->Cell_Swelling ATP Depletion Water H2O Water->Cell_Swelling Osmotic Influx

Caption: Mechanism of action of ionophore anticoccidials.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Study cluster_toxicity Toxicity Study E_start Day-old chicks E_groups Treatment Groups (Control, Graded Doses) E_start->E_groups E_infection Eimeria Challenge E_groups->E_infection E_data Collect Data (Weight, FCR, Lesions) E_infection->E_data E_med Determine MED E_data->E_med TI_calc Calculate Therapeutic Index (MTD / MED) E_med->TI_calc T_start Day-old chicks T_groups Treatment Groups (Control, High Doses) T_start->T_groups T_observation Long-term Observation T_groups->T_observation T_data Collect Data (Clinical Signs, Growth) T_observation->T_data T_mtd Determine MTD T_data->T_mtd T_mtd->TI_calc

References

Safety Operating Guide

Proper Disposal of Ferensimycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Ferensimycin B, a polyether antibiotic. Developed for researchers, scientists, and drug development professionals, this information is critical for maintaining laboratory safety and environmental protection. Adherence to these protocols is imperative due to the compound's inherent toxicity and environmental hazards.

Executive Summary of Safety and Disposal

This compound is classified as a hazardous substance, characterized by acute oral toxicity and significant risk to aquatic ecosystems. The primary and recommended method of disposal is through a licensed hazardous waste management service. Under no circumstances should this compound or its concentrated solutions be disposed of down the drain or in regular solid waste.

Hazard Profile of this compound

A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes key hazard information.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Fatal if swallowed.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Aquatic Toxicity Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.P391: Collect spillage.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to minimize exposure risk to laboratory personnel and prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: All solid this compound, including residual powder in original containers and contaminated items (e.g., weigh boats, spatulas, contaminated gloves, and bench paper), must be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste: Concentrated stock solutions of this compound are to be considered hazardous chemical waste.[1] These solutions must be collected in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used to dissolve the this compound. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated prior to washing. This can be achieved by thoroughly rinsing with a suitable solvent (e.g., ethanol or methanol) and collecting the rinsate as hazardous liquid waste. Disposable plasticware should be treated as solid hazardous waste.

2. Waste Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory and Principal Investigator

3. Storage of Hazardous Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure that the storage area is away from drains, heat sources, and incompatible chemicals.

  • Waste containers must be kept closed at all times, except when adding waste.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow all institutional and regulatory limits on the volume of waste that can be stored in an SAA.

5. Consultation and Documentation:

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

FerensimycinB_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate_Solid Solid this compound Waste Collect_Solid Collect in Labeled Solid Hazardous Waste Container Generate_Solid->Collect_Solid Generate_Liquid Liquid this compound Waste Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Generate_Liquid->Collect_Liquid Store_Waste Store in Secondary Containment in Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Schedule_Pickup Schedule Pickup with EHS for Professional Disposal Store_Waste->Schedule_Pickup Dispose Disposal via Approved Hazardous Waste Facility Schedule_Pickup->Dispose

This compound Disposal Workflow

Concluding Remarks

The safe and compliant disposal of this compound is a non-negotiable aspect of laboratory practice. The high toxicity and environmental persistence of this compound necessitate a conservative approach to its waste management. By adhering to the protocols outlined in this document and consulting with institutional safety professionals, researchers can mitigate risks and ensure a safe working environment for all.

References

Personal protective equipment for handling Ferensimycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ferensimycin B. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a potent compound with significant health risks, including being fatal if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.[1] The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves.[2][3]Provides a robust barrier against dermal exposure. Double gloving allows for safe removal of the outer pair if contaminated.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[1][2]Protects skin and personal clothing from accidental spills and contamination.
Eye/Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[2]Protects eyes and face from contact with the compound.
Respiratory Protection A NIOSH-approved P3 filter respirator is required when handling the powder form outside of a containment system.Prevents inhalation of aerosolized particles.
Shoe Covers Disposable shoe covers.[2]Prevents the tracking of contaminants out of the designated handling area.
Cap Disposable hair cap.[2]Contains hair and prevents it from becoming a source of contamination.

Operational Plan: Handling and Weighing of Solid this compound

This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.

Workflow for Handling Solid this compound

prep 1. Preparation don_ppe 2. Don PPE prep->don_ppe prep_work 3. Prepare Workspace don_ppe->prep_work weigh 4. Weigh Compound prep_work->weigh clean 5. Clean Workspace weigh->clean doff_ppe 6. Doff PPE clean->doff_ppe dispose 7. Dispose of Waste doff_ppe->dispose

Caption: Workflow for handling solid this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Ensure a cytotoxic spill kit is readily accessible.

    • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

  • Donning PPE:

    • Put on inner gloves.

    • Don a disposable gown, ensuring complete coverage.

    • Put on outer gloves, pulling the cuffs over the sleeves of the gown.

    • Wear a hair cap and shoe covers.

    • Don eye and face protection.

    • If required, perform a fit check for the respirator.

  • Workspace Preparation:

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Place a tared weigh boat on an analytical balance inside the containment unit.

  • Weighing the Compound:

    • Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the desired amount of the compound to the weigh boat.

    • Securely close the primary container.

  • Workspace Cleaning:

    • After weighing, carefully wipe down the spatula, balance, and any other contaminated surfaces with a suitable deactivating agent, followed by 70% ethanol.

    • Dispose of the weigh boat and any contaminated liners as cytotoxic waste.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them.

    • Remove the gown and shoe covers.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • All disposable items that have come into contact with this compound, including PPE, are considered cytotoxic waste.

    • Place all waste in a designated, labeled, and sealed cytotoxic waste container.

    • Dispose of the waste according to institutional and local regulations for cytotoxic waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.

  • Contaminated Materials: All materials used in the handling process (e.g., pipette tips, wipes, PPE) must be treated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

Emergency Spill Response Plan

alert 1. Alert Personnel & Secure Area don_ppe 2. Don Full PPE alert->don_ppe contain 3. Contain the Spill don_ppe->contain clean 4. Clean & Decontaminate contain->clean dispose 5. Dispose of Waste clean->dispose report 6. Report the Incident dispose->report

Caption: Emergency response plan for a this compound spill.

Spill Protocol:

  • Alert and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

  • Don PPE: Put on a full set of personal protective equipment, including a respirator.

  • Containment:

    • For solid spills, gently cover the powder with absorbent pads to prevent aerosolization.

    • For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the liquid.

  • Cleaning and Decontamination:

    • Carefully collect all contaminated materials, working from the outer edge of the spill inwards.

    • Clean the spill area with an appropriate deactivating agent, followed by a thorough rinse with water.

  • Disposal: Place all contaminated cleaning materials and PPE in a cytotoxic waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office. Complete any required incident reports.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferensimycin B
Reactant of Route 2
Ferensimycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.